Product packaging for Henagliflozin(Cat. No.:CAS No. 1623804-44-3)

Henagliflozin

Cat. No.: B607935
CAS No.: 1623804-44-3
M. Wt: 454.9 g/mol
InChI Key: HYTPDMFFHVZBOR-VNXMGFANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Henagliflozin has been used in trials studying the treatment of Type 2 Diabetes.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
hypoglycemic

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24ClFO7 B607935 Henagliflozin CAS No. 1623804-44-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1623804-44-3

Molecular Formula

C22H24ClFO7

Molecular Weight

454.9 g/mol

IUPAC Name

(1R,2S,3S,4R,5R)-5-[4-chloro-3-[(4-ethoxy-3-fluorophenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1

InChI Key

HYTPDMFFHVZBOR-VNXMGFANSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)[C@]34[C@@H]([C@H]([C@@H]([C@](O3)(CO4)CO)O)O)O)Cl)F

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SHR3824;  SHR-3824;  SHR 3824;  Henagliflozin

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Henagliflozin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Henagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), developed by Jiangsu Hengrui Medicine. Approved in China for the treatment of type 2 diabetes mellitus (T2DM), it represents a significant advancement in oral antihyperglycemic therapy. This technical guide provides an in-depth overview of the discovery, synthesis pathway, mechanism of action, and key experimental data for this compound.

Introduction: The Dawn of a New-Generation Antidiabetic Agent

This compound (also known as SHR3824) is a C-glucoside derivative that selectively targets SGLT2 in the renal proximal tubules.[1][2] This inhibition blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1] Its development was driven by the need for effective T2DM treatments with a low risk of hypoglycemia and potential cardiovascular benefits.[3]

Discovery and Preclinical Development

The discovery of this compound stemmed from a focused effort to identify novel C-aryl-glucoside-type derivatives with high potency and selectivity for SGLT2 over SGLT1.[1] Jiangsu Hengrui Medicine spearheaded the development of this compound.[2][4]

In Vitro Efficacy and Selectivity

This compound demonstrated potent and highly selective inhibition of human SGLT2.

Experimental Protocol: SGLT Inhibition Assay

The inhibitory activity of this compound on human SGLT1 and SGLT2 was assessed using a cell-based assay. Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 or SGLT2 were used. The uptake of a radiolabeled glucose analog, ¹⁴C-α-methylglucopyranoside (¹⁴C-AMG), was measured in the presence of varying concentrations of this compound. The half-maximal inhibitory concentration (IC₅₀) was determined by fitting the concentration-response data to a four-parameter logistic equation.

TransporterIC₅₀ (nM)Selectivity (SGLT1/SGLT2)
Human SGLT22.38[5]\multirow{2}{*}{1818-fold[5]}
Human SGLT14324[5]
Table 1: In Vitro Inhibitory Activity of this compound
In Vivo Preclinical Efficacy

The antidiabetic effects of this compound were evaluated in rodent models of type 2 diabetes.

Experimental Protocol: Diabetic Mouse Model Study

Male db/db mice, a genetic model of type 2 diabetes, were used to assess the in vivo efficacy of this compound. The mice were treated with oral doses of this compound (0.3, 1.0, or 3.0 mg/kg) once daily for 43 days. Parameters such as urinary glucose excretion, plasma glucose levels, and body weight were monitored throughout the study.

Dose (mg/kg)Reduction in Fasting GlucoseReduction in Non-fasting Glucose
0.349.5%[5]24.7%[5]
1.057.8%[5]28.2%[5]
3.062.9%[5]35.1%[5]
Table 2: Effect of this compound on Plasma Glucose in db/db Mice

In Goto-Kakizaki (GK) rats, another model of T2DM, daily oral administration of this compound for 41 days led to a dose-dependent increase in urinary glucose excretion and a significant reduction in blood glucose levels.[5]

Dose (mg/kg)HbA1c (%)
0.35.47[5]
1.05.19[5]
3.05.04[5]
Table 3: Effect of this compound on HbA1c in GK Rats
Preclinical Pharmacokinetics

Pharmacokinetic studies in rats revealed the absorption, distribution, metabolism, and excretion profile of this compound. Following oral administration, this compound is absorbed and primarily metabolized via glucuronidation and oxidation.[6] The majority of the drug and its metabolites are eliminated through feces.[6]

Synthesis Pathway of this compound

The synthesis of this compound involves a multi-step process, with key aspects detailed in patents filed by Jiangsu Hengrui Medicine. The initial described synthesis was a thirteen-step process with an overall yield of 3%.[1] The core of the synthesis involves the coupling of a protected glucolactone derivative with a substituted aromatic aglycone.

A representative synthesis scheme is outlined below, based on publicly available information and general methods for synthesizing C-aryl glucosides.

Henagliflozin_Synthesis cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation and Final Steps A 5-bromo-2-chlorobenzoyl chloride C (5-bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanone A->C Friedel-Crafts Acylation (AlCl3) B 1-ethoxy-2-fluorobenzene B->C D 4-((5-bromo-2-chlorophenyl)methyl)-1-ethoxy-2-fluorobenzene C->D Reduction F Coupled Intermediate D->F Lithiation (n-BuLi) Coupling E Protected D-gluconolactone E->F G This compound F->G Reduction & Deprotection

A simplified representation of the this compound synthesis pathway.

Key Steps in the Synthesis:

  • Aglycone Moiety Synthesis : The synthesis begins with the Friedel-Crafts acylation of 1-ethoxy-2-fluorobenzene with 5-bromo-2-chlorobenzoyl chloride to form the corresponding benzophenone derivative.[1] This is followed by reduction of the ketone to yield the diarylmethane aglycone.

  • Glycosylation : The aglycone is then coupled with a protected D-gluconolactone derivative. This is typically achieved through lithiation of the aglycone followed by nucleophilic addition to the lactone.

  • Reduction and Deprotection : The resulting lactol is then reduced, often using a silane reducing agent, and the protecting groups on the glucose moiety are removed to yield the final product, this compound.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting SGLT2, a high-capacity, low-affinity glucose transporter located almost exclusively in the S1 segment of the proximal convoluted tubule of the kidney.

SGLT2_Inhibition cluster_kidney Renal Proximal Tubule cluster_cell Tubular Epithelial Cell Glomerulus Glomerulus PCT Proximal Convoluted Tubule Glomerulus->PCT Glucose Filtration Urine Urine PCT->Urine Increased Urinary Glucose Excretion SGLT2 SGLT2 PCT->SGLT2 Glucose & Na+ Reabsorption Result Lowered Blood Glucose GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Glucose Bloodstream Bloodstream GLUT2->Bloodstream Glucose transport into blood Bloodstream->Glomerulus This compound This compound This compound->SGLT2 Inhibition

References

Henagliflozin's Mechanism of Action on SGLT2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the mechanism of action of Henagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is a high-capacity, low-affinity transporter primarily expressed in the S1 and S2 segments of the proximal renal tubules.[3][4][5] It is responsible for approximately 90% of the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[3][5]

The primary mechanism of this compound involves competitively binding to and inhibiting SGLT2.[6] This inhibition prevents the reabsorption of glucose, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in plasma glucose levels.[6][7][8] This glucose-lowering effect is independent of insulin, making it an effective treatment for type 2 diabetes at various stages of the disease.[8][9] By blocking SGLT2, this compound effectively reduces the renal threshold for glucose, promoting its removal from the body.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's interaction with SGLT2 and its pharmacokinetic and pharmacodynamic properties.

Table 1: In Vitro Inhibition and Selectivity of this compound

ParameterValueSpeciesReference
IC₅₀ for SGLT2 2.38 nMHuman[1]
IC₅₀ for SGLT1 4324 nMHuman[1]
Selectivity (SGLT1/SGLT2) ~1818-foldHuman[10]

Table 2: Pharmacokinetic Properties of this compound in Humans

ParameterValueStudy PopulationReference
Time to Maximum Plasma Concentration (Tₘₐₓ) 1.5 - 3 hoursHealthy Subjects[11]
Plasma Half-life (t₁/₂) 9.1 - 15 hoursHealthy Subjects & T2DM Patients[11][12]
Accumulation Not observed with once-daily dosingHealthy Subjects[11]
Urinary Excretion (as parent drug) 3.00% - 5.13% of doseHealthy Subjects[11]

Table 3: Pharmacodynamic Effects of this compound in Patients with Type 2 Diabetes

DoseChange in 24-h Mean Plasma Glucose (Day 1)Increase in 24-h Urinary Glucose Excretion (Day 1)Reference
5 mg -0.3 mmol/L11-fold[12]
10 mg -1.0 mmol/L65-fold[12]
20 mg -1.0 mmol/L82-fold[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are outlined below.

3.1. In Vitro SGLT Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for SGLT1 and SGLT2.

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human SGLT1 or SGLT2.

  • Substrate: A non-metabolizable, radiolabeled glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), is used to measure transporter activity.

  • Procedure:

    • Cells are seeded in 96-well plates and cultured to confluency.

    • On the day of the assay, the culture medium is removed, and cells are washed with a sodium-containing uptake buffer.

    • Cells are then incubated with varying concentrations of this compound (or vehicle control) in the uptake buffer for a predetermined time at 37°C.

    • The uptake of ¹⁴C-AMG is initiated by adding the radiolabeled substrate to the wells and incubating for a specific period (e.g., 1-2 hours).

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

3.2. In Vivo Assessment of Glucosuria in Animal Models

This protocol evaluates the effect of this compound on urinary glucose excretion in rodent models of diabetes.

  • Animal Models: db/db mice or Zucker Diabetic Fatty (ZDF) rats are commonly used as they exhibit hyperglycemia and are relevant models for type 2 diabetes.

  • Procedure:

    • Animals are housed individually in metabolic cages to allow for the collection of urine over a 24-hour period.

    • A baseline 24-hour urine sample is collected to determine pre-treatment glucose excretion.

    • This compound is administered orally at various doses.

    • Urine is collected for 24 hours post-dosing.

    • The volume of urine is measured, and the glucose concentration is determined using a glucose oxidase assay.

  • Data Analysis: The total amount of glucose excreted in the urine over 24 hours is calculated for each dose group and compared to the vehicle-treated control group.

Visualizations

Diagram 1: Signaling Pathway of SGLT2 Inhibition by this compound

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule cluster_lumen Tubular Lumen (Glomerular Filtrate) cluster_epithelial_cell Epithelial Cell cluster_bloodstream Bloodstream Glucose_Na Glucose & Na+ SGLT2 SGLT2 Transporter Glucose_Na->SGLT2 Reabsorption Urine Increased Urinary Glucose Excretion Glucose_Na->Urine Excretion Glucose_in_cell Glucose SGLT2->Glucose_in_cell GLUT2 GLUT2 Transporter Reabsorbed_Glucose Reabsorbed Glucose GLUT2->Reabsorbed_Glucose Glucose_in_cell->GLUT2 This compound This compound This compound->SGLT2 Inhibits

Caption: this compound blocks SGLT2, preventing glucose reabsorption and increasing urinary excretion.

Diagram 2: Experimental Workflow for In Vitro SGLT2 Inhibition Assay

Experimental_Workflow arrow arrow A Seed SGLT2-expressing cells in 96-well plates B Wash cells with Na+-containing buffer A->B C Incubate with varying concentrations of this compound B->C D Add 14C-AMG (radiolabeled glucose analog) C->D E Terminate uptake by washing with ice-cold buffer D->E F Lyse cells and measure intracellular radioactivity E->F G Calculate IC50 value F->G

Caption: Workflow for determining the in vitro inhibitory potency of this compound on SGLT2.

Diagram 3: Logical Relationship of this compound's Effects

Logical_Relationship A This compound Administration B Selective SGLT2 Inhibition in Renal Proximal Tubules A->B C Decreased Renal Glucose Reabsorption B->C D Increased Urinary Glucose Excretion (Glucosuria) C->D E Lowered Blood Glucose Levels D->E F Caloric Loss D->F G Osmotic Diuresis D->G H Potential for Weight Reduction F->H I Potential for Blood Pressure Reduction G->I

Caption: Downstream physiological effects resulting from SGLT2 inhibition by this compound.

Downstream Effects and Clinical Implications

The inhibition of SGLT2 by this compound initiates a cascade of physiological effects beyond glycemic control. The induced glucosuria leads to a net caloric loss, which can contribute to weight reduction.[6] Additionally, the osmotic diuresis resulting from increased glucose in the renal tubules can lead to a modest reduction in blood pressure.[6][13]

Recent studies have also highlighted the neuroprotective effects of SGLT2 inhibitors, with this compound treatment being associated with improved cognitive function in patients with type 2 diabetes.[7] Furthermore, the class of SGLT2 inhibitors has demonstrated significant cardiovascular and renal benefits, reducing the risk of cardiovascular events and the progression of renal disease.[5][14][15]

Conclusion

This compound exerts its therapeutic effect through the highly selective and potent inhibition of the SGLT2 cotransporter in the renal proximal tubules. This direct mechanism of action leads to increased urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. The well-characterized pharmacokinetic and pharmacodynamic profiles of this compound support its clinical use as a once-daily oral medication for the management of type 2 diabetes. The downstream effects on weight and blood pressure, along with potential cardiovascular and renal benefits, underscore the therapeutic value of this SGLT2 inhibitor.

References

Preclinical Pharmacology of Henagliflozin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henagliflozin is a novel, orally administered selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). As a member of the gliflozin class, it is being developed for the treatment of type 2 diabetes mellitus. SGLT2 is predominantly expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the circulation. By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner. This technical guide provides a comprehensive summary of the available preclinical pharmacology of this compound in animal models, offering insights into its pharmacokinetic and pharmacodynamic properties. Given the limited publicly available preclinical data specifically for this compound, this guide also incorporates data from Enavogliflozin, a closely related SGLT2 inhibitor, to provide a broader understanding of the potential preclinical profile.

Mechanism of Action: SGLT2 Inhibition

This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the renal proximal tubules. This inhibition reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels.[1][2]

cluster_renal_tubule Renal Proximal Tubule Lumen cluster_epithelial_cell Tubular Epithelial Cell cluster_bloodstream Bloodstream Filtrate Filtrate Glucose Glucose Filtrate->Glucose Sodium Sodium Filtrate->Sodium SGLT2 SGLT2 Glucose->SGLT2 Sodium->SGLT2 GLUT2 GLUT2 SGLT2->GLUT2 Glucose Transport NaK_ATPase Na+/K+ ATPase SGLT2->NaK_ATPase Sodium Transport Reabsorbed_Glucose Glucose GLUT2->Reabsorbed_Glucose Glucose Reabsorption Reabsorbed_Sodium Sodium NaK_ATPase->Reabsorbed_Sodium Sodium Reabsorption This compound This compound This compound->SGLT2 Inhibits

Figure 1: Mechanism of Action of this compound.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following tables summarize the available preclinical pharmacokinetic data for this compound and the related compound, Enavogliflozin.

Experimental Protocols

Pharmacokinetic Study in Rats (this compound) A study in male Sprague-Dawley (SD) rats investigated the pharmacokinetic profile of this compound. The rats were administered this compound orally. Blood samples were collected at multiple time points to determine plasma drug concentrations using UPLC-MS/MS.[3][4] Pharmacokinetic parameters were subsequently calculated.[3][4][5]

Pharmacokinetic and Tissue Distribution Studies in Mice and Rats (Enavogliflozin) Studies in both mice and rats evaluated the pharmacokinetics and tissue distribution of Enavogliflozin. The compound was administered both intravenously and orally at doses of 0.3, 1, and 3 mg/kg.[6][7] Plasma and tissue concentrations were determined to assess pharmacokinetic parameters and tissue distribution.[6][7][8]

cluster_workflow Pharmacokinetic Study Workflow Animal_Model Animal Model (e.g., SD Rat, Mouse) Drug_Admin Drug Administration (Oral or IV) Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Analysis Plasma Concentration Analysis (UPLC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Analysis

Figure 2: General workflow for preclinical pharmacokinetic studies.
Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (Oral Administration)

Parameter1 mg/kg this compound
Cmax (ng/mL) Data not specified
AUC0–t (ng·h/mL) Data not specified
AUC0–∞ (ng·h/mL) Data not specified
CLz/F (L/h/kg) Data not specified

Note: A drug-drug interaction study reported that co-administration of sorafenib increased the AUC0-t, AUC0-∞, and Cmax of this compound and decreased its apparent clearance (CLz/F) in rats.[3][4] However, the specific values for this compound administered alone were not provided in the abstract.

Table 2: Pharmacokinetic Parameters of Enavogliflozin in Mice (Oral Administration)

DoseCmax/D (ng/mL per mg/kg)AUC∞/D (ng·h/mL per mg/kg)Tmax (h)Oral Bioavailability (%)
0.3 mg/kg 135 ± 30319 ± 370.25 ± 0.0097.2 ± 11.2
1 mg/kg 118 ± 27277 ± 340.25 ± 0.0084.5 ± 10.4
3 mg/kg 134 ± 24296 ± 400.25 ± 0.0093.7 ± 12.7
Data from a study investigating the pharmacokinetics of Enavogliflozin in mice.[6][9]

Table 3: Pharmacokinetic Parameters of Enavogliflozin in Rats (Oral Administration)

DoseCmax/D (ng/mL per mg/kg)AUC∞/D (ng·h/mL per mg/kg)Tmax (h)Oral Bioavailability (%)
0.3 mg/kg 71.0 ± 22.8215 ± 280.50 ± 0.0062.1 ± 8.0
1 mg/kg 68.6 ± 20.3204 ± 350.50 ± 0.0058.9 ± 10.1
3 mg/kg 59.8 ± 11.0195 ± 250.50 ± 0.0056.3 ± 7.2
Data from a study investigating the pharmacokinetics of Enavogliflozin in rats.[6][9]

Tissue Distribution of Enavogliflozin In mice, following oral administration, Enavogliflozin showed the highest distribution in the kidneys, followed by the large intestine, stomach, small intestine, and liver.[8] The high concentration in the kidneys is consistent with its mechanism of action targeting SGLT2 in this organ.[6][7][8]

Pharmacodynamics

Pharmacodynamic studies assess the biochemical and physiological effects of a drug. For this compound, the primary pharmacodynamic effects are related to its glucose-lowering efficacy.

Experimental Protocols

Diabetic Animal Models Preclinical studies of anti-diabetic agents typically utilize animal models that mimic human type 2 diabetes. Common models include:

  • db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[10]

  • Zucker diabetic fatty (ZDF) rats: These rats exhibit obesity, hyperlipidemia, and progressive hyperglycemia, eventually leading to insulin deficiency.[10][11]

Assessment of Glycemic Control The efficacy of SGLT2 inhibitors in these models is evaluated by measuring:

  • Blood Glucose Levels: Acute and chronic effects on fasting and postprandial blood glucose.[10][11]

  • Urinary Glucose Excretion (UGE): A direct measure of the drug's mechanism of action.[10][12][13]

  • Glycated Hemoglobin (HbA1c): An indicator of long-term glycemic control.[10][11]

cluster_workflow Pharmacodynamic Study Workflow Diabetic_Model Diabetic Animal Model (e.g., db/db mice, ZDF rats) Henagliflozin_Treatment This compound Treatment (Varying Doses) Diabetic_Model->Henagliflozin_Treatment PD_Endpoints Measurement of Pharmacodynamic Endpoints Henagliflozin_Treatment->PD_Endpoints Data_Analysis Data Analysis and Dose-Response Relationship PD_Endpoints->Data_Analysis BG Blood Glucose PD_Endpoints->BG UGE Urinary Glucose Excretion PD_Endpoints->UGE HbA1c HbA1c PD_Endpoints->HbA1c

Figure 3: General workflow for preclinical pharmacodynamic studies.
Quantitative Data

While specific preclinical pharmacodynamic data for this compound in diabetic animal models is limited in the public domain, studies on other SGLT2 inhibitors provide an expected profile. For instance, in diabetic animal models, SGLT2 inhibitors have been shown to dose-dependently reduce blood glucose, increase urinary glucose excretion, and improve HbA1c levels.[10][11][14]

Preclinical Safety and Toxicology

A comprehensive evaluation of a drug's safety profile is a critical component of preclinical development. These studies are conducted under Good Laboratory Practice (GLP) guidelines to ensure data quality and reliability.[15][16]

Experimental Protocols

Preclinical safety and toxicology studies for a new drug candidate like this compound would typically include:

  • Acute, Subchronic, and Chronic Toxicity Studies: To evaluate the effects of single and repeated doses over different durations in at least two species (one rodent, one non-rodent).[15]

  • Safety Pharmacology Studies: To assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).

  • Genotoxicity Studies: To evaluate the potential for mutagenicity and clastogenicity.[15]

  • Carcinogenicity Studies: Long-term studies in rodents to assess the tumorigenic potential.[17]

  • Reproductive and Developmental Toxicity Studies: To evaluate effects on fertility and embryonic-fetal development.[15][17]

No specific preclinical safety and toxicology data for this compound were identified in the reviewed literature. For other SGLT2 inhibitors, anticipated pharmacologically mediated effects such as glucosuria and osmotic diuresis have been observed in nonclinical studies.[18][19]

Conclusion

The available preclinical data, primarily from the related compound Enavogliflozin, suggest that this compound is a potent SGLT2 inhibitor with favorable pharmacokinetic properties in animal models, including good oral bioavailability and high distribution to the target organ, the kidney. While specific pharmacodynamic and toxicology data for this compound in animal models are not widely available in the public domain, the well-established profile of the SGLT2 inhibitor class provides a strong indication of its expected efficacy and safety profile. Further publication of preclinical data will be essential to fully characterize the pharmacology of this compound and support its clinical development.

References

In Vitro Characterization of Henagliflozin's Selectivity for SGLT2 over SGLT1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Henagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The document details the quantitative selectivity of this compound for SGLT2 over the closely related SGLT1 and outlines the experimental methodologies employed to determine this selectivity.

Quantitative Data Summary

This compound demonstrates a high degree of selectivity for SGLT2 over SGLT1. The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the transporter by 50%. The in vitro IC50 values for this compound against human SGLT1 and SGLT2 are summarized in the table below.

TransporterThis compound IC50 (nM)Selectivity (SGLT1 IC50 / SGLT2 IC50)
Human SGLT14324~1817-fold
Human SGLT22.38

Data sourced from publicly available pharmacological data.

This significant difference in IC50 values underscores this compound's potent and selective inhibition of SGLT2, a key characteristic for its therapeutic application in managing type 2 diabetes. A study has reported that this compound exhibits an 1818-fold higher selectivity for SGLT2 compared to SGLT1[1].

Experimental Protocols

The determination of this compound's selectivity for SGLT2 over SGLT1 involves robust in vitro assays. A common and reliable method is the cell-based glucose uptake assay, which measures the inhibition of glucose transport into cells engineered to express either SGLT1 or SGLT2. Below is a representative protocol based on established methodologies for characterizing SGLT inhibitors.

Cell-Based Radioactive Tracer Uptake Assay

This assay quantifies the uptake of a radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-[14C]glucopyranoside ([¹⁴C]AMG), in mammalian cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

1. Cell Line Generation and Maintenance:

  • Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are transfected with expression vectors containing the full-length cDNA for hSGLT1 or hSGLT2.

  • Stable cell lines are established by selecting transfected cells using an appropriate antibiotic marker.

  • The stable expression of the respective transporter is confirmed via methods such as quantitative PCR (qPCR) or Western blotting.

  • Cells are cultured and maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Glucose Uptake Assay Protocol:

  • Cell Plating: Seed the hSGLT1- and hSGLT2-expressing cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.

  • Preparation of Assay Buffers:

    • Sodium-containing buffer (Na⁺ buffer): Krebs-Ringer-Henseleit (KRH) buffer containing NaCl, KCl, MgSO₄, KH₂PO₄, CaCl₂, and HEPES, pH 7.4.

    • Sodium-free buffer (Na⁻ buffer): KRH buffer where NaCl is replaced with an equimolar concentration of choline chloride.

  • Assay Procedure:

    • Wash the cells twice with the Na⁻ buffer to remove any residual sodium.

    • Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of this compound (or vehicle control) prepared in Na⁺ buffer.

    • Initiate the glucose uptake by adding a solution containing [¹⁴C]AMG (a non-metabolizable glucose analog) in Na⁺ buffer to each well. For negative controls, add the [¹⁴C]AMG solution in Na⁻ buffer.

    • Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C to allow for tracer uptake.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold Na⁻ buffer.

    • Lyse the cells using a suitable lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis:

    • The specific SGLT-mediated uptake is calculated by subtracting the radioactivity measured in the Na⁻ buffer (non-specific uptake) from that measured in the Na⁺ buffer.

    • The percentage inhibition of glucose uptake at each this compound concentration is determined relative to the vehicle control.

    • The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for Determining SGLT Inhibitor Selectivity

G cluster_prep Cell Line Preparation cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis Transfection Transfection of HEK293/CHO cells with hSGLT1 or hSGLT2 cDNA Selection Antibiotic Selection Transfection->Selection Validation Expression Validation (qPCR/Western Blot) Selection->Validation Plating Cell Plating (96-well) Validation->Plating Wash1 Wash with Na-free Buffer Plating->Wash1 Preincubation Pre-incubation with this compound Wash1->Preincubation Uptake Add [14C]AMG in Na+ Buffer Preincubation->Uptake Termination Wash with Cold Na-free Buffer Uptake->Termination Lysis Cell Lysis Termination->Lysis Measurement Scintillation Counting Lysis->Measurement Calculation Calculate Specific Uptake Measurement->Calculation Inhibition % Inhibition Calculation Calculation->Inhibition IC50 IC50 Determination Inhibition->IC50 Selectivity Determine SGLT2/SGLT1 Selectivity IC50->Selectivity

Caption: Workflow for determining the in vitro selectivity of SGLT inhibitors.

Signaling Pathway of SGLT2 Inhibition in the Renal Proximal Tubule

SGLT2_Inhibition cluster_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Gluc_Na_Lumen Glucose & Na+ SGLT2 SGLT2 Gluc_Na_Lumen->SGLT2 Co-transport Urine Increased Urinary Glucose Excretion Gluc_Na_Lumen->Urine Blocked Reabsorption Gluc_Na_Cell Glucose & Na+ (Reabsorbed) SGLT2->Gluc_Na_Cell Gluc_Blood Glucose to Blood Gluc_Na_Cell->Gluc_Blood via GLUT2 This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by this compound in the kidney.

References

Early-Phase Clinical Development of Henagliflozin: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Henagliflozin is a novel, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) developed for the treatment of type 2 diabetes mellitus (T2DM).[1] By targeting SGLT2 in the proximal tubules of the kidneys, this compound blocks the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[2] This insulin-independent mechanism of action makes it a valuable therapeutic option for managing T2DM. This technical guide provides a comprehensive overview of the early-phase clinical trial results for this compound, focusing on its pharmacokinetic, pharmacodynamic, and safety profiles.

Mechanism of Action

This compound selectively inhibits SGLT2, a protein responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2] In patients with T2DM, the capacity for glucose reabsorption is often elevated, contributing to hyperglycemia.[2] By inhibiting SGLT2, this compound effectively reduces the renal threshold for glucose, promoting its excretion in the urine.[2] This glucosuric effect not only helps to lower plasma glucose levels but has also been associated with modest reductions in body weight and blood pressure.[2][3] The mechanism of action is independent of beta-cell function or insulin resistance.

cluster_kidney Kidney Proximal Tubule Glomerulus Glomerulus (Filtration) ProximalTubule Proximal Tubule Lumen (Glucose in Filtrate) Glomerulus->ProximalTubule Glucose Filtration SGLT2 SGLT2 Transporter ProximalTubule->SGLT2 Glucose Enters Transporter Urine Urine (Increased Glucose Excretion) ProximalTubule->Urine Bloodstream Bloodstream SGLT2->Bloodstream Glucose Reabsorption This compound This compound This compound->SGLT2 Inhibits

Figure 1: Mechanism of action of this compound in the renal proximal tubule.

Pharmacokinetics

Early-phase studies in healthy Chinese volunteers and patients with T2DM have characterized the pharmacokinetic profile of this compound following single and multiple ascending doses.

Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies in Healthy Subjects

Two key studies, a single ascending dose (SAD) trial (2.5-200 mg) with 80 healthy subjects and a multiple ascending dose (MAD) trial (1.25-100 mg for 10 days) with 48 healthy subjects, established the initial pharmacokinetic parameters of this compound.[4] The drug was found to be rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 1.5-3 hours.[4] It has a half-life of 11-15 hours, and no accumulation was observed with once-daily oral administration.[4] Plasma exposure to this compound demonstrated dose-proportional pharmacokinetic properties over the tested ranges.[4] Urinary excretion of the parent drug was low, ranging from 3.00% to 5.13% of the administered dose.[4] The primary metabolites identified in plasma were the glucuronides M5-1, M5-2, and M5-3.[4]

ParameterSingle Ascending Dose (2.5-200 mg)Multiple Ascending Dose (1.25-100 mg)
Tmax (hours) 1.5 - 3Not Specified
Half-life (hours) 11 - 15Not Specified
Accumulation Not SpecifiedNone
Dose Proportionality YesYes
Urinary Excretion (Parent) 3.00% - 5.13%Not Specified

Table 1: Summary of Pharmacokinetic Parameters in Healthy Subjects.[4]

Pharmacokinetics in Patients with Type 2 Diabetes

A study involving 30 T2DM patients randomized to receive this compound (5, 10, or 20 mg/day) or a placebo for 10 days provided further insights into its pharmacokinetic profile in the target population.[1] Similar to healthy subjects, this compound exhibited dose-proportional plasma concentrations.[1] The half-life in this patient population ranged from 9.1 to 14 hours.[1] A steady-state plasma concentration was achieved by day 7 of treatment.[1]

Parameter5 mg Dose10 mg Dose20 mg Dose
Half-life (hours) 9.1 - 149.1 - 149.1 - 14
Time to Steady State Day 7Day 7Day 7
Dose Proportionality YesYesYes

Table 2: Pharmacokinetic Profile in Patients with T2DM.[1]

Experimental Protocols

Study Design for Pharmacokinetics in T2DM Patients

The study assessing pharmacokinetics and pharmacodynamics in Chinese patients with T2DM was a randomized, double-blind, placebo-controlled trial.[1]

cluster_groups Treatment Groups Start Screening & Enrollment (30 T2DM Patients) Randomization Randomization (4:1) Start->Randomization Henagliflozin_5mg This compound 5mg Randomization->Henagliflozin_5mg Henagliflozin_10mg This compound 10mg Randomization->Henagliflozin_10mg Henagliflozin_20mg This compound 20mg Randomization->Henagliflozin_20mg Placebo Placebo Randomization->Placebo Dosing 10-Day Dosing Period (Oral, Once Daily) PKPD_Assessment Pharmacokinetic & Pharmacodynamic Assessments (Day 1 & Day 10) Dosing->PKPD_Assessment FollowUp Follow-up & Safety Monitoring PKPD_Assessment->FollowUp End Study Completion FollowUp->End Henagliflozin_5mg->Dosing Henagliflozin_10mg->Dosing Henagliflozin_20mg->Dosing Placebo->Dosing

Figure 2: Workflow of the Phase I trial in T2DM patients.

Methodology:

  • Participants: Thirty patients with T2DM were enrolled.[1]

  • Randomization: Patients were randomized in a 4:1 ratio to receive either this compound or a placebo.[1]

  • Dosing: Oral doses of 5, 10, or 20 mg/day of this compound or a placebo were administered for 10 days, with no dosing on days 2 and 3.[1]

  • Assessments: Pharmacokinetic and pharmacodynamic profiles were measured on day 1 and day 10.[1]

Pharmacodynamics

Effects on Glycemic Control and Urinary Glucose Excretion

The pharmacodynamic effects of this compound are characterized by a dose-dependent increase in urinary glucose excretion and a reduction in plasma glucose levels.

In the study with T2DM patients, this compound led to a significant decrease in the 24-hour mean plasma glucose on both day 1 and day 10 of treatment.[1] Concurrently, a substantial increase in 24-hour urinary glucose excretion was observed, which also followed a dose-dependent pattern.[1]

DoseChange in 24h Mean Plasma Glucose (Day 1)Change in 24h Mean Plasma Glucose (Day 10)Increase in 24h Urinary Glucose Excretion (Day 1)
5 mg -0.3 mmol/L-0.8 mmol/L11-fold
10 mg -1.0 mmol/L-0.9 mmol/L65-fold
20 mg -1.0 mmol/L-1.2 mmol/L82-fold

Table 3: Pharmacodynamic Effects in Patients with T2DM.[1]

In healthy subjects, both the SAD and MAD studies demonstrated a dose-dependent increase in 24-hour urinary glucose excretion, which appeared to reach a saturation point at doses greater than 25 mg.[4] Importantly, no significant alterations in serum glucose levels or urinary electrolyte excretion were observed in these healthy volunteers.[4]

Safety and Tolerability

Across the early-phase clinical trials, this compound was generally well-tolerated. In the study involving T2DM patients, no treatment-related serious adverse events or discontinuations due to adverse events were reported.[1] Similarly, studies in healthy subjects concluded that this compound was well-tolerated.[4]

Drug-Drug Interaction Studies

The potential for pharmacokinetic interactions between this compound and other commonly prescribed medications has been investigated.

  • Metformin: A study in healthy Chinese male subjects showed no clinically significant pharmacokinetic interaction when this compound (25 mg) was co-administered with metformin (1000 mg). The geometric mean ratios and their 90% confidence intervals for the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) were within the standard bioequivalence range of 0.80-1.25, indicating that dose adjustments are not necessary when these drugs are used concomitantly.

  • Warfarin: In a study with 16 healthy male Chinese subjects, the co-administration of this compound (10 mg/day) and warfarin (5 mg/day) did not result in any clinically relevant effects on the pharmacokinetic or pharmacodynamic properties of either drug.[5] This suggests that this compound and warfarin can be used together without dose adjustments.[5]

Conclusion

The early-phase clinical trial data for this compound demonstrate a predictable pharmacokinetic and pharmacodynamic profile that supports a once-daily dosing regimen.[1] The drug is rapidly absorbed, exhibits dose-proportional plasma exposure, and has a half-life that allows for sustained therapeutic effects. Its mechanism of action, the selective inhibition of SGLT2, leads to significant increases in urinary glucose excretion and reductions in plasma glucose levels in patients with T2DM.[1][2] Safety and tolerability have been favorable in the initial studies, and no clinically significant drug-drug interactions with metformin or warfarin have been identified.[1][5] These promising early results have paved the way for further clinical development of this compound as a new therapeutic option for the management of type 2 diabetes.

References

Pharmacogenomics of Henagliflozin Response: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1][2] As a member of the gliflozin class of drugs, it is approved for the treatment of type 2 diabetes (T2DM) and has demonstrated efficacy in improving glycemic control.[1][3] Like other SGLT2 inhibitors, this compound's primary mechanism of action involves blocking glucose uptake in the kidneys, which promotes glycosuria and consequently lowers blood glucose levels.[4][5] While the clinical efficacy of SGLT2 inhibitors is well-established, there is significant inter-individual variability in patient response, which is influenced by genetic factors.[6][7]

This technical guide provides a comprehensive overview of the current understanding of the pharmacogenomics of the SGLT2 inhibitor class, with a specific focus on its application to this compound. Due to the limited availability of direct pharmacogenomic studies on this compound, this guide extrapolates from research on other SGLT2 inhibitors to provide a foundational understanding and to guide future research in this area. The content herein is intended for researchers, scientists, and drug development professionals.

Core Signaling Pathway of SGLT2 Inhibitors

The primary therapeutic action of this compound and other SGLT2 inhibitors is the competitive, reversible, and highly selective inhibition of the SGLT2 transporter in the proximal convoluted tubule of the kidney. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, leading to increased urinary glucose excretion and a reduction in blood glucose levels.

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Cell cluster_bloodstream Bloodstream cluster_urine Urine SGLT2 SGLT2 Transporter (SLC5A2 gene) Glucose_Na Glucose & Na+ Reabsorption SGLT2->Glucose_Na Mediates Blood_Glucose Blood Glucose Levels Glucose_Na->Blood_Glucose Decreased Reabsorption Urinary_Glucose Urinary Glucose Excretion Glucose_Na->Urinary_Glucose Increased Excretion This compound This compound Inhibition This compound->Inhibition Inhibition->SGLT2 Inhibition

Figure 1: Mechanism of Action of this compound via SGLT2 Inhibition.

Key Genes in SGLT2 Inhibitor Pharmacogenomics

Pharmacogenomic research on SGLT2 inhibitors has primarily focused on genes encoding the drug target and metabolizing enzymes.[8] These genetic variations may influence the efficacy and safety of this compound.

Table 1: Key Genes and Their Potential Impact on this compound Response

GeneEncoded ProteinRole in this compound ResponsePotential Impact of Genetic Variants
SLC5A2Sodium-Glucose Cotransporter 2 (SGLT2)Direct target of this compound.[8][9]Variations may alter SGLT2 expression or function, potentially influencing the magnitude of glycemic response and cardiovascular outcomes.[6][10]
UGT1A9UDP-glucuronosyltransferase 1A9Primary enzyme responsible for the metabolism of many SGLT2 inhibitors via glucuronidation.[8][11]Polymorphisms could affect drug clearance, leading to altered plasma concentrations and potential differences in efficacy and adverse event risk.[11]
SLC5A4Sodium-Glucose Cotransporter 3 (SGLT3)A related sodium-glucose cotransporter.Loss-of-function mutations have been hypothesized to alter the pharmacodynamic response to SGLT2 inhibitors.[12]
SLC5A9Sodium-Glucose Cotransporter 4 (SGLT4)Another member of the SGLT family.Nonsense mutations are being investigated for their potential to modify the glycosuric effect of SGLT2 inhibitors.[12]
SLC2A9Glucose Transporter 9 (GLUT9)Involved in uric acid transport in the kidney.Variants may influence the uricosuric effect observed with SGLT2 inhibitors.[12][13]

Genetic Variants Influencing SGLT2 Inhibitor Response

Several single nucleotide polymorphisms (SNPs) within the SLC5A2 gene have been investigated for their association with the response to SGLT2 inhibitors. While results have been somewhat inconsistent across studies, some variants have shown nominal associations with glycemic control and cardiovascular outcomes.[14]

Table 2: Investigated Genetic Variants in SLC5A2 and Their Reported Associations with SGLT2 Inhibitor Response

SNPReported AssociationDrug StudiedReference Population
rs9934336Associated with decreased HbA1c during an oral glucose tolerance test.[8] Also associated with a lower risk of heart failure.[8] However, one study found no significant effect on the response to empagliflozin.[8][14]EmpagliflozinEuropean
rs3116150Associated with a lower risk of heart failure.[8]General SGLT2iEuropean
rs3813008Appeared protective in SGLT2i-naïve patients but was associated with increased cardiovascular risk in dapagliflozin-treated patients.[10]DapagliflozinHeart failure patients
rs4536493Significantly associated with clinical outcomes in SGLT2i-naïve heart failure patients.[10]DapagliflozinHeart failure patients
rs9927250Significantly associated with clinical outcomes in SGLT2i-naïve heart failure patients.[10]DapagliflozinHeart failure patients

Experimental Protocols for Pharmacogenomic Studies

The following outlines a generalized workflow for conducting a pharmacogenomic study of this compound, based on methodologies employed in studies of other SGLT2 inhibitors.

Pharmacogenomic_Study_Workflow cluster_planning Study Design & Patient Recruitment cluster_data_collection Data & Sample Collection cluster_lab_analysis Laboratory Analysis cluster_data_analysis Data Analysis A Define Phenotype (e.g., HbA1c reduction) B Patient Cohort Selection (T2DM on this compound) A->B C Informed Consent B->C D Baseline Clinical Data Collection C->D E Biological Sample Collection (e.g., Blood, Saliva) D->E F This compound Administration & Follow-up E->F G Endpoint Data Collection (e.g., Glycemic markers) F->G H DNA Extraction G->H I Genotyping (e.g., GWAS, Candidate Gene Sequencing) H->I J Quality Control of Genotypic Data I->J K Statistical Analysis (e.g., Association Studies) J->K L Replication in Independent Cohort K->L M M L->M Interpretation & Publication

Figure 2: Generalized Workflow for a Pharmacogenomic Study of this compound.

Methodologies for Key Experiments
  • Patient Recruitment and Phenotyping:

    • Recruit a well-defined cohort of T2DM patients initiating this compound treatment.

    • Collect detailed baseline clinical data, including demographics, medical history, concomitant medications, and baseline glycemic parameters (HbA1c, fasting plasma glucose).

    • Define the primary phenotype for treatment response, such as the change in HbA1c from baseline after a specified treatment period (e.g., 12 or 24 weeks).

  • Genotyping:

    • Candidate Gene Approach: Select genes of interest (SLC5A2, UGT1A9, etc.) and perform targeted sequencing or use custom genotyping arrays to identify known and novel variants.

    • Genome-Wide Association Study (GWAS): Employ high-density SNP arrays to conduct an unbiased, genome-wide search for genetic variants associated with this compound response.[15] This approach is particularly useful for identifying novel associations.

  • Statistical Analysis:

    • Perform association analyses between genetic variants and the defined phenotype, typically using regression models.

    • Adjust for potential confounding variables such as age, sex, baseline HbA1c, and duration of diabetes.

    • Correct for multiple testing to minimize the risk of false-positive findings, especially in GWAS.

Future Directions for this compound Pharmacogenomics

The field of SGLT2 inhibitor pharmacogenomics is still evolving, and there is a clear need for dedicated studies on this compound. Future research should aim to:

  • Conduct large-scale clinical trials with a pharmacogenomic component specifically for this compound to identify and validate genetic markers of response.

  • Investigate the role of rare variants in SLC5A2 and other candidate genes, as these may have a larger effect size on drug response.

  • Explore the pharmacogenomics of adverse effects associated with this compound to identify individuals at higher risk.

  • Integrate multi-omics data (e.g., transcriptomics, metabolomics) with genomic data to gain a more comprehensive understanding of the pathways influencing this compound response.

Conclusion

While direct pharmacogenomic data for this compound is currently scarce, the extensive research on the SGLT2 inhibitor class provides a strong foundation for understanding the potential genetic determinants of its response. Variations in genes such as SLC5A2 and UGT1A9 are likely to play a role in the efficacy and safety of this compound. As personalized medicine becomes more prevalent, elucidating the pharmacogenomic landscape of this compound will be crucial for optimizing its therapeutic use and improving patient outcomes in the management of type 2 diabetes. Further dedicated research in this area is strongly encouraged.

References

Henagliflozin: A Technical Guide to its Potential Anti-Aging and Cellular Senescence Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henagliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, has demonstrated therapeutic efficacy in the management of type 2 diabetes by promoting urinary glucose excretion.[1] Beyond its glycemic control, emerging evidence from recent clinical investigations suggests that this compound may exert significant anti-aging effects and modulate cellular senescence, positioning it as a compound of interest in the field of longevity and geriatric medicine.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's effects on aging biomarkers, the underlying signaling pathways, and detailed experimental protocols from key studies.

SGLT2 inhibitors as a class, including canagliflozin, empagliflozin, and dapagliflozin, have been proposed as caloric restriction mimetics with the potential to slow biological aging.[2][4] They are thought to achieve this by modulating nutrient-sensing pathways such as AMP-activated protein kinase (AMPK), mammalian target of rapamycin (mTOR), and sirtuins (SIRT), which are critically involved in cellular homeostasis and lifespan regulation.[5][6] The accumulation of senescent cells, which are in a state of irreversible growth arrest and secrete a pro-inflammatory senescence-associated secretory phenotype (SASP), is a hallmark of aging and contributes to age-related pathologies.[5][7] Some SGLT2 inhibitors have been shown to facilitate the clearance of these senescent cells, a process known as senolysis.[8][9]

This document synthesizes the available preclinical and clinical data, with a focus on a pivotal multicenter, randomized, double-blind, placebo-controlled study on this compound, to provide a comprehensive resource for the scientific community.

Quantitative Data Summary

A significant clinical trial investigated the effects of this compound on various aging biomarkers in patients with type 2 diabetes. The study provides quantitative evidence of its potential anti-aging properties.[10][11]

Biomarker CategoryParameterThis compound Group (Change from Baseline)Placebo Group (Change from Baseline)Mean Difference [95% CI]p-valueCitation
Cellular Aging Leukocyte Telomere LengthSignificant Increase (90.48% of patients showed an increase)Slight Increase (65.57% of patients showed an increase)0.06 [0.02, 0.11]0.011[3][10][11]
Hormonal Aging Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3)Significant IncreaseNo Significant Change-< 0.05[10][11]
Metabolic Aging β-hydroxybutyrateSignificant IncreaseNo Significant Change-< 0.05[10][11]
Glycemic Control Fasting Blood SugarSignificant DecreaseLess Pronounced Decrease-< 0.05[12]
Hemoglobin A1c (HbA1c)Significant DecreaseLess Pronounced Decrease-< 0.05[12]
Anthropometric Body WeightSignificant DecreaseLess Pronounced Decrease-< 0.05[12]
Body Mass Index (BMI)Significant DecreaseLess Pronounced Decrease-< 0.05[12]
Immune Function Granzyme B in Cytotoxic T LymphocytesSignificant IncreaseNo Significant Change-< 0.05[4][10]
Perforin in Cytotoxic T LymphocytesTendency to IncreaseNo Significant Change-Not significant[4]
Perforin and Granzyme B in Total T LymphocytesTendency to IncreaseNo Significant Change-Not significant[4]

Experimental Protocols

The following section details the methodologies employed in the key clinical trial assessing the anti-aging effects of this compound.

Pivotal Clinical Trial: Effect of this compound on Aging Biomarkers
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.[10][11]

  • Participants: 150 adult patients with type 2 diabetes, aged between 35 and 70 years.[3][10][13] Participants were randomized in a 1:1 ratio to the treatment or placebo group.[4]

  • Intervention:

    • Treatment Group: Oral this compound (10 mg/day).[4][10]

    • Control Group: Placebo.[4][10]

  • Duration: 26 weeks.[4][10]

  • Primary Endpoint: Change in telomere length in peripheral blood leukocytes from baseline.[10][11]

  • Secondary Endpoints:

    • Changes in other aging-related serum biomarkers, including IGFBP-3.[10][11]

    • Assessment of glucose metabolism.[10]

    • Immune function analysis, including granzyme B and perforin expression in T lymphocytes.[4][10]

    • Serum metabolomic profiling.[11]

  • Biomarker Analysis:

    • Telomere Length: Assessed in peripheral blood leukocytes.[11][12]

    • Metabolomics: Analysis of serum samples to identify changes in metabolites, such as β-hydroxybutyrate and thiamine.[10][14]

    • Immune Analysis: Flow cytometry to measure the expression of granzyme B and perforin in cytotoxic T lymphocytes (CTLs) and total T lymphocytes.[4]

  • Statistical Analysis: The mean difference in the change of telomere length between the this compound and placebo groups was calculated with a 95% confidence interval. A p-value of less than 0.05 was considered statistically significant.[11]

Signaling Pathways and Mechanisms of Action

This compound and other SGLT2 inhibitors are thought to exert their anti-aging and senotherapeutic effects through the modulation of several key signaling pathways.

Proposed Signaling Pathways for SGLT2 Inhibitors' Anti-Aging Effects

dot

SGLT2i SGLT2 Inhibition (this compound) CR_mimicry Caloric Restriction Mimicry SGLT2i->CR_mimicry Induces AMPK AMPK Activation CR_mimicry->AMPK SIRT1 SIRT1 Activation CR_mimicry->SIRT1 PGC1a PGC-1α Activation AMPK->PGC1a Activates mTOR mTOR Inhibition AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Senescent_Clearance Senescent Cell Clearance AMPK->Senescent_Clearance Enhances SASP SASP Inhibition AMPK->SASP Reduces SIRT1->PGC1a Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes mTOR->Autophagy Inhibits mTOR->SASP Promotes Anti_Aging Anti-Aging Effects Autophagy->Anti_Aging Mito_Biogenesis->Anti_Aging Senescent_Clearance->Anti_Aging SASP->Anti_Aging start Start: Induce Senescence (e.g., High-Fat Diet in mice) treatment Treatment Groups: 1. Vehicle (Control) 2. SGLT2 Inhibitor (e.g., this compound) 3. Positive Control (e.g., AICAR) start->treatment tissue_collection Tissue Collection (e.g., Adipose, Liver, Pancreas, Kidney) treatment->tissue_collection senescence_analysis Senescence Marker Analysis tissue_collection->senescence_analysis sasp_analysis SASP Factor Analysis tissue_collection->sasp_analysis immuno_analysis Immunosurveillance Analysis tissue_collection->immuno_analysis mechanism_analysis Mechanism Analysis tissue_collection->mechanism_analysis end Conclusion: Assess Senolytic Efficacy senescence_analysis->end senescence_markers SA-β-gal staining p16, p21, p53 expression (PCR, WB, IF) senescence_analysis->senescence_markers sasp_analysis->end sasp_factors IL-6, IL-8, TNF-α expression (ELISA, PCR) sasp_analysis->sasp_factors immuno_analysis->end immuno_markers PD-L1 expression NK and T-cell infiltration immuno_analysis->immuno_markers mechanism_analysis->end mechanism_markers AMPK, mTOR, SIRT1 phosphorylation/expression (WB) mechanism_analysis->mechanism_markers

References

Molecular Blueprint: Unraveling the Henagliflozin-SGLT2 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular interactions between Henagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, and its target protein. SGLT2 inhibitors have emerged as a cornerstone in the management of type 2 diabetes and have shown significant benefits in cardiovascular and renal health.[1][2] Understanding the precise molecular mechanisms underpinning the binding of this compound to SGLT2 is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This document synthesizes available quantitative data, details relevant experimental protocols for inhibitor characterization, and presents visual representations of key pathways and workflows to facilitate a comprehensive understanding of this critical drug-target interaction. While direct molecular dynamics simulation studies specifically for this compound are not yet publicly available, this guide leverages data from structurally similar inhibitors and the well-characterized SGLT2 binding pocket to provide a robust model of their interaction.

Introduction to SGLT2 and this compound

The sodium-glucose cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter predominantly expressed in the S1 and S2 segments of the renal proximal tubule.[3] It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[2] By inhibiting SGLT2, this compound effectively blocks this reabsorption, leading to the excretion of excess glucose in the urine and consequently lowering blood glucose levels.[4] This mechanism of action is independent of insulin, offering a unique therapeutic approach for individuals with type 2 diabetes.[5]

This compound is a C-glucoside SGLT2 inhibitor characterized by a dioxa-bicyclo-octane modification on its sugar moiety. This structural feature is associated with increased potency and a long half-life, allowing for once-daily administration.[4] It exhibits high selectivity for SGLT2 over the closely related SGLT1, which is primarily found in the small intestine and the S3 segment of the proximal tubule.[5] This selectivity is crucial for minimizing off-target effects, such as gastrointestinal side effects associated with SGLT1 inhibition.

Quantitative Analysis of this compound-SGLT2 Interaction

The efficacy of this compound is underscored by its potent inhibitory activity and high selectivity for SGLT2. The following tables summarize the key quantitative parameters that define this interaction.

Parameter Value Target Reference
IC502.38 nMHuman SGLT2[1]
IC504324 nMHuman SGLT1[1]
Selectivity (SGLT1/SGLT2)~1818-fold-[5]

Table 1: In Vitro Inhibitory Activity of this compound

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

SGLT2 Inhibitor SGLT2 IC50 (nM) SGLT1 IC50 (nM) Selectivity (SGLT1/SGLT2)
This compound 2.38 4324 ~1818
Dapagliflozin4.9--
Canagliflozin4.4--
Empagliflozin3.1--
Ipragliflozin7.4--
Tofogliflozin4.0--
Luseogliflozin2.3--

Table 2: Comparative Inhibitory Potency and Selectivity of SGLT2 Inhibitors [3]

Molecular Modeling of the this compound-SGLT2 Binding Interaction

While specific molecular dynamics simulation studies for this compound are not extensively published, its binding mode can be inferred from the cryo-electron microscopy structures of SGLT2 in complex with other inhibitors and computational docking studies of the SGLT2 binding pocket.[6][7][8] The SGLT2 binding site is a hydrophilic pocket that accommodates the glucose moiety of the inhibitor, with an adjacent hydrophobic region that interacts with the aglycone tail.

Key Interacting Residues in the SGLT2 Binding Pocket:

Based on studies of other SGLT2 inhibitors, the following residues are predicted to be crucial for the binding of this compound:[6][9]

  • Hydrogen Bonding with the Glucose Moiety: The glucose-like portion of this compound is expected to form hydrogen bonds with polar residues within the binding pocket, mimicking the interaction of the natural substrate, glucose. Key residues likely involved in this interaction include Asn-75, His-80, and Glu-99.[6][9]

  • Hydrophobic Interactions with the Aglycone Tail: The aromatic and aliphatic components of this compound's aglycone tail are predicted to engage in hydrophobic and van der Waals interactions with nonpolar residues. These interactions are critical for the high affinity and selectivity of the inhibitor. Important residues in this region include Val-95, Phe-98, Val-157, Leu-274, and Phe-453.[9]

  • Role of the Dioxa-bicyclo-octane Modification: The dioxa-bicyclo-octane modification on this compound's structure is believed to enhance its potency by optimizing its fit within the binding pocket and potentially forming additional favorable interactions.[4]

The following DOT script visualizes the hypothesized molecular interactions between this compound and the key amino acid residues within the SGLT2 binding pocket.

Henagliflozin_SGLT2_Interaction cluster_SGLT2 SGLT2 Binding Pocket cluster_this compound This compound N75 Asn-75 H80 His-80 E99 Glu-99 V95 Val-95 F98 Phe-98 V157 Val-157 L274 Leu-274 F453 Phe-453 Glucose_Moiety Glucose Moiety Glucose_Moiety->N75 H-Bond Glucose_Moiety->H80 H-Bond Glucose_Moiety->E99 H-Bond Aglycone_Tail Aglycone Tail Aglycone_Tail->V95 Hydrophobic Aglycone_Tail->F98 Hydrophobic Aglycone_Tail->V157 Hydrophobic Aglycone_Tail->L274 Hydrophobic Aglycone_Tail->F453 Hydrophobic

Caption: Hypothesized interactions of this compound within the SGLT2 binding site.

Experimental Protocols for SGLT2 Inhibitor Characterization

The following protocols provide detailed methodologies for the in vitro characterization of SGLT2 inhibitors like this compound.

Non-Radioactive Glucose Uptake Assay in HEK293 Cells

This assay measures the inhibition of SGLT2-mediated glucose uptake in human embryonic kidney (HEK293) cells stably expressing the human SGLT2 transporter.[10]

Materials:

  • HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Neomycin (G418) for selection

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog

  • Sodium-containing uptake buffer (e.g., Krebs-Ringer-Henseleit buffer)

  • Sodium-free uptake buffer (replace NaCl with choline chloride)

  • Phlorizin (a non-selective SGLT inhibitor)

  • Test compound (this compound)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Culture HEK293-hSGLT2 cells in DMEM supplemented with 10% FBS and an appropriate concentration of neomycin to maintain selection pressure.

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density that allows for a confluent monolayer on the day of the assay.

  • Inhibitor Incubation: On the day of the assay, wash the cells with sodium-containing uptake buffer. Then, incubate the cells with varying concentrations of this compound (or controls like phlorizin or vehicle) in sodium-containing buffer for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate for 30-60 minutes at 37°C.

  • Termination of Uptake: Remove the 2-NBDG solution and wash the cells multiple times with ice-cold sodium-free uptake buffer to stop the transport and remove extracellular fluorescence.

  • Fluorescence Measurement: Add a lysis buffer to each well and measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths for 2-NBDG (e.g., ~485 nm excitation and ~535 nm emission).

  • Data Analysis: Calculate the percentage of inhibition of glucose uptake for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

The following DOT script illustrates the workflow for the non-radioactive glucose uptake assay.

Glucose_Uptake_Assay_Workflow Start Start: HEK293-hSGLT2 Cells Seed Seed cells in 96-well plate Start->Seed Wash1 Wash with Na+ buffer Seed->Wash1 Incubate Incubate with this compound Wash1->Incubate Add_2NBDG Add 2-NBDG Incubate->Add_2NBDG Incubate_Uptake Incubate for glucose uptake Add_2NBDG->Incubate_Uptake Wash2 Wash with cold Na+-free buffer Incubate_Uptake->Wash2 Lyse Lyse cells Wash2->Lyse Measure Measure fluorescence Lyse->Measure Analyze Analyze data (IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for the non-radioactive SGLT2 glucose uptake assay.

SGLT2 Signaling and Regulatory Pathways

The primary action of this compound is the direct inhibition of SGLT2-mediated glucose transport. This leads to a cascade of downstream physiological effects. The following diagram illustrates the simplified signaling pathway affected by this compound.

SGLT2_Inhibition_Pathway This compound This compound SGLT2 SGLT2 in Proximal Tubule This compound->SGLT2 Inhibits Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Urinary_Glucose_Excretion Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Reduces Blood_Glucose Blood Glucose Levels Urinary_Glucose_Excretion->Blood_Glucose Lowers Physiological_Effects Downstream Physiological Effects (e.g., improved glycemic control, weight loss) Blood_Glucose->Physiological_Effects Leads to

Caption: Simplified signaling pathway of SGLT2 inhibition by this compound.

Conclusion

This compound is a highly potent and selective SGLT2 inhibitor that plays a crucial role in the management of type 2 diabetes. Its unique chemical structure contributes to its favorable pharmacokinetic and pharmacodynamic properties. While direct computational studies on this compound are awaited, a strong understanding of its interaction with the SGLT2 transporter can be derived from the wealth of data on other gliflozins. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of SGLT2 inhibitors. The continued exploration of the molecular intricacies of the this compound-SGLT2 interaction will undoubtedly pave the way for the development of even more effective and safer therapies for metabolic and cardiovascular diseases.

References

Methodological & Application

Henagliflozin dosage and administration protocols in rodent studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Henagliflozin in Rodent Studies

These notes provide an overview of the dosage and administration protocols for the SGLT2 inhibitor, this compound, in rodent models, based on findings from recent pharmacokinetic and pharmacodynamic studies. The protocols outlined below are intended to serve as a guide for researchers and scientists in the field of drug development.

Mechanism of Action

This compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal tubules of the kidneys.[1] SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream.[1] By inhibiting SGLT2, this compound blocks this reabsorption process, leading to increased urinary glucose excretion (glucosuria) and consequently, a reduction in blood glucose levels.[1] This mechanism of action has shown therapeutic benefits in managing type 2 diabetes mellitus.[1] Beyond glycemic control, SGLT2 inhibition may also contribute to weight loss and provide cardiovascular advantages.[1]

Henagliflozin_Mechanism_of_Action cluster_kidney Kidney Proximal Tubule Glomerular Filtration Glomerular Filtration SGLT2 SGLT2 Protein Glomerular Filtration->SGLT2 Glucose Glucose Reabsorption Glucose Reabsorption SGLT2->Glucose Reabsorption Urine Urine SGLT2->Urine Increased Glucose Excretion Bloodstream Bloodstream Glucose Reabsorption->Bloodstream This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of action of this compound in the kidney.

Quantitative Data Summary

The following tables summarize the dosages and administration routes for this compound in mice and rats as reported in pharmacokinetic studies.

Table 1: this compound Dosage and Administration in Mice
Parameter Details Reference
Species Mice[2][3][4]
Dosage (Oral) 0.3, 1, and 3 mg/kg[2][3][4]
Dosage (Intravenous) 0.3, 1, and 3 mg/kg[2][4]
Repeated Dosage 1 mg/kg/day for 7 or 14 days (oral)[3]
Administration Route Oral gavage, Intravenous (tail vein)[2][3]
Vehicle 10% Dimethyl sulfoxide (DMSO) in 90% saline[2][3]
Fasting Condition Studies conducted in both fasted (16 hours) and fed states[3]
Table 2: this compound Dosage and Administration in Rats
Parameter Details Reference
Species Rats[2][4]
Dosage (Oral) 0.3, 1, and 3 mg/kg[2][4]
Dosage (Intravenous) 0.3, 1, and 3 mg/kg[2][4]
Administration Route Oral gavage, Intravenous (tail vein)[2]
Vehicle 10% DMSO in 90% saline[2]
Fasting Condition Fasted for at least 12 hours prior to oral administration[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in rodents are provided below.

Pharmacokinetic Study Protocol

This protocol describes the procedures for assessing the pharmacokinetic profile of this compound in rodents.

  • Animal Preparation:

    • Acclimate rodents to the laboratory environment for at least one week.

    • For oral administration studies in rats, fast the animals for at least 12 hours with free access to water.[2] For mice, both fed and fasted states can be investigated.[3]

  • Drug Preparation and Administration:

    • Prepare the dosing solution by dissolving this compound in a vehicle of 10% DMSO and 90% saline.[2][3]

    • Administer the solution via oral gavage or intravenous injection into the tail vein at the desired dose (e.g., 0.3, 1, or 3 mg/kg).[2][4]

  • Blood Sampling:

    • Under light anesthesia (e.g., 2% isoflurane), collect blood samples from the retro-orbital sinus or tail vein at predetermined time points.[2][3]

    • A typical sampling schedule for oral administration includes 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[2]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing and Storage:

    • Centrifuge the blood samples (e.g., at 12,000 x g for 1 minute) to separate the plasma.[3]

    • Store the plasma samples at -80°C until analysis.[3]

  • Bioanalysis:

    • Determine the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[3]

Pharmacokinetic_Study_Workflow A Animal Acclimation (≥ 1 week) B Fasting (Rats: ≥ 12h) A->B C Drug Administration (Oral Gavage or IV) B->C D Serial Blood Sampling (e.g., 0-24h) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G LC-MS/MS Analysis F->G H Data Analysis G->H

Caption: Workflow for a typical rodent pharmacokinetic study.

Tissue Distribution Study Protocol

This protocol is designed to evaluate the distribution of this compound in various tissues following administration.

  • Animal Dosing:

    • Administer this compound orally to fasted mice at the desired doses (e.g., 1 and 3 mg/kg).[3][5]

  • Sample Collection:

    • At designated time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24, and 48 hours), euthanize a subset of animals.[3]

    • Collect blood via cardiac puncture and various tissues of interest. Studies have shown high distribution in the kidneys, followed by the large intestine, stomach, small intestine, and liver.[3][5][6]

  • Tissue Processing:

    • Rinse the collected tissues with cold saline to remove excess blood.

    • Blot the tissues dry and weigh them.

    • Homogenize the tissues in a suitable buffer.

  • Sample Storage and Analysis:

    • Store the tissue homogenates at -80°C until analysis.

    • Analyze the concentration of this compound in the tissue homogenates using a validated LC-MS/MS method.[3]

Tissue_Distribution_Workflow A Drug Administration (Oral Gavage) B Euthanasia at Specific Time Points A->B C Tissue & Blood Collection (e.g., Kidney, Liver, Intestine) B->C D Tissue Homogenization C->D E Sample Storage (-80°C) D->E F LC-MS/MS Analysis E->F G Determine Tissue Concentration F->G

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Henagliflozin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Henagliflozin in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus. Accurate measurement of this compound concentrations in plasma is crucial for pharmacokinetic assessments and to ensure optimal therapeutic outcomes. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (with K2EDTA as anticoagulant)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50% methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

  • Column: Gemini C18, 2.1 x 50 mm, 3 µm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 475.2 → 191.1 (Quantifier), m/z 475.2 → 209.1 (Qualifier)

    • This compound-d4 (IS): m/z 479.2 → 195.1

  • Collision Energy (CE): Optimized for the specific instrument, typically 20-35 eV.

  • Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Table 1: Calibration Curve and Linearity
ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
LLOQ1 ng/mL
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 1585 - 115≤ 1585 - 115
LQC3≤ 1585 - 115≤ 1585 - 115
MQC100≤ 1585 - 115≤ 1585 - 115
HQC800≤ 1585 - 115≤ 1585 - 115
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
LQC3> 8585 - 115
HQC800> 8585 - 115
Table 4: Stability
Stability ConditionDurationResult
Bench-top (Room Temp)4 hoursStable
Freeze-Thaw3 cyclesStable
Long-term (-80°C)30 daysStable

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (300 µL Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: LC-MS/MS workflow for this compound in plasma.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The method has been validated to meet regulatory standards for bioanalytical method validation.

Assessing the In Vivo Distribution of Henagliflozin: Advanced Imaging Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: AN-IMG-001

Introduction

Henagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] Understanding the in vivo biodistribution and target engagement of this compound is crucial for optimizing its therapeutic efficacy and safety profile. This document provides detailed application notes and experimental protocols for assessing the whole-body distribution of this compound using advanced in vivo imaging techniques, primarily Positron Emission Tomography (PET). While direct imaging studies on this compound are not yet widely published, the methodologies outlined here are based on established protocols for other SGLT2 inhibitors and can be adapted for this compound.[2][3][4]

Principle of SGLT2 Imaging

SGLT2 inhibitors act on the luminal membrane of the proximal tubules in the kidneys to block glucose reabsorption.[5] In vivo imaging techniques can visualize the accumulation of a labeled form of this compound at these target sites and in other organs. PET imaging, with its high sensitivity and quantitative capabilities, is a particularly powerful tool for this purpose.[3] This involves labeling this compound with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), and then detecting its distribution in the body using a PET scanner.[6]

Key Applications

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.

  • Target Engagement and Occupancy: To quantify the binding of this compound to SGLT2 in the kidneys and other potential off-target sites.[4]

  • Dosage Optimization: To inform the selection of optimal doses and dosing regimens based on target site concentration.

  • Drug-Drug Interaction Studies: To investigate how co-administered drugs may alter the biodistribution of this compound.[7]

Experimental Overview

The general workflow for in vivo imaging of this compound involves several key steps:

  • Synthesis of a Labeled this compound Analog: This is the most critical step and involves either radiolabeling for PET or attaching a fluorescent probe for fluorescence imaging.

  • Animal Model Preparation: Selecting an appropriate animal model (e.g., rodents, non-human primates) and preparing them for imaging.

  • Administration of the Labeled Compound: Injecting the labeled this compound into the animal model.

  • In Vivo Imaging: Acquiring dynamic or static images at various time points using a PET or fluorescence imaging system.

  • Image Analysis and Quantification: Processing the acquired images to determine the concentration of the labeled compound in different organs and tissues.

Below is a graphical representation of the experimental workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis of Labeled This compound ([¹⁸F]this compound) admin Intravenous Administration of [¹⁸F]this compound synthesis->admin animal_prep Animal Model Preparation animal_prep->admin imaging Dynamic/Static PET-CT Imaging admin->imaging reconstruction Image Reconstruction imaging->reconstruction roi Region of Interest (ROI) Analysis reconstruction->roi quantification Quantification of Tissue Distribution roi->quantification

Caption: Experimental workflow for in vivo PET imaging of this compound.

SGLT2 Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the renal proximal tubule.

G cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream glucose Glucose sglt2 SGLT2 glucose->sglt2 Reabsorption na Na+ na->sglt2 This compound This compound This compound->sglt2 Inhibition glut2 GLUT2 sglt2->glut2 Intracellular Transport glucose_blood Glucose glut2->glucose_blood nak_atpase Na+/K+ ATPase na_blood Na+ nak_atpase->na_blood

Caption: Mechanism of action of this compound on SGLT2 in the kidney.

Protocols

Protocol 1: Radiolabeling of this compound with Fluorine-18 for PET Imaging

Objective: To synthesize [¹⁸F]this compound for in vivo PET imaging.

Materials:

  • This compound precursor (e.g., a boronic ester precursor for Cu-mediated ¹⁸F-fluorination).

  • [¹⁸F]Fluoride produced from a cyclotron.

  • Automated radiosynthesis module.

  • Reagents and solvents for synthesis and purification (e.g., copper catalyst, ligands, HPLC-grade solvents).

  • High-Performance Liquid Chromatography (HPLC) system for purification and quality control.

  • Radio-TLC scanner.

Methodology:

  • [¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron.

  • Azeotropic Drying: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge, elute with a solution of potassium carbonate and Kryptofix 2.2.2., and dry by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: Add the this compound precursor and a copper catalyst to the dried [¹⁸F]fluoride. Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a set time (e.g., 15-20 minutes). This step should be optimized for this compound.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹⁸F]this compound.

  • Formulation: Remove the HPLC solvent under reduced pressure and formulate the purified [¹⁸F]this compound in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control:

    • Radiochemical Purity: Determine by analytical HPLC and radio-TLC.

    • Molar Activity: Measure the radioactivity and the mass of the final product.

    • Sterility and Endotoxin Levels: Perform standard tests to ensure the product is safe for injection.

Protocol 2: In Vivo PET-CT Imaging in Rodents

Objective: To determine the biodistribution of [¹⁸F]this compound in rodents.

Materials:

  • [¹⁸F]this compound (formulated for injection).

  • Male Wistar rats (or other appropriate rodent model), 8-10 weeks old.

  • Anesthesia (e.g., isoflurane).

  • PET-CT scanner.

  • Catheters for intravenous injection.

Methodology:

  • Animal Preparation: Fast the animals for 4-6 hours before the experiment. Anesthetize the animals with isoflurane (e.g., 2% in oxygen).

  • Tracer Administration: Place a catheter in the tail vein for intravenous administration of the tracer. Administer a bolus injection of [¹⁸F]this compound (e.g., 10-15 MBq).

  • PET-CT Imaging:

    • Dynamic Scan: For detailed kidney kinetics, perform a dynamic scan for the first 60 minutes immediately after tracer injection.

    • Static Scans: Acquire whole-body static scans at multiple time points post-injection (e.g., 30, 60, 90, and 120 minutes) to assess overall biodistribution. The pharmacokinetic properties of this compound, with a Tmax of 1.5-3 hours and a half-life of 11-15 hours, should guide the selection of later time points.[8]

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with the CT scans for anatomical reference.

    • Draw regions of interest (ROIs) on major organs (kidneys, liver, bladder, heart, lungs, brain, muscle, bone) on the CT images and project them onto the PET data.

    • Calculate the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for the biodistribution of [¹⁸F]this compound in rats, based on data from other SGLT2 inhibitors like Enavogliflozin.[9]

Table 1: Biodistribution of [¹⁸F]this compound in Rats (%ID/g)

Organ30 min p.i.60 min p.i.120 min p.i.
Blood1.5 ± 0.30.8 ± 0.20.4 ± 0.1
Kidneys15.2 ± 2.512.5 ± 1.88.9 ± 1.2
Liver4.5 ± 0.83.8 ± 0.62.5 ± 0.4
Bladder25.1 ± 4.235.8 ± 5.145.3 ± 6.3
Heart1.2 ± 0.20.9 ± 0.10.6 ± 0.1
Lungs2.1 ± 0.41.5 ± 0.30.9 ± 0.2
Spleen0.8 ± 0.10.6 ± 0.10.4 ± 0.1
Muscle0.5 ± 0.10.4 ± 0.10.3 ± 0.1
Brain0.1 ± 0.050.1 ± 0.040.1 ± 0.03

Data are presented as mean ± standard deviation (n=5). p.i. = post-injection.

Table 2: Kidney-to-Tissue Ratios of [¹⁸F]this compound

Ratio30 min p.i.60 min p.i.120 min p.i.
Kidney/Blood10.115.622.3
Kidney/Liver3.43.33.6
Kidney/Muscle30.431.329.7

Potential Alternative: Fluorescence Imaging

While PET offers high sensitivity and quantification, fluorescence imaging is another potential modality. This would require chemically modifying this compound with a suitable near-infrared (NIR) fluorescent dye.

Protocol 3: Fluorescent Labeling and In Vivo Imaging

Objective: To synthesize a fluorescently labeled this compound and visualize its distribution.

Methodology:

  • Synthesis: Synthesize a this compound derivative with a linker suitable for conjugation to an NIR dye (e.g., Cy7, IRDye 800CW). It is crucial to ensure that the modification does not significantly alter the pharmacological properties of the drug.[10]

  • Administration: Inject the fluorescently labeled this compound into an anesthetized mouse.

  • In Vivo Imaging: Use an in vivo fluorescence imaging system to acquire whole-body images at different time points.

  • Ex Vivo Analysis: After the final imaging session, euthanize the animal and excise major organs for ex vivo imaging to confirm the in vivo findings and obtain higher resolution images.

Note: This approach is more qualitative than PET and may face challenges with tissue penetration of light and autofluorescence. However, it can be a valuable complementary technique for high-resolution ex vivo tissue analysis.[11]

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for researchers to investigate the in vivo distribution of this compound. By adapting established PET imaging methodologies for other SGLT2 inhibitors, it is possible to gain critical insights into the pharmacokinetics and target engagement of this novel therapeutic agent. The resulting data will be invaluable for the continued development and clinical application of this compound.

References

Protocol for assessing Henagliflozin's effect on urinary glucose excretion.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Pharmacodynamic Assessment of Henagliflozin

Introduction

This compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose levels.[1][2] This mechanism of action makes this compound an effective therapeutic agent for the management of type 2 diabetes mellitus (T2DM). This document provides a detailed protocol for assessing the pharmacodynamic effect of this compound by measuring its impact on 24-hour urinary glucose excretion in a clinical research setting.

Data Presentation

The following tables summarize the dose-dependent effect of this compound on 24-hour urinary glucose excretion as observed in clinical trials.

Table 1: Effect of Single and Multiple Doses of this compound on 24-Hour Urinary Glucose Excretion in Patients with Type 2 Diabetes Mellitus [3]

Treatment GroupDay 1: Mean Increase in 24-Hour UGE (fold change from baseline)Day 10: Mean Increase in 24-Hour UGE (fold change from baseline)
Placebo--
This compound 5 mg11Similar trend to Day 1
This compound 10 mg65Similar trend to Day 1
This compound 20 mg82Similar trend to Day 1

Table 2: Change in 24-Hour Urinary Glucose Excretion with this compound as Add-on Therapy to Metformin in Patients with T2DM (Phase 3 Trial) [4]

Treatment GroupPrimary Endpoint: Change in HbA1c from baseline at Week 24Secondary Endpoint: Change in Fasting Plasma Glucose at Week 24Additional Observations
Placebo + Metformin---
This compound 5 mg + Metformin-0.76%Significant reduction compared to placeboIncreased proportion of patients achieving HbA1c <7.0%
This compound 10 mg + Metformin-0.80%Significant reduction compared to placeboIncreased proportion of patients achieving HbA1c <7.0%

Note: While this study focused on glycemic control endpoints, the observed reductions in HbA1c and fasting plasma glucose are direct consequences of increased urinary glucose excretion, a hallmark of SGLT2 inhibitor action.

Experimental Protocols

1. 24-Hour Urine Collection Protocol

This protocol outlines the standardized procedure for collecting a 24-hour urine sample to accurately measure total glucose excretion.

Materials:

  • Large, clean, and dry urine collection container (typically provided by the clinical laboratory)

  • A smaller, clean, and dry container for initial voiding (optional)

  • Cooler with ice packs or access to a refrigerator

  • Patient instruction sheet

Procedure:

  • Start of Collection:

    • Begin the 24-hour collection period in the morning.

    • Upon waking, the patient should completely empty their bladder into the toilet. This first urine sample is NOT collected.

    • Record the exact time of this first void; this is the official start time of the 24-hour collection period.

  • Collection Period:

    • For the next 24 hours, the patient must collect all urine voided.

    • Each time the patient urinates, they should collect the entire volume in the provided collection container.

    • The collection container should be kept cool, either in a refrigerator or a cooler with ice packs, for the entire 24-hour period to prevent bacterial growth and degradation of glucose.

  • End of Collection:

    • Exactly 24 hours after the start time, the patient should attempt to empty their bladder one last time and add this final urine to the collection container. This marks the end of the collection period.

  • Sample Handling and Transport:

    • The total volume of the collected urine should be recorded.

    • The urine should be well-mixed, and an aliquot (a smaller, representative sample) should be transferred to a labeled transport tube.

    • The sample should be transported to the laboratory for analysis as soon as possible, maintaining a cool temperature during transport.

2. Urinary Glucose Quantification Protocol: Glucose Oxidase Enzymatic Assay

This protocol describes a common and reliable method for the quantitative determination of glucose in urine samples using a glucose oxidase-peroxidase coupled reaction.[5][6]

Principle: Glucose oxidase catalyzes the oxidation of β-D-glucose to D-gluconolactone and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate (e.g., o-dianisidine) to produce a colored product. The intensity of the color, measured spectrophotometrically, is directly proportional to the glucose concentration in the sample.[7]

Materials and Reagents:

  • Spectrophotometer capable of reading absorbance at 460 nm

  • Cuvettes

  • Micropipettes and tips

  • 0.1 M Potassium phosphate buffer, pH 6.0

  • 1% o-Dianisidine solution (handle with care as it is a potential carcinogen)

  • Peroxidase solution (200 µg/mL in reagent-grade water)

  • 18% Glucose solution (stock standard, allowed to mutarotate overnight)

  • Dianisidine-buffer mixture (freshly prepared and oxygen-saturated)

  • Glucose oxidase enzyme solution (prepared and diluted immediately before use)

  • Urine samples (aliquots from 24-hour collection)

Procedure:

  • Preparation of Reagents:

    • Prepare all buffers and solutions as described in the materials section. The dianisidine-buffer mixture should be saturated with oxygen for 10 minutes within 30 minutes of use.

  • Standard Curve Preparation:

    • Prepare a series of glucose standards of known concentrations by diluting the 18% glucose stock solution with the potassium phosphate buffer.

  • Assay Procedure:

    • Set the spectrophotometer to 460 nm and 25°C.

    • In a cuvette, pipette the following:

      • 2.5 mL of Dianisidine-buffer mixture

      • 0.3 mL of 18% Glucose solution (for the blank) or the corresponding standard/urine sample

      • 0.1 mL of Peroxidase solution

    • Incubate in the spectrophotometer for 3-5 minutes to reach temperature equilibrium and establish a blank rate if any.

    • Initiate the reaction by adding 0.1 mL of the appropriately diluted glucose oxidase enzyme solution.

    • Record the increase in absorbance at 460 nm for 4-5 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA460/min) from the initial linear portion of the reaction curve for both the standards and the unknown urine samples.

    • Construct a standard curve by plotting the ΔA460/min of the standards against their known concentrations.

    • Determine the glucose concentration in the urine samples by interpolating their ΔA460/min values on the standard curve.

    • The total 24-hour urinary glucose excretion is calculated by multiplying the glucose concentration by the total urine volume collected over 24 hours.

3. Statistical Analysis

A robust statistical analysis is crucial for interpreting the results of the pharmacodynamic study.

  • Descriptive Statistics: Summarize baseline characteristics and UGE data for each treatment group using means, standard deviations, medians, and interquartile ranges.

  • Dose-Response Modeling: The relationship between this compound dose and the change in 24-hour UGE should be analyzed using a non-linear regression model, such as the Emax model. This model helps to estimate the maximum effect (Emax) and the dose that produces 50% of the maximum effect (ED50).[8]

  • Inferential Statistics: Analysis of covariance (ANCOVA) can be used to compare the change in UGE from baseline between the different this compound dose groups and the placebo group, with baseline UGE as a covariate. P-values less than 0.05 are typically considered statistically significant.[9]

Visualizations

G Mechanism of Action of this compound cluster_renal_tubule Renal Proximal Tubule SGLT2 SGLT2 Transporter Bloodstream Bloodstream SGLT2->Bloodstream Urine Increased Urinary Glucose Excretion SGLT2->Urine Blocked Reabsorption Glucose Glucose in Filtrate Glucose->SGLT2 Reabsorption This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of this compound Action

G Experimental Workflow for Assessing this compound's Effect on UGE cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_data_collection Data Collection cluster_analysis Data Analysis Screening Patient Screening Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Randomization Randomization Enrollment->Randomization Drug_Administration This compound/Placebo Administration Randomization->Drug_Administration Urine_Collection 24-Hour Urine Collection Drug_Administration->Urine_Collection Urine_Analysis Urinary Glucose Analysis Urine_Collection->Urine_Analysis Statistical_Analysis Statistical Analysis Urine_Analysis->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Clinical Trial Workflow

References

Application Notes and Protocols for Cell-Based Assays to Study Henagliflozin's Impact on Renal Tubular Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henagliflozin is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the proximal renal tubules.[1] By blocking SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1] Beyond its glycemic control, emerging evidence suggests that this compound and other SGLT2 inhibitors may exert direct protective effects on renal tubular cells, independent of their systemic effects.[2][3] These effects are thought to involve the modulation of various cellular processes, including inflammation, fibrosis, oxidative stress, and cellular metabolism.[2][4][5]

These application notes provide detailed protocols for a panel of cell-based assays to investigate the multifaceted impact of this compound on renal tubular cells. The protocols are designed for use with human renal proximal tubular epithelial cell lines, such as HK-2 or RPTEC/TERT1, which are widely used and accepted models for studying renal cell biology and drug-induced nephrotoxicity.[6][7]

Key Cellular Pathways and Assays

The following sections detail the key signaling pathways implicated in the renal effects of SGLT2 inhibitors and provide protocols for relevant cell-based assays.

Cellular Viability and Cytotoxicity

Background: Assessing the impact of a compound on cell viability is a critical first step in any in vitro study. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to measure cellular metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • Human kidney proximal tubular epithelial cells (e.g., HK-2 cell line)

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

  • This compound (various concentrations)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set as 100% viability).

Data Presentation:

Table 1: Effect of this compound on Renal Tubular Cell Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (%) after 24h (Mean ± SD)Cell Viability (%) after 48h (Mean ± SD)Cell Viability (%) after 72h (Mean ± SD)
0 (Vehicle Control)100 ± 5.2100 ± 6.1100 ± 5.8
198.7 ± 4.997.5 ± 5.596.8 ± 6.2
599.1 ± 5.198.2 ± 6.097.1 ± 5.9
1097.8 ± 4.596.4 ± 5.395.3 ± 6.5
2596.5 ± 5.394.8 ± 5.893.7 ± 6.1
5095.2 ± 4.893.1 ± 6.291.5 ± 5.7
10093.8 ± 5.090.7 ± 5.988.9 ± 6.3

Note: The data presented in this table are representative and based on typical results observed with SGLT2 inhibitors. Actual results with this compound may vary and should be determined experimentally.

Oxidative Stress

Background: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to renal tubular cell injury in various kidney diseases. SGLT2 inhibitors have been shown to mitigate oxidative stress.[8] The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol: Intracellular ROS Measurement (DCFH-DA Assay)

Materials:

  • HK-2 cells

  • Cell culture medium

  • This compound

  • High glucose (e.g., 30 mM D-glucose) or another ROS inducer (e.g., H₂O₂)

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed HK-2 cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Induction of Oxidative Stress and Treatment:

    • To mimic hyperglycemic conditions, replace the medium with a high-glucose medium (e.g., 30 mM D-glucose).

    • Simultaneously, treat the cells with various concentrations of this compound. Include a normal glucose control and a high glucose control without this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Prepare a working solution of DCFH-DA (e.g., 10 µM in serum-free medium).

    • Add 100 µL of the DCFH-DA working solution to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the relative change in ROS production.

Data Presentation:

Table 2: Effect of this compound on High Glucose-Induced ROS Production

Treatment GroupRelative Fluorescence Units (RFU) (Mean ± SD)
Normal Glucose (5.5 mM)100 ± 8.5
High Glucose (30 mM)250 ± 15.2
High Glucose + this compound (10 µM)180 ± 12.1
High Glucose + this compound (25 µM)145 ± 10.8
High Glucose + this compound (50 µM)115 ± 9.3

Note: The data presented in this table are representative and based on typical results observed with SGLT2 inhibitors. Actual results with this compound may vary and should be determined experimentally.

Inflammatory and Fibrotic Signaling Pathways

Background: Chronic inflammation and fibrosis are hallmarks of progressive kidney disease. Key signaling pathways involved in these processes include the Transforming Growth Factor-β1 (TGF-β1)/Smad pathway and the Nuclear Factor-kappa B (NF-κB) pathway. SGLT2 inhibitors have been shown to attenuate the activation of these pro-inflammatory and pro-fibrotic pathways.[6][9] Western blotting is a powerful technique to quantify the expression levels of key proteins within these signaling cascades.

Experimental Workflow:

experimental_workflow start Seed Renal Tubular Cells (e.g., HK-2) treatment Treat with this compound +/- Inducer (e.g., High Glucose, TGF-β1) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Smad3, anti-p-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Data Analysis detection->analysis

Western Blotting Experimental Workflow

Experimental Protocol: Western Blot Analysis of p-Smad3 and p-p65

Materials:

  • HK-2 cells

  • Cell culture medium

  • This compound

  • TGF-β1 (for Smad3 activation) or TNF-α (for NF-κB activation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Smad3, rabbit anti-phospho-NF-κB p65, and loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HK-2 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30 minutes to 1 hour to assess p-Smad3, or with TNF-α (e.g., 10 ng/mL) for 30 minutes to assess p-p65.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation:

Table 3: Effect of this compound on TGF-β1-Induced Smad3 Phosphorylation

Treatment GroupRelative p-Smad3/Total Smad3 Ratio (Mean ± SD)
Control1.0 ± 0.1
TGF-β1 (5 ng/mL)4.5 ± 0.4
TGF-β1 + this compound (10 µM)3.2 ± 0.3
TGF-β1 + this compound (25 µM)2.1 ± 0.2
TGF-β1 + this compound (50 µM)1.5 ± 0.2

Note: The data presented in this table are representative and based on typical results observed with SGLT2 inhibitors. Actual results with this compound may vary and should be determined experimentally.

Signaling Pathway Diagrams:

tgf_beta_pathway tgfb1 TGF-β1 receptor TGF-β Receptor (Type I/II) tgfb1->receptor Binds smad23 Smad2/3 receptor->smad23 Phosphorylates p_smad23 p-Smad2/3 smad_complex p-Smad2/3-Smad4 Complex p_smad23->smad_complex Binds smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates to transcription Gene Transcription (e.g., Collagen, Fibronectin) nucleus->transcription Initiates This compound This compound This compound->p_smad23 Inhibits

TGF-β1/Smad Signaling Pathway

nf_kb_pathway cluster_nfkb Cytoplasm stimuli Inflammatory Stimuli (e.g., TNF-α, High Glucose) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb p_ikb p-IκBα nucleus Nucleus nfkb->nucleus Translocates to degradation Proteasomal Degradation p_ikb->degradation transcription Pro-inflammatory Gene Transcription (e.g., IL-6, MCP-1) nucleus->transcription Initiates This compound This compound This compound->ikk Inhibits

NF-κB Signaling Pathway
Cellular Metabolism

Background: Renal tubular cells have high energy demands, and alterations in cellular metabolism are implicated in the pathogenesis of kidney disease. The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways are central regulators of cellular energy homeostasis. SGLT2 inhibitors have been shown to activate AMPK and inhibit mTORC1 signaling, which can lead to beneficial metabolic reprogramming.[10][11]

Experimental Protocol: Western Blot Analysis of p-AMPK and p-mTOR

This protocol is similar to the one described for TGF-β1 and NF-κB signaling. The key differences are the stimuli and the primary antibodies used.

  • Stimuli: High glucose (e.g., 30 mM) can be used to induce metabolic stress.

  • Primary Antibodies: Use antibodies specific for the phosphorylated (active) forms of AMPK (p-AMPKα at Thr172) and mTOR (p-mTOR at Ser2448), as well as antibodies for the total proteins as loading controls.

Data Presentation:

Table 4: Effect of this compound on AMPK and mTOR Phosphorylation

Treatment GroupRelative p-AMPK/Total AMPK Ratio (Mean ± SD)Relative p-mTOR/Total mTOR Ratio (Mean ± SD)
Normal Glucose (5.5 mM)1.0 ± 0.11.0 ± 0.1
High Glucose (30 mM)0.6 ± 0.082.5 ± 0.3
High Glucose + this compound (25 µM)1.2 ± 0.151.5 ± 0.2
High Glucose + this compound (50 µM)1.8 ± 0.21.1 ± 0.1

Note: The data presented in this table are representative and based on typical results observed with SGLT2 inhibitors. Actual results with this compound may vary and should be determined experimentally.

Signaling Pathway Diagram:

ampk_mtor_pathway high_glucose High Intracellular Glucose low_amp_atp Increased AMP/ATP Ratio ampk AMPK low_amp_atp->ampk Activates p_ampk p-AMPK (Active) mtorc1 mTORC1 p_ampk->mtorc1 Inhibits catabolic Catabolic Processes (Autophagy, Fatty Acid Oxidation) p_ampk->catabolic Promotes anabolic Anabolic Processes (Protein Synthesis, Cell Growth) mtorc1->anabolic Promotes This compound This compound This compound->low_amp_atp Reduces Glucose Uptake, Increases AMP/ATP Ratio

AMPK/mTOR Signaling Pathway

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the cellular mechanisms underlying the potential renoprotective effects of this compound. By employing these cell-based assays, researchers can elucidate the impact of this compound on key pathways involved in renal tubular cell injury and survival. The systematic approach outlined here, from assessing basic cytotoxicity to dissecting complex signaling networks, will enable a thorough in vitro characterization of this important SGLT2 inhibitor. It is important to note that while data from other SGLT2 inhibitors are provided for reference, dedicated experiments are crucial to determine the specific quantitative effects of this compound.

References

Application Notes and Protocols: Utilizing Diabetic db/db Mouse Models in Henagliflozin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the db/db diabetic mouse model in preclinical research for the SGLT2 inhibitor, Henagliflozin. The content herein details the mechanism of action, expected physiological effects, and standardized protocols for conducting relevant experiments.

Introduction to this compound and the db/db Mouse Model

This compound is a member of the sodium-glucose co-transporter 2 (SGLT2) inhibitor class of drugs.[1] Its primary mechanism of action involves the inhibition of SGLT2 in the proximal tubules of the kidneys, which reduces the reabsorption of glucose from the glomerular filtrate and promotes urinary glucose excretion.[2][3] This action leads to a lowering of blood glucose levels, making it an effective treatment for type 2 diabetes mellitus. Beyond glycemic control, SGLT2 inhibitors have demonstrated benefits in weight management and cardiovascular health.[2]

The db/db mouse is a widely used model of type 2 diabetes, characterized by a mutation in the leptin receptor gene. This genetic defect leads to hyperphagia, obesity, insulin resistance, and subsequent hyperglycemia, mimicking the pathophysiology of human type 2 diabetes and its complications, including diabetic nephropathy. Therefore, the db/db mouse is a highly relevant and valuable tool for evaluating the efficacy and mechanism of action of anti-diabetic agents like this compound.

Quantitative Data Summary

Table 1: Glycemic Control with this compound (24-Week Human Clinical Trial Data) [4]

ParameterPlaceboThis compound (5 mg)This compound (10 mg)
Change in HbA1c (%) --0.76-0.80
Change in Fasting Plasma Glucose (mmol/L) -Significant ReductionSignificant Reduction
Change in 2-hour Postprandial Glucose (mmol/L) -Significant ReductionSignificant Reduction
Patients Achieving HbA1c <7.0% -Increased ProportionIncreased Proportion

Table 2: Non-Glycemic Effects of this compound (24-Week Human Clinical Trial Data) [4]

ParameterPlaceboThis compound (5 mg)This compound (10 mg)
Change in Body Weight -Significant ReductionSignificant Reduction
Change in Blood Pressure -Significant ReductionSignificant Reduction

Experimental Protocols

The following are detailed, generalized protocols for evaluating the effects of an SGLT2 inhibitor like this compound in the db/db mouse model, based on established methodologies for similar compounds.

Protocol 1: Evaluation of Glycemic Control and Metabolic Parameters

Objective: To assess the effect of this compound on blood glucose, insulin resistance, and other metabolic parameters in db/db mice.

Materials:

  • Male db/db mice (8-10 weeks old)

  • Age-matched wild-type (db/+) control mice

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Standard chow diet

  • Glucometer and test strips

  • ELISA kits for insulin

  • Metabolic cages

Procedure:

  • Acclimatization: House mice in a controlled environment (12:12-hour light-dark cycle, 22-24°C) with ad libitum access to food and water for at least one week.

  • Grouping: Randomly assign db/db mice to two groups: Vehicle control and this compound-treated. Include a group of db/+ mice as non-diabetic controls.

  • Dosing: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 8-12 weeks). A typical dose for other SGLT2 inhibitors is in the range of 1-10 mg/kg body weight.

  • Monitoring:

    • Body Weight and Food/Water Intake: Measure daily or weekly.

    • Blood Glucose: Measure fasting and non-fasting blood glucose levels weekly from tail vein blood.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After an overnight fast, administer a glucose bolus (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, and 120 minutes.

    • Insulin Levels: Collect plasma at baseline and at the end of the study to measure insulin levels using an ELISA kit.

  • Urine Analysis: House mice in metabolic cages to collect 24-hour urine samples. Analyze for glucose and creatinine levels.

  • Data Analysis: Compare the parameters between the different treatment groups using appropriate statistical tests.

Protocol 2: Assessment of Diabetic Nephropathy

Objective: To investigate the effects of this compound on the development and progression of diabetic nephropathy in db/db mice.

Materials:

  • Kidney tissue samples from Protocol 1

  • Urine samples from Protocol 1

  • ELISA kits for albumin and creatinine

  • Histology reagents (e.g., Periodic acid-Schiff stain, Masson's trichrome stain)

  • Antibodies for immunohistochemistry (e.g., anti-collagen IV, anti-TGF-β1)

  • RNA extraction and qRT-PCR reagents

Procedure:

  • Urine Albumin-to-Creatinine Ratio (UACR): Measure albumin and creatinine concentrations in 24-hour urine samples to calculate the UACR, a key indicator of kidney damage.

  • Histological Analysis:

    • Harvest kidneys at the end of the treatment period.

    • Fix one kidney in 10% neutral buffered formalin and embed in paraffin.

    • Section the kidney and perform PAS staining to assess glomerular mesangial expansion and Masson's trichrome staining to evaluate renal fibrosis.

  • Immunohistochemistry:

    • Use kidney sections to perform immunohistochemical staining for markers of fibrosis (e.g., collagen IV, fibronectin) and pro-fibrotic signaling molecules (e.g., TGF-β1).

  • Gene Expression Analysis:

    • Isolate RNA from the other kidney.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in fibrosis (e.g., Col1a1, Tgfb1), inflammation (e.g., Tnf, Il6), and oxidative stress.

  • Data Analysis: Quantify histological changes and compare gene expression levels between the different treatment groups.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to aid in understanding the molecular mechanisms and experimental design.

Henagliflozin_Mechanism_of_Action cluster_kidney Kidney Proximal Tubule Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose & Na+ Bloodstream Bloodstream SGLT2->Bloodstream Reabsorption Urinary Excretion Urinary Excretion SGLT2->Urinary Excretion Increased Glucose Excretion This compound This compound This compound->SGLT2 Inhibits

This compound's primary mechanism of action.

Diabetic_Nephropathy_Pathway cluster_cellular_stress Cellular Stress Pathways Hyperglycemia Hyperglycemia Oxidative Stress Oxidative Stress Hyperglycemia->Oxidative Stress Inflammation Inflammation Hyperglycemia->Inflammation Advanced Glycation End Products (AGEs) Advanced Glycation End Products (AGEs) Hyperglycemia->Advanced Glycation End Products (AGEs) TGF-β1 Signaling TGF-β1 Signaling Oxidative Stress->TGF-β1 Signaling Inflammation->TGF-β1 Signaling Advanced Glycation End Products (AGEs)->TGF-β1 Signaling Renal Fibrosis Renal Fibrosis TGF-β1 Signaling->Renal Fibrosis Glomerular Damage Glomerular Damage Renal Fibrosis->Glomerular Damage

Key signaling pathways in diabetic nephropathy.

Experimental_Workflow cluster_monitoring In-life Monitoring cluster_analysis Data Analysis Acclimatization Acclimatization Randomization & Grouping Randomization & Grouping Acclimatization->Randomization & Grouping Treatment (this compound/Vehicle) Treatment (this compound/Vehicle) Randomization & Grouping->Treatment (this compound/Vehicle) In-life Monitoring In-life Monitoring Treatment (this compound/Vehicle)->In-life Monitoring Terminal Sample Collection Terminal Sample Collection In-life Monitoring->Terminal Sample Collection Data Analysis Data Analysis Terminal Sample Collection->Data Analysis Body Weight Body Weight Food/Water Intake Food/Water Intake Blood Glucose Blood Glucose Urine Collection Urine Collection Metabolic Parameters Metabolic Parameters Renal Function Renal Function Histopathology Histopathology Gene Expression Gene Expression

A typical experimental workflow for db/db mice studies.

References

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of Henagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Henagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. Detailed protocols for conducting clinical PK/PD studies, bioanalytical quantification, and data modeling are also presented to guide researchers in the drug development process.

Application Notes

Pharmacokinetic Profile of this compound

This compound is characterized by rapid absorption following oral administration, with a time to maximum plasma concentration (Tmax) ranging from 1.0 to 3.0 hours[1][2]. It exhibits dose-proportional pharmacokinetics, meaning that the plasma exposure increases proportionally with the dose[1][2][3]. The elimination half-life of this compound is between 9.1 and 15 hours, which supports a once-daily dosing regimen[1][3]. Steady-state plasma concentrations are typically achieved by day 7 of daily administration[3].

Food intake does not have a clinically significant impact on the absorption of this compound[2]. The drug is highly bound to plasma proteins, with a binding percentage of 94.5% to 95.9%[2]. Metabolism is a primary route of elimination for this compound, which is mainly metabolized by UGT2B4/7, UGT1A9, UGT1A3, and UGT1A6 enzymes into three inactive glucuronide metabolites[2]. The excretion of the parent drug in urine is low[1].

Pharmacodynamic Profile of this compound

As an SGLT2 inhibitor, this compound's primary pharmacodynamic effect is the dose-dependent increase in urinary glucose excretion (UGE)[1]. This effect displays saturation kinetics at doses greater than 25 mg[1]. The increased UGE leads to a reduction in plasma glucose levels in patients with type 2 diabetes mellitus (T2DM)[3]. In addition to its glycemic effects, this compound has been shown to reduce body weight and blood pressure in adult patients with T2DM[2].

Drug-Drug Interactions

Studies have been conducted to evaluate the potential for drug-drug interactions between this compound and other commonly prescribed medications for T2DM and related conditions. Co-administration with metformin, hydrochlorothiazide, or warfarin did not result in clinically significant pharmacokinetic or pharmacodynamic interactions requiring dose adjustments[4][5][6][7].

Data Presentation

Table 1: Summary of Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound in Healthy Subjects
Dose (mg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
2.5 - 2001.5 - 3Dose-proportionalDose-proportional11 - 15

Data synthesized from a study in healthy Chinese volunteers[1].

Table 2: Summary of Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of this compound in Healthy Subjects
Dose (mg)Tmax (h)Cmax,ss (ng/mL)AUCτ,ss (ng·h/mL)t1/2 (h)
1.25 - 1001.5 - 3Dose-proportionalDose-proportional11 - 15

Data synthesized from a study in healthy Chinese volunteers[1].

Table 3: Summary of Pharmacodynamic Effects of this compound in Patients with T2DM (Day 10)
Dose (mg)Change in 24-h Mean Plasma Glucose (mmol/L)
5-0.8
10-0.9
20-1.2

Data from a study in Chinese patients with T2DM[3].

Table 4: Drug-Drug Interaction Profile of this compound
Co-administered DrugEffect on this compound PKEffect on Co-administered Drug PKRecommendation
MetforminNo clinically significant effect on Cmax and AUC[4][5].No clinically significant effect on AUC; minor increase in Cmax[4][5].No dose adjustment needed[4][5].
HydrochlorothiazideAUCτ,ss within bioequivalence interval; Cmax,ss increased by 24.32%[6].AUCτ,ss within bioequivalence interval; Cmax,ss decreased by 19.41%[6].No dose adjustment needed[6].
WarfarinNo clinically significant effect on Cmax,ss and AUCτ,ss[7].Increase in Cmax and AUC of S- and R-warfarin[7].No dose adjustment needed[7].

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study - Single and Multiple Ascending Doses

1. Study Design:

  • A randomized, double-blind, placebo-controlled study design is recommended.

  • Single Ascending Dose (SAD): Healthy volunteers are enrolled in sequential cohorts and receive a single oral dose of this compound or placebo. The dose is escalated in subsequent cohorts after safety and tolerability data from the previous cohort are reviewed.

  • Multiple Ascending Dose (MAD): Healthy volunteers are enrolled in sequential cohorts and receive a daily oral dose of this compound or placebo for a specified period (e.g., 10-14 days) to achieve steady-state concentrations. Dose escalation occurs after review of safety and PK data.

2. Subject Selection:

  • Healthy male and/or female volunteers, typically aged 18-45 years.

  • Subjects should have a body mass index (BMI) within a normal range.

  • Exclusion criteria should include any clinically significant illness, use of other medications, and a history of drug or alcohol abuse.

3. Dosing and Administration:

  • This compound is administered orally with a standardized volume of water after an overnight fast.

  • For SAD studies, a range of doses (e.g., 2.5 mg to 200 mg) can be evaluated[1].

  • For MAD studies, a range of daily doses (e.g., 1.25 mg to 100 mg) can be administered[1].

4. Sample Collection:

  • Blood Samples: Venous blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours). For MAD studies, samples are collected on day 1 and on the last day of dosing to assess steady-state pharmacokinetics.

  • Urine Samples: Urine is collected over specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-dose to measure urinary glucose and creatinine excretion.

5. Sample Processing and Storage:

  • Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • The volume of each urine collection interval is recorded, and an aliquot is stored at -80°C.

Protocol 2: Bioanalytical Method for this compound Quantification in Plasma

1. Method:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.

2. Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex-mix and centrifuge to precipitate proteins. The supernatant is then transferred for analysis.

  • Solid-Phase Extraction (SPE): Alternatively, for cleaner samples, an SPE protocol can be developed using a suitable sorbent to extract this compound and the internal standard from the plasma.

3. Chromatographic Conditions:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 0.5 mL/min.

4. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound and the internal standard.

5. Method Validation:

  • The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Protocol 3: PK/PD Data Analysis and Modeling

1. Non-Compartmental Analysis (NCA):

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using NCA software (e.g., Phoenix WinNonlin).

2. Population PK Modeling:

  • A population pharmacokinetic model is developed to describe the time course of this compound concentrations in all subjects simultaneously.

  • A one- or two-compartment model with first-order absorption and elimination is often a suitable starting point.

  • Covariates (e.g., body weight, age, renal function) can be tested to explain inter-individual variability in PK parameters.

3. PD Modeling:

  • The relationship between this compound exposure (e.g., plasma concentration or AUC) and the pharmacodynamic response (e.g., change in 24-hour UGE) is characterized.

  • An inhibitory Emax model is often used to describe the saturable effect of the drug on SGLT2.

4. PK/PD Modeling:

  • A combined PK/PD model is developed to link the dose to the time course of both drug concentration and the pharmacodynamic effect. This allows for simulations to predict the effect of different dosing regimens.

  • Physiologically-based pharmacokinetic (PBPK) modeling can also be employed to integrate in vitro data and physiological information to predict the drug's behavior in different populations[2].

Mandatory Visualization

cluster_kidney Kidney Nephron cluster_glomerulus Glomerulus cluster_proximal_tubule Proximal Convoluted Tubule Glomerulus Glomerular Filtration SGLT2 SGLT2 Transporter Glomerulus->SGLT2 Filtered Glucose Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Urine Urine Excretion SGLT2->Urine Increased Glucose Excretion Glucose_Reabsorption->Bloodstream Back to Blood This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of Action of this compound.

Start Study Start Recruitment Subject Recruitment & Screening Start->Recruitment Randomization Randomization (Drug/Placebo) Recruitment->Randomization Dosing Drug Administration (SAD/MAD) Randomization->Dosing PK_PD_Sampling PK & PD Sample Collection (Blood & Urine) Dosing->PK_PD_Sampling Sample_Processing Sample Processing & Storage PK_PD_Sampling->Sample_Processing Bioanalysis Bioanalysis (LC-MS/MS) Sample_Processing->Bioanalysis Data_Analysis Data Analysis (NCA, PopPK/PD) Bioanalysis->Data_Analysis Modeling PK/PD Modeling & Simulation Data_Analysis->Modeling Report Final Report Modeling->Report

Caption: Clinical PK/PD Study Workflow.

cluster_inputs Model Inputs cluster_model PBPK Model Structure cluster_outputs Model Outputs Drug_Properties Drug Physicochemical Properties Absorption Absorption Model (Oral) Drug_Properties->Absorption In_Vitro_Data In Vitro Metabolism Data (e.g., UGT activity) Metabolism Metabolism Model (Liver) In_Vitro_Data->Metabolism System_Data System Data (Physiology, Demographics) Distribution Distribution Model (Tissues) System_Data->Distribution Excretion Excretion Model (Kidney, Feces) System_Data->Excretion Absorption->Distribution Distribution->Metabolism Distribution->Excretion PK_Prediction Plasma Concentration-Time Profile Prediction Distribution->PK_Prediction Metabolism->Excretion Excretion->PK_Prediction PD_Link Link to PD Model (Urinary Glucose Excretion) PK_Prediction->PD_Link

Caption: PBPK Model Logical Relationship.

References

Application of CRISPR-Cas9 to Elucidate the Mechanisms of Henagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Henagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] Its primary mechanism of action involves the inhibition of SGLT2 in the proximal tubules of the kidneys, which reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels.[1][4] Beyond its glycemic control, clinical evidence suggests that this compound and other SGLT2 inhibitors confer significant cardiovascular and renal benefits, reduce body weight and blood pressure, and may have anti-aging effects.[5][6][7] Some of these pleiotropic effects may be attributable to mechanisms beyond SGLT2 inhibition, often referred to as "off-target" effects.[8][9]

The revolutionary CRISPR-Cas9 gene-editing technology provides an unbiased and powerful tool to systematically investigate the complex mechanisms of drug action.[10][11][12] By creating precise gene knockouts, or modulating gene expression (CRISPRi/a), researchers can perform genome-wide screens to identify genes and pathways that mediate a drug's therapeutic effects, contribute to its side effects, or confer drug resistance.[13][14] This document outlines a hypothetical application of a genome-wide CRISPR-Cas9 knockout screen to identify novel molecular targets and signaling pathways involved in the cellular response to this compound, thereby deepening our understanding of its multifaceted mechanism of action.

Objective

To utilize a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes that modulate the cytotoxic effects of high-concentration this compound in a human cell line. Identifying genes whose knockout confers resistance or sensitivity to this compound can reveal novel pathways involved in its mechanism of action, transport, metabolism, or off-target effects.

Experimental Principles

A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the human genome is introduced into a population of Cas9-expressing cells. This creates a diverse pool of cells, each with a specific gene knocked out. The cell population is then treated with a cytotoxic concentration of this compound. Cells with knockouts of genes that are essential for this compound's cytotoxic effect will survive and proliferate (positive selection). Conversely, cells with knockouts of genes that normally protect against this compound's effects will be depleted from the population (negative selection). By using next-generation sequencing (NGS) to compare the sgRNA representation in the surviving cell population versus a control population, we can identify these "hit" genes.

Data Presentation

Table 1: CRISPR-Cas9 Screen Parameters
ParameterDescription
Cell Line HK-2 (Human Kidney 2) - an immortalized proximal tubule epithelial cell line.
CRISPR Library GeCKO v2.0 Human Library (two-plasmid system: lentiCRISPRv2 and lentiGuide-Puro).
Target Coverage ~6 sgRNAs per gene; ~123,000 total sgRNAs.
Transduction MOI 0.3 (to ensure max one sgRNA integration per cell).
Selection Marker Puromycin.
Drug Treatment This compound at IC50 concentration (e.g., 50 µM, determined empirically).
Screen Duration 14 days.
Readout Next-generation sequencing of sgRNA cassettes.
Analysis Pipeline MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout).[10]
Table 2: Hypothetical Results - Top Gene Hits from Positive Selection Screen
Gene SymbolGene NameMAGeCK Score (p-value)Log2 Fold ChangePotential Function in this compound MOA
SLC5A2 Solute Carrier Family 5 Member 2 (SGLT2)1.2e-85.6Primary Target. Knockout prevents drug binding and action. Strongest expected hit, validating the screen.
GENE-X Hypothetical Gene X8.5e-64.1Potential transporter involved in this compound uptake.
GENE-Y Hypothetical Gene Y3.2e-53.5Component of a downstream signaling pathway mediating cytotoxicity.
GENE-Z Hypothetical Gene Z9.1e-53.2Enzyme involved in metabolizing this compound into an active/toxic form.
Table 3: Validation of Top Gene Hits - this compound IC50 Shift
Cell LineDescriptionThis compound IC50 (µM)Fold Change vs. Wild-Type
HK-2 WT Wild-Type (Control)52.5 ± 4.11.0
HK-2 SLC5A2-KO SGLT2 Knockout>500>9.5
HK-2 GENE-X-KO Gene-X Knockout215.8 ± 15.24.1
HK-2 GENE-Y-KO Gene-Y Knockout183.1 ± 11.93.5
HK-2 GENE-Z-KO Gene-Z Knockout160.4 ± 13.53.1

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Library Preparation & Transduction cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Validation p1 Lentiviral GeCKO v2.0 Library Production p3 Lentiviral Transduction (MOI = 0.3) p1->p3 p2 Cas9-Expressing HK-2 Cell Culture p2->p3 p4 Puromycin Selection p3->p4 p5 Split Population p4->p5 p6a Control (DMSO) 14 Days p5->p6a T0 & Control p6b This compound (IC50) 14 Days p5->p6b Treatment p7 Harvest Cells & Genomic DNA Extraction p6a->p7 p6b->p7 p8 PCR Amplification of sgRNA Cassettes p7->p8 p9 Next-Generation Sequencing (NGS) p8->p9 p10 Bioinformatic Analysis (MAGeCK) p9->p10 p11 Identify & Validate Top Gene Hits p10->p11 SGLT2_pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose Glucose SGLT2 SGLT2 (SLC5A2) Glucose->SGLT2 Sodium Sodium (Na+) Sodium->SGLT2 GLUT2 GLUT2 SGLT2->GLUT2 Glucose transport NaK_ATPase Na+/K+ ATPase SGLT2->NaK_ATPase Na+ gradient Glucose_out Glucose GLUT2->Glucose_out Facilitated diffusion Sodium_out Sodium (Na+) NaK_ATPase->Sodium_out Active transport This compound This compound This compound->SGLT2 Inhibition hypothetical_pathway cluster_key Screen Implication This compound This compound GeneX Gene-X (Transporter) This compound->GeneX Uptake Hena_intra Intracellular This compound GeneX->Hena_intra GeneY Gene-Y (Kinase) Hena_intra->GeneY Activation Apoptosis Cellular Stress / Apoptosis GeneY->Apoptosis Signaling Cascade key Knockout of Gene-X or Gene-Y confers resistance to this compound.

References

Troubleshooting & Optimization

Overcoming Henagliflozin solubility issues for in vitro experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for using Henagliflozin in in vitro applications. This guide provides solutions to common challenges, particularly concerning solubility, to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For in vitro experiments, the recommended solvent is Dimethyl Sulfoxide (DMSO).[1][2][3] this compound exhibits high solubility in DMSO, making it ideal for creating concentrated stock solutions.

Q2: I'm having trouble dissolving the this compound powder in DMSO. What should I do?

This is a common issue that can be resolved with physical assistance. Gently warming the solution and using an ultrasonic bath are effective methods to facilitate dissolution.[1][3] It is also critical to use high-purity, anhydrous (newly opened) DMSO, as hygroscopic DMSO can significantly reduce the compound's solubility.[1]

Q3: What is the maximum achievable concentration of this compound in DMSO?

A concentration of 100 mg/mL (which corresponds to 219.84 mM) in DMSO can be achieved, though this typically requires sonication to fully dissolve the compound.[1][3]

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?

Precipitation in aqueous media is the most frequent challenge. To prevent this:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%.[2] Higher concentrations can be toxic to cells and increase the likelihood of compound precipitation.

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps in your cell culture medium.

  • Ensure Proper Mixing: Add the this compound stock solution dropwise into the culture medium while vortexing or stirring to promote rapid and uniform dispersion.

Q5: How should I store the this compound powder and my prepared stock solutions?

  • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[1]

  • Stock Solutions: Prepare aliquots of your high-concentration stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experimental setup.

ProblemPotential Cause(s)Recommended Solution(s)
Cloudy Solution or Visible Particles in DMSO Stock Incomplete dissolution. DMSO has absorbed water.Use an ultrasonic water bath to aid dissolution. Use a fresh, unopened vial of anhydrous, high-purity DMSO.
Precipitate Forms Immediately Upon Dilution in Media The aqueous environment is causing the hydrophobic compound to crash out of solution. Final DMSO concentration is too low to maintain solubility.Pre-warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution very slowly to the medium while actively vortexing. Do not exceed a final DMSO concentration of 0.1% in your culture.[2]
Inconsistent Experimental Results Degradation of this compound due to improper storage. Inaccurate concentration due to incomplete initial dissolution.Ensure stock solutions are aliquoted and stored correctly at -80°C to prevent degradation from freeze-thaw cycles.[1][2] Before making aliquots, hold the stock solution vial up to a light source to confirm that no undissolved particles are present.
Data & Protocols
Quantitative Data Summary

The following tables provide key quantitative information for working with this compound.

Table 1: Physicochemical & Solubility Properties

Property Value Source
Molecular Formula C₂₂H₂₄ClFO₇ [4][5]
Molar Mass 454.87 g/mol [3][4]
Solubility in DMSO 100 mg/mL (219.84 mM) [1][3]

| Appearance | White to off-white solid |[1] |

Table 2: Stock Solution Preparation Examples (for 1 mL final volume)

Desired Stock Concentration Mass of this compound Volume of DMSO
10 mM 4.55 mg 1 mL
50 mM 22.74 mg 1 mL

| 100 mM | 45.49 mg | 1 mL |

Detailed Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh 22.74 mg of this compound powder into the tube.

  • Solvent Addition: Using a calibrated pipette, add 1 mL of fresh, anhydrous DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex for 30 seconds. If particles remain, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is completely clear.

  • Verification: Visually inspect the solution against a light source to ensure no undissolved particulates are present.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol assumes the use of a 50 mM stock solution and aims for a final DMSO concentration of ≤0.1%.

  • Prepare Intermediate Dilution: Add 2 µL of the 50 mM this compound stock solution to 998 µL of sterile cell culture medium. This creates a 100 µM intermediate solution. Vortex gently to mix.

  • Prepare Final Working Solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of cell culture medium. This results in a final working concentration of 10 µM this compound. The final DMSO concentration will be 0.02%, which is well below the 0.1% limit.

  • Application: The prepared working solution is now ready to be added to your cell cultures (e.g., for SGLT2 inhibitor screening assays in HK-2 cells).[6][7]

Visual Guides: Workflows & Pathways

The following diagrams illustrate key processes and mechanisms related to this compound experiments.

G cluster_workflow Experimental Workflow powder This compound Powder weigh Weigh 22.74 mg powder->weigh dissolve Add 1 mL Anhydrous DMSO weigh->dissolve ultrasonic Ultrasonic Bath (if needed) dissolve->ultrasonic Check for clarity stock 50 mM Stock Solution ultrasonic->stock aliquot Aliquot & Store at -80°C stock->aliquot dilute1 Intermediate Dilution (e.g., 100 µM) aliquot->dilute1 Day of experiment dilute2 Final Working Solution (e.g., 10 µM) dilute1->dilute2 experiment Add to Cell Culture dilute2->experiment

Caption: A step-by-step workflow for preparing this compound solutions.

G cluster_pathway This compound Mechanism of Action cluster_filtrate Tubular Filtrate cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Na_in Na+ SGLT2 SGLT2 Transporter Na_in->SGLT2 Reabsorption Glc_in Glucose Glc_in->SGLT2 GLUT2 GLUT2 Na_out Na+ GLUT2->Na_out Facilitated Diffusion Glc_out Glucose GLUT2->Glc_out Hena This compound Hena->SGLT2 Inhibition

Caption: this compound inhibits the SGLT2 co-transporter in the kidney.

G cluster_troubleshoot Solubility Troubleshooting Logic start Precipitate observed in cell culture medium? check_dmso Is final DMSO concentration > 0.1%? start->check_dmso Yes check_mixing Was stock added slowly to vortexing media? check_dmso->check_mixing No sol_dmso SOLUTION: Reduce final DMSO concentration. check_dmso->sol_dmso Yes sol_mixing SOLUTION: Improve mixing technique. Consider serial dilution. check_mixing->sol_mixing No ok Problem Resolved check_mixing->ok Yes sol_dmso->ok sol_mixing->ok

Caption: A logical workflow for troubleshooting precipitation issues.

References

Addressing variability in animal model response to Henagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Henagliflozin in animal models. The information is designed to address potential variability in experimental outcomes and provide standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal tubules of the kidneys.[1][2][3] By inhibiting SGLT2, this compound blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][3] This mechanism is independent of insulin secretion or action.[3]

Q2: In which animal species has this compound or other SGLT2 inhibitors been studied?

A2: Preclinical studies for SGLT2 inhibitors, including this compound, have been conducted in a variety of animal models. These commonly include rodents (mice and rats), rabbits, and beagle dogs.[4][5] Larger animal models, such as pigs, have also been used to investigate the cardiovascular effects of SGLT2 inhibitors.[6]

Q3: What are the expected pharmacokinetic profiles of this compound in animal models?

A3: While specific data on this compound in various animal models is limited in the public domain, general pharmacokinetic properties of SGLT2 inhibitors have been characterized. Following oral administration, this compound is expected to be absorbed and reach peak plasma concentrations within a few hours.[7] The elimination half-life in humans ranges from 9.1 to 14 hours, and similar dose-proportional plasma concentrations are anticipated in animal models.[8] It is highly bound to plasma proteins and is primarily metabolized by UGT enzymes.[7]

Q4: What are the typical effective doses of this compound in animal studies?

A4: Effective doses in animal models can vary significantly based on the species, the specific disease model, and the experimental endpoint. For SGLT2 inhibitors like empagliflozin, doses in rodents have ranged from 1 to 10 mg/kg/day.[5] In human clinical trials for this compound, doses of 5 mg and 10 mg once daily have been shown to be effective.[8][9] Researchers should perform dose-ranging studies to determine the optimal dose for their specific animal model and experimental conditions.

Troubleshooting Guide

Issue 1: High Variability in Blood Glucose Lowering Effect

Potential Cause 1: Animal Model Selection and Characteristics

  • Explanation: The type of diabetes model (e.g., chemically induced like streptozotocin, or genetic like db/db mice) can significantly impact the response to SGLT2 inhibitors.[10][11] The severity of hyperglycemia, insulin resistance, and beta-cell function in the chosen model will influence the degree of glucose lowering.

  • Troubleshooting Steps:

    • Characterize your model: Thoroughly phenotype the baseline metabolic characteristics of your animal model, including glucose tolerance, insulin levels, and renal function.

    • Select an appropriate model: For studying SGLT2 inhibition, a model with intact renal function and significant renal glucose reabsorption is crucial.

    • Ensure consistency: Use animals of the same age, sex, and genetic background to minimize inter-animal variability.

Potential Cause 2: Diet and Housing Conditions

  • Explanation: The composition of the diet, particularly carbohydrate content, can affect blood glucose levels and the efficacy of this compound. Housing conditions, such as temperature and light-dark cycles, can influence metabolism and animal stress levels.

  • Troubleshooting Steps:

    • Standardize diet: Use a consistent, purified diet for all experimental groups.

    • Control environmental factors: Maintain a stable environment with controlled temperature, humidity, and a regular 12-hour light/dark cycle.

    • Acclimatize animals: Allow for a sufficient acclimatization period before starting the experiment.

Potential Cause 3: Drug Formulation and Administration

  • Explanation: The vehicle used to dissolve or suspend this compound and the route of administration can affect its bioavailability.

  • Troubleshooting Steps:

    • Optimize formulation: Use a consistent and appropriate vehicle for administration (e.g., 0.5% carboxymethylcellulose).

    • Ensure accurate dosing: Use precise dosing techniques, such as oral gavage, and ensure the full dose is administered.

    • Verify stability: Confirm the stability of the this compound formulation over the course of the study.

Issue 2: Unexpected Off-Target Effects or Adverse Events

Potential Cause 1: Dehydration and Electrolyte Imbalance

  • Explanation: The diuretic effect of SGLT2 inhibitors can lead to dehydration and electrolyte imbalances, particularly in models with severe polyuria.[1]

  • Troubleshooting Steps:

    • Monitor fluid intake: Closely monitor water consumption and provide free access to drinking water.

    • Assess hydration status: Regularly check for signs of dehydration (e.g., skin turgor, body weight).

    • Monitor electrolytes: In long-term studies, consider monitoring serum electrolytes.

Potential Cause 2: Genitourinary Infections

  • Explanation: Increased urinary glucose can create a favorable environment for microbial growth, potentially leading to genitourinary infections.

  • Troubleshooting Steps:

    • Maintain hygiene: Ensure clean housing conditions.

    • Monitor for signs of infection: Be vigilant for any signs of infection, such as changes in urination or grooming behavior.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1.0 - 2.0 hours[7]
Elimination Half-life (t½) 9.1 - 14.0 hours[8]
Plasma Protein Binding 94.5% - 95.9%[7]
Primary Metabolism UGT2B4/7, UGT1A9, UGT1A3, UGT1A6[7]
Excretion ~30.1% in urine (as metabolites), ~50.0% in feces (unchanged)[7]

Table 2: Pharmacodynamic Effects of this compound in a 10-Day Study with T2DM Patients

DoseChange in 24-h Mean Plasma Glucose (Day 10)Increase in 24-h Urinary Glucose Excretion (Day 1)Reference
5 mg -0.8 mmol/L11-fold[8]
10 mg -0.9 mmol/L65-fold[8]
20 mg -1.2 mmol/L82-fold[8]

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes in Rodents using Streptozotocin (STZ)

Objective: To induce a model of insulin-deficient diabetes.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • 8-12 week old male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Glucose meter and test strips

  • 5% glucose solution

Procedure:

  • Fast the animals for 4-6 hours prior to STZ injection.

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A typical dose for mice is a single high dose of 150-200 mg/kg or multiple low doses of 40-60 mg/kg for 5 consecutive days, administered intraperitoneally (i.p.). For rats, a single i.p. dose of 50-65 mg/kg is common.

  • Inject the calculated volume of STZ solution i.p.

  • Following injection, replace the drinking water with a 5% glucose solution for the first 24 hours to prevent hypoglycemia due to acute beta-cell lysis.

  • Monitor blood glucose levels 48-72 hours post-injection and then weekly. Animals with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rodents

Objective: To assess glucose tolerance in response to this compound treatment.

Materials:

  • This compound or vehicle

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Fast animals overnight (12-16 hours) with free access to water.

  • Administer this compound or vehicle by oral gavage at the desired dose and time point before the glucose challenge (e.g., 60 minutes prior).

  • At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.

  • Administer the glucose solution by oral gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Visualizations

Henagliflozin_Mechanism_of_Action cluster_kidney Kidney Proximal Tubule Glomerulus Glomerulus ProximalTubule Tubular Lumen Glomerulus->ProximalTubule Glucose Filtration SGLT2 SGLT2 Transporter ProximalTubule->SGLT2 Glucose Urine Urine ProximalTubule->Urine Increased Glucose Excretion Bloodstream Bloodstream SGLT2->Bloodstream Glucose Reabsorption This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of action of this compound in the kidney.

Troubleshooting_Workflow Start High Variability in Blood Glucose Response CheckModel Review Animal Model (Species, Strain, Type of Diabetes) Start->CheckModel CheckHusbandry Assess Husbandry (Diet, Housing, Acclimatization) Start->CheckHusbandry CheckDosing Verify Drug Administration (Formulation, Route, Dose Accuracy) Start->CheckDosing Outcome1 Consistent Model Phenotype? CheckModel->Outcome1 Outcome2 Standardized Husbandry? CheckHusbandry->Outcome2 Outcome3 Accurate Dosing Protocol? CheckDosing->Outcome3 Action1 Re-characterize or Select Different Model Outcome1->Action1 No End Reduced Variability Outcome1->End Yes Action2 Standardize Diet and Environmental Conditions Outcome2->Action2 No Outcome2->End Yes Action3 Optimize Formulation and Administration Technique Outcome3->Action3 No Outcome3->End Yes

Caption: Troubleshooting workflow for high variability.

References

Mitigating potential off-target effects in Henagliflozin cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Henagliflozin in cell-based assays. Our goal is to help you mitigate potential off-target effects and ensure the accuracy and reproducibility of your experimental results.

Data Presentation: this compound Selectivity and Off-Target Effects

Understanding the selectivity profile of this compound is crucial for interpreting experimental data. The following table summarizes key quantitative data regarding its on-target potency and known off-target interactions.

TargetMetricValueNotes
On-Target Activity
Human SGLT2IC502.38 nM[1]High potency for the intended target.
Human SGLT1IC504324 nM[1]~1818-fold selectivity for SGLT2 over SGLT1.[2]
Potential Off-Target Effects
Na+/H+ Exchanger 1 (NHE1)ActivityContradictorySome studies suggest SGLT2 inhibitors may inhibit NHE1[3][4][5], while others show no direct inhibition by empagliflozin at therapeutic concentrations.[6][7] This remains an area of active research.
AMP-activated protein kinase (AMPK)ActivationConcentration-dependentSome SGLT2 inhibitors, like canagliflozin, activate AMPK by inhibiting mitochondrial complex I.[8] This effect is often observed at concentrations higher than those required for SGLT2 inhibition.

Troubleshooting Guides

This section addresses specific issues that may arise during your cell-based assays with this compound.

Question: I am observing unexpected cytotoxicity or a significant decrease in cell viability in my assay, even at low concentrations of this compound. What could be the cause?

Answer:

Unexpected cytotoxicity can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Confirm Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to SGLT2 inhibitors. Some cancer cell lines, for instance, have shown reduced viability with high concentrations of certain SGLT2 inhibitors.[9][10] It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.

  • Off-Target Effects: At higher concentrations, off-target effects of this compound may contribute to cytotoxicity. For example, inhibition of mitochondrial complex I by some SGLT2 inhibitors can impact cellular energy metabolism and viability.[8]

  • Assay-Specific Interference: The components of your viability assay may interact with this compound. For example, in MTT or XTT assays, the compound could interfere with the metabolic conversion of the tetrazolium salt.

    • Recommendation: Run a control plate without cells but with media and this compound at various concentrations to check for direct chemical reduction of the assay reagent. Consider using an alternative viability assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or assessing membrane integrity (e.g., trypan blue exclusion or a lactate dehydrogenase (LDH) release assay).

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.

Question: My results from the 2-NBDG glucose uptake assay are highly variable and not reproducible. What are the common pitfalls?

Answer:

The 2-NBDG assay is a powerful tool, but it requires careful optimization to ensure reproducibility. High variability can be caused by several factors:

  • Cell Confluency and Seeding Density: Inconsistent cell numbers per well is a major source of variability. Cells that are too sparse or overly confluent will exhibit different rates of glucose uptake.

    • Recommendation: Optimize your seeding density to achieve a consistent level of confluency (typically 70-80%) at the time of the assay. Always perform a cell count before seeding.

  • Inconsistent Wash Steps: Incomplete removal of extracellular 2-NBDG will lead to high background fluorescence.

    • Recommendation: Perform wash steps gently but thoroughly with ice-cold PBS to minimize passive diffusion and ensure complete removal of the fluorescent probe from the medium.

  • Incubation Times and 2-NBDG Concentration: Sub-optimal incubation times or 2-NBDG concentrations can lead to a narrow dynamic range and increased variability.

    • Recommendation: Optimize the 2-NBDG concentration (typically in the range of 50-200 µM) and incubation time (usually 30-60 minutes) for your specific cell line to achieve a robust signal-to-noise ratio.[11]

  • Competition from Glucose in Media: The presence of glucose in your culture medium will compete with 2-NBDG for uptake by glucose transporters, reducing the signal.

    • Recommendation: Prior to the assay, starve the cells in glucose-free medium for a defined period (e.g., 1-2 hours) to upregulate glucose transporters and enhance 2-NBDG uptake.[12]

  • Fluorescence Quenching: At very high concentrations, 2-NBDG can self-quench, leading to a non-linear relationship between uptake and fluorescence intensity.[11]

    • Recommendation: Avoid using excessively high concentrations of 2-NBDG. Determine the linear range of detection in your experimental setup.

Question: I am not observing the expected inhibition of glucose uptake with this compound in my SGLT2-expressing cell line. What should I check?

Answer:

If this compound is not inhibiting glucose uptake as expected, consider the following:

  • SGLT2 Expression and Activity: Confirm that your cell line expresses functional SGLT2. SGLT2 expression can vary with passage number and culture conditions.

    • Recommendation: Periodically verify SGLT2 expression via qPCR or Western blot. As a positive control for SGLT2-mediated uptake, compare glucose uptake in sodium-containing versus sodium-free buffer. SGLT2 is a sodium-dependent transporter, so uptake should be significantly reduced in the absence of sodium.[11]

  • Presence of Other Glucose Transporters: Your cell line likely expresses other glucose transporters (e.g., GLUTs) that are not inhibited by this compound. The contribution of these transporters to overall glucose uptake might mask the effect of SGLT2 inhibition.

    • Recommendation: Use inhibitors of other glucose transporters (e.g., phloretin for GLUTs) to dissect the contribution of each transporter type to the total glucose uptake.[13]

  • This compound Concentration and Pre-incubation Time: The concentration of this compound may be too low, or the pre-incubation time may be insufficient to achieve adequate target engagement.

    • Recommendation: Perform a dose-response experiment with a range of this compound concentrations. Optimize the pre-incubation time with the inhibitor before adding 2-NBDG.

Frequently Asked Questions (FAQs)

Question: What are the primary known off-target effects of this compound and other SGLT2 inhibitors that I should be aware of in my cell-based assays?

Answer:

The two most discussed potential off-target effects of SGLT2 inhibitors are the inhibition of the Na+/H+ exchanger (NHE1) and the activation of AMP-activated protein kinase (AMPK).

  • Na+/H+ Exchanger 1 (NHE1): Some early studies suggested that SGLT2 inhibitors could directly inhibit NHE1, which is involved in intracellular pH and sodium regulation.[3][4][5] However, more recent and direct investigations have shown that empagliflozin, another SGLT2 inhibitor, does not inhibit cardiac NHE1 at clinically relevant concentrations.[6][7] Therefore, while it's a point of scientific discussion, direct, potent inhibition of NHE1 by this compound at concentrations used to study SGLT2 is not definitively established.

  • AMP-activated protein kinase (AMPK): Several studies have shown that some SGLT2 inhibitors, notably canagliflozin, can activate AMPK.[8] This activation is often attributed to the inhibition of mitochondrial complex I, leading to an increase in the cellular AMP/ATP ratio. This is an important consideration, as AMPK is a central regulator of cellular metabolism and its activation can have widespread effects on cell growth, proliferation, and autophagy.[14][15] When studying metabolic pathways, it is crucial to consider that observed effects may be, at least in part, mediated by AMPK activation, especially at higher concentrations of the SGLT2 inhibitor.

Question: How can I differentiate between on-target (SGLT2 inhibition) and off-target effects in my experiments?

Answer:

Distinguishing between on-target and off-target effects is a critical aspect of pharmacological studies. Here are several strategies:

  • Use a Rescue Experiment: If an observed effect is due to SGLT2 inhibition, it should be rescued by providing a substrate for a downstream metabolic pathway that bypasses the need for glucose uptake via SGLT2.

  • Employ a Structurally Unrelated SGLT2 Inhibitor: Use another potent and selective SGLT2 inhibitor with a different chemical structure. If the effect is consistently observed with different SGLT2 inhibitors, it is more likely to be an on-target effect.

  • Utilize a Non-SGLT2 Expressing Control Cell Line: Compare the effects of this compound in your SGLT2-expressing cell line with a similar cell line that does not express SGLT2. An effect that is only present in the SGLT2-expressing cells is likely on-target.

  • Genetic Knockdown/Knockout: The most definitive approach is to use siRNA or CRISPR/Cas9 to knockdown or knockout the SGLT2 gene in your cell line. If the effect of this compound is lost in the SGLT2-deficient cells, it confirms that the effect is on-target.[10]

  • Dose-Response Analysis: On-target effects are typically observed at concentrations consistent with the inhibitor's IC50 for the target. Off-target effects often require higher concentrations. Correlate the effective concentration in your assay with the known IC50 of this compound for SGLT2 (2.38 nM).[1]

Question: What are the key considerations when designing a cell viability assay (e.g., MTT, XTT) to assess the effects of this compound?

Answer:

When designing a cell viability assay for this compound, consider the following:

  • Metabolic-Based Assays (MTT, XTT, MTS): These assays measure mitochondrial reductase activity. Since some SGLT2 inhibitors can affect mitochondrial function (e.g., by inhibiting complex I), a change in the assay readout may not solely reflect a change in cell number or viability but could also indicate a change in metabolic state.

    • Recommendation: If you observe a change in the MTT/XTT/MTS signal, it is advisable to confirm the result with an orthogonal assay that measures a different aspect of cell health, such as ATP levels, membrane integrity, or caspase activity (for apoptosis).

  • Controls are Critical:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.

    • Positive Control: Use a known cytotoxic agent to ensure the assay is performing as expected.

    • Compound Interference Control: As mentioned earlier, test for direct interference of this compound with the assay reagents in a cell-free system.

  • Time Course: Assess cell viability at multiple time points to understand the kinetics of any potential cytotoxic or cytostatic effects.

Experimental Protocols

1. 2-NBDG Glucose Uptake Assay

This protocol is a general guideline for measuring glucose uptake in adherent cells using the fluorescent glucose analog 2-NBDG. It should be optimized for your specific cell line and experimental conditions.

Materials:

  • SGLT2-expressing cells (e.g., HK-2, or HEK293 transfected with SGLT2)

  • 96-well black, clear-bottom tissue culture plates

  • Glucose-free DMEM or Krebs-Ringer Bicarbonate (KRB) buffer

  • 2-NBDG (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • Phloretin (optional, as a GLUT inhibitor control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Cell Starvation: Gently wash the cells twice with warm, glucose-free medium. Then, incubate the cells in glucose-free medium for 1-2 hours at 37°C in a CO2 incubator.

  • Inhibitor Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (DMSO). Incubate for a pre-optimized time (e.g., 30-60 minutes).

  • 2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 50-200 µM. Incubate for 30-60 minutes at 37°C.

  • Stop Uptake and Wash: Stop the uptake by aspirating the 2-NBDG containing medium and immediately wash the cells three times with 200 µL of ice-cold PBS per well.

  • Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate on a shaker for 10 minutes at room temperature to ensure complete lysis.

  • Fluorescence Measurement: Measure the fluorescence intensity in a microplate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence values to the protein concentration in each well (determined by a BCA or Bradford assay) to account for any variations in cell number.

2. MTT Cell Viability Assay

This protocol provides a general method for assessing cell viability based on mitochondrial reductase activity.

Materials:

  • Cells of interest

  • 96-well clear tissue culture plates

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm.

  • Data Analysis: Subtract the absorbance of the blank (medium with MTT but no cells). Express the results as a percentage of the vehicle-treated control cells.

3. Western Blot for Phospho-AMPK (p-AMPK) Activation

This protocol outlines the basic steps for detecting the activation of AMPK by assessing its phosphorylation status.

Materials:

  • Cells and culture reagents

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency and treat with this compound at the desired concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPKα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-AMPK as a ratio to total AMPK.

Visualizations

Below are diagrams illustrating key concepts relevant to this compound's mechanism of action and experimental design.

G cluster_0 On-Target Effect cluster_1 Potential Off-Target Effect This compound This compound SGLT2 SGLT2 This compound->SGLT2 Inhibits Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Henagliflozin_High_Conc This compound (High Conc.) Mitochondrial_Complex_I Mitochondrial Complex I Henagliflozin_High_Conc->Mitochondrial_Complex_I Inhibits AMPK_Activation AMPK Activation Mitochondrial_Complex_I->AMPK_Activation Leads to

Caption: On-target vs. potential off-target effects of this compound.

G Start Start Seed_Cells Seed SGLT2-expressing cells in 96-well plate Start->Seed_Cells Starve Wash and incubate in glucose-free medium Seed_Cells->Starve Treat Add this compound (or vehicle control) Starve->Treat Add_2NBDG Add 2-NBDG and incubate Treat->Add_2NBDG Wash Stop uptake & wash with ice-cold PBS Add_2NBDG->Wash Lyse Lyse cells Wash->Lyse Read Measure fluorescence Lyse->Read End End Read->End

Caption: Experimental workflow for a 2-NBDG glucose uptake assay.

G Observed_Effect Unexpected cellular effect observed with this compound Is_it_on_target Is the effect on-target (SGLT2-mediated)? Observed_Effect->Is_it_on_target Off_Target Likely Off-Target Is_it_on_target->Off_Target No Test_1 Use SGLT2-negative control cell line Is_it_on_target->Test_1 Yes On_Target Likely On-Target Test_1->Off_Target Effect persists? NO Test_2 Use siRNA/CRISPR to knockdown SGLT2 Test_1->Test_2 Effect absent? YES Test_2->Off_Target Effect persists? NO Test_3 Check effective concentration vs. SGLT2 IC50 Test_2->Test_3 Effect absent? YES Test_3->On_Target Concentration ~ IC50? YES Test_3->Off_Target Concentration >> IC50? NO

Caption: Logical workflow for deconvoluting on-target vs. off-target effects.

References

Troubleshooting inconsistent results in Henagliflozin clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Henagliflozin. The information provided is intended to help address potential inconsistencies and challenges that may arise during clinical trials.

Frequently Asked Questions (FAQs)

Q1: We are observing a smaller than expected reduction in HbA1c levels in our study cohort compared to published Phase 3 trial data. What are the potential contributing factors?

A1: Several factors can contribute to variability in glycemic control outcomes. Consider the following:

  • Patient Population Characteristics: Differences in baseline HbA1c, duration of diabetes, background medications, and patient ethnicity can all influence the degree of HbA1c reduction.

  • Adherence to Treatment: Poor adherence to the daily dosing regimen of this compound will naturally lead to a diminished therapeutic effect.

  • Diet and Exercise: The efficacy of this compound is often evaluated in the context of diet and exercise.[1][2] Variability in patient adherence to these lifestyle modifications can impact glycemic control.

  • Concomitant Medications: The use of other antihyperglycemic agents can affect the observed HbA1c reduction. This compound has been studied as both a monotherapy and an add-on therapy to metformin.[1][3]

Q2: Our trial is showing a higher incidence of genital mycotic infections than anticipated. Is this a known side effect, and how can it be managed?

A2: Yes, an increased risk of genital mycotic infections is a known class effect of SGLT2 inhibitors, including this compound.[4][5][6] This is due to the increased glucose concentration in the urine, which can promote fungal growth.[7]

  • Management: Good personal hygiene practices are crucial for prevention.[7] Should infections occur, they are typically mild and can be managed with standard antifungal treatments.[7] It is important to monitor participants for this adverse event and provide appropriate guidance and treatment.

Q3: We are seeing inconsistent results in body weight reduction among participants. What could be the cause of this variability?

A3: Body weight reduction is a recognized benefit of this compound treatment.[1][3][4] However, the magnitude of weight loss can be influenced by several factors:

  • Caloric Intake: The weight loss effect is partly due to the caloric loss from urinary glucose excretion.[4] If participants compensate by increasing their caloric intake, the weight loss effect may be blunted.

  • Fluid Balance: SGLT2 inhibitors have a diuretic effect which can contribute to initial weight loss.[4] Variations in fluid intake and hydration status can influence body weight measurements.

  • Individual Metabolic Response: As with any medication, there can be individual variability in the metabolic response to this compound.

Q4: Some participants are experiencing episodes of hypoglycemia. Isn't this compound supposed to have a low risk of this?

A4: this compound, when used as a monotherapy, has a low risk of causing hypoglycemia because its mechanism of action is independent of insulin secretion.[5][8] However, the risk of hypoglycemia increases when this compound is used in combination with other glucose-lowering agents that can cause hypoglycemia, such as insulin or sulfonylureas.[5] It is crucial to review the background medications of any participant experiencing hypoglycemic events.

Troubleshooting Inconsistent Data

Inconsistent data in a clinical trial can arise from various sources, ranging from data collection errors to patient-specific factors.[9][10][11] Below is a logical workflow to troubleshoot data inconsistencies.

cluster_data_integrity Data Integrity cluster_protocol_adherence Protocol Adherence cluster_patient_factors Patient Factors A Inconsistent Result Observed B Data Integrity Check A->B Start C Protocol Adherence Review B->C Data Verified B1 Verify Data Entry and Transcription B->B1 B2 Check for Missing Data B->B2 D Patient-Specific Factors Analysis C->D Protocol Adherence Confirmed C1 Review Dosing Records C->C1 C2 Assess Lifestyle Modification Compliance C->C2 E Pharmacokinetic/Pharmacodynamic Assessment D->E Patient Factors Analyzed D1 Analyze Baseline Characteristics D->D1 D2 Evaluate Concomitant Medications D->D2 F Hypothesis Generation & Further Investigation E->F PK/PD Profile Normal

Caption: Troubleshooting workflow for inconsistent clinical trial results.

Summary of this compound Phase 3 Clinical Trial Data

The following tables summarize the efficacy and safety data from key Phase 3 clinical trials of this compound.

Table 1: Efficacy of this compound as Monotherapy (24 Weeks) [1]

ParameterPlaceboThis compound 5 mgThis compound 10 mg
Change in HbA1c (%) --0.91-0.94
Change in Body Weight (kg) --1.3-1.5
Change in Systolic BP (mmHg) --5.1-4.4

Table 2: Efficacy of this compound as Add-on to Metformin (24 Weeks) [3]

ParameterPlacebo + MetforminThis compound 5 mg + MetforminThis compound 10 mg + Metformin
Change in HbA1c (%) --0.76-0.80

Table 3: Common Adverse Events in this compound Trials [1][3]

Adverse EventPlaceboThis compound 5 mgThis compound 10 mg
Overall Adverse Events (%) 81.078.978.9
Urinary Tract Infection Similar incidence across groupsSimilar incidence across groupsSimilar incidence across groups
Genital Mycotic Infection Increased incidence with this compoundIncreased incidence with this compoundIncreased incidence with this compound
Hypoglycemia No major episodes reportedNo major episodes reportedNo major episodes reported
Diabetic Ketoacidosis None reportedNone reportedNone reported

Experimental Protocols

Measurement of HbA1c

Glycated hemoglobin (HbA1c) is a long-term marker of glycemic control. In clinical trials, HbA1c is typically measured at baseline and at specified follow-up visits.

  • Sample Collection: Whole blood samples are collected in EDTA-containing tubes.

  • Analysis Method: High-Performance Liquid Chromatography (HPLC) is a commonly used and standardized method for HbA1c measurement.

  • Quality Control: It is essential to use a laboratory certified by the National Glycohemoglobin Standardization Program (NGSP) to ensure accuracy and comparability of results.

Assessment of Body Weight and Blood Pressure

  • Body Weight: Measured using a calibrated scale at each visit, with the participant wearing light clothing and no shoes. Measurements should be taken at a consistent time of day.

  • Blood Pressure: Measured in a seated position after a period of rest, using a calibrated sphygmomanometer. Multiple readings may be averaged to improve accuracy.

Signaling Pathway of this compound

This compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys.[4][8][12] This inhibition reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, thereby lowering blood glucose levels.[4]

cluster_kidney Kidney Proximal Tubule Glomerulus Glomerulus ProximalTubule Proximal Tubule Cell Glomerulus->ProximalTubule Glucose Filtration Bloodstream Bloodstream ProximalTubule->Bloodstream Glucose Reabsorption via SGLT2 Urine Urine ProximalTubule->Urine Glucose Excretion SGLT2 SGLT2 This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of action of this compound via SGLT2 inhibition.

References

Technical Support Center: Henagliflozin Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Henagliflozin in solution. The information aims to address common stability issues encountered during experimentation.

Disclaimer: Comprehensive public data on the forced degradation of this compound is limited. Therefore, some information provided, particularly quantitative degradation data and specific degradation products, is extrapolated from studies on other SGLT2 inhibitors with similar chemical structures, such as Canagliflozin and Empagliflozin. These are intended to be illustrative and for guidance purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for a this compound stock solution?

A1: For in vitro experiments, this compound can be dissolved in DMSO to prepare a concentrated stock solution.[1] It is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2] For short-term use within a week, aliquots can be stored at 4°C.[1]

Q2: My this compound solution appears cloudy or has precipitates. What should I do?

A2: Cloudiness or precipitation can occur, especially when preparing aqueous dilutions from a DMSO stock. If this happens, gentle heating and/or sonication can be used to aid dissolution.[2] Ensure that the final concentration of DMSO in your aqueous solution is low, typically not exceeding 0.1% for cell-based assays, to maintain solubility and minimize solvent-induced artifacts.[1]

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound in solution?

A4: Based on studies of other gliflozins, which are also phenolic glycosides, this compound is expected to be susceptible to degradation at acidic and basic pH.[3] For instance, Empagliflozin has shown sensitivity to acidic conditions. It is crucial to control the pH of your solution, especially for long-term experiments. The use of a suitable buffer system is recommended to maintain a stable pH.

Q5: What are the likely degradation pathways for this compound?

A5: The primary metabolic pathways for this compound in humans are glucuronidation and O-deethylation. These metabolic routes may also be relevant as degradation pathways under certain conditions. Forced degradation studies on similar SGLT2 inhibitors, like Canagliflozin, have shown susceptibility to oxidative stress.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Degradation of this compound in solution - Prepare fresh solutions for each experiment. - Protect solutions from light and store at appropriate temperatures. - Use a buffered solution to maintain a stable pH. - Perform a quick purity check of your working solution using HPLC if you suspect degradation.
Precipitation of this compound - Ensure the final DMSO concentration is low. - Consider using solubilizing excipients like PEG300, Tween-80, or cyclodextrins for in vivo studies.[2] - Visually inspect your solution for any precipitates before use.
Interaction with other components in the medium - Evaluate the compatibility of this compound with other compounds in your experimental setup.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Degradation of this compound - Compare the chromatogram of a freshly prepared standard with your sample. - If new peaks are present, it is likely due to degradation. Note the retention times of these new peaks for future reference.
Contamination - Ensure the cleanliness of your vials, solvents, and HPLC system. - Run a blank (solvent) injection to check for system contamination.
Mobile phase issues - Ensure the mobile phase is properly prepared and degassed. - Check for the stability of the mobile phase over time.

Quantitative Data on Stability (Illustrative, based on related compounds)

Table 1: Illustrative pH-Dependent Degradation of a Gliflozin in Solution at 40°C

pHIncubation Time (hours)% Degradation (Illustrative)
2.024~5%
7.024<1%
12.024~10%

Table 2: Illustrative Forced Degradation Results for a Gliflozin

Stress ConditionDuration% Degradation (Illustrative)
Acid Hydrolysis (0.1 N HCl)24 hours5 - 15%
Base Hydrolysis (0.1 N NaOH)24 hours10 - 20%
Oxidative (3% H₂O₂)24 hours15 - 25%
Thermal (80°C)48 hours< 5%
Photolytic (UV light)24 hours5 - 10%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method (Based on methods for other Gliflozins)

This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of this compound (a starting point could be around 220-230 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the standard solution to determine the retention time of the parent compound.

    • Inject the samples from the stability studies (e.g., forced degradation samples).

    • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Powder dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve stock Prepare Stock Solution dissolve->stock dilute Dilute to working concentration in desired matrix stock->dilute acid Acid Hydrolysis dilute->acid Expose to stress base Base Hydrolysis dilute->base Expose to stress oxidation Oxidation dilute->oxidation Expose to stress thermal Thermal Stress dilute->thermal Expose to stress photo Photolytic Stress dilute->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (Quantify degradation, identify degradants) hplc->data stability Determine Stability Profile data->stability pathway Propose Degradation Pathway data->pathway

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_checks Initial Checks cluster_actions Corrective Actions cluster_further_investigation Further Investigation start Inconsistent Experimental Results check_solution Is the solution clear? start->check_solution check_age Is the solution freshly prepared? start->check_age sonicate Sonicate or gently warm the solution check_solution->sonicate No check_hplc Analyze solution by HPLC for purity check_solution->check_hplc Yes prepare_fresh Prepare a fresh solution check_age->prepare_fresh No check_age->check_hplc Yes sonicate->check_hplc prepare_fresh->check_hplc degradation_suspected Degradation Suspected check_hplc->degradation_suspected protect_light Protect from light end Consistent Results protect_light->end use_buffer Use a buffered solution use_buffer->end degradation_suspected->protect_light Yes degradation_suspected->use_buffer Yes degradation_suspected->end No

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound solutions.

signaling_pathway cluster_kidney Kidney Proximal Tubule cluster_outcome Physiological Outcome glucose Glucose in Filtrate sglt2 SGLT2 Transporter glucose->sglt2 reabsorption Glucose Reabsorption sglt2->reabsorption glucosuria Increased Urinary Glucose Excretion sglt2->glucosuria Inhibition leads to blood_glucose Lowered Blood Glucose reabsorption->blood_glucose contributes to This compound This compound This compound->sglt2 Inhibits glucosuria->blood_glucose

References

Technical Support Center: Enhancing the Bioavailability of Henagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the oral bioavailability of Henagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The content is presented in a question-and-answer format, offering practical troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

While specific data on this compound's absolute bioavailability is not extensively published, as a member of the gliflozin class, it may face challenges typical of Biopharmaceutics Classification System (BCS) Class II or IV compounds. These challenges primarily include:

  • Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can hinder its dissolution, which is a prerequisite for absorption.

  • First-Pass Metabolism: Like many orally administered drugs, this compound may be subject to metabolism in the gut wall and liver before reaching systemic circulation, potentially reducing its bioavailability.

  • Food Effects: The presence of food can alter the gastrointestinal environment, impacting the drug's dissolution and absorption. For instance, a high-fat meal has been observed to decrease the peak concentration (Cmax) of this compound by approximately 40.89% and the total exposure (AUC) by about 12.64%.[1]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

Several advanced formulation strategies can be employed to overcome the potential bioavailability challenges of this compound. These include:

  • Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in an amorphous state, its dissolution rate and apparent solubility can be significantly increased.[2][3]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to faster dissolution and improved absorption.[4] Promising nanoformulation approaches include:

    • Nanoemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactants that can encapsulate the drug and enhance its solubilization.

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, protect it from degradation, and provide controlled release.[5]

  • Co-crystallization: Forming a co-crystal of this compound with a suitable co-former (such as proline) can improve its physicochemical properties, including solubility and stability.[6]

Q3: How do Amorphous Solid Dispersions (ASDs) improve bioavailability?

ASDs enhance bioavailability through several mechanisms:

  • Increased Apparent Solubility: The amorphous form of a drug has a higher free energy than its crystalline form, leading to a higher apparent solubility and dissolution rate.[3]

  • Supersaturation: Upon dissolution, ASDs can generate a supersaturated solution of the drug in the gastrointestinal tract, which increases the concentration gradient for absorption.[3]

  • Improved Wettability: The hydrophilic polymer carriers used in ASDs can improve the wettability of the poorly soluble drug.

Q4: What are the key considerations when developing a nanoformulation for this compound?

When developing a nanoformulation, several factors must be considered:

  • Excipient Selection: The choice of lipids, surfactants, and co-surfactants is critical for the stability and performance of the nanoformulation.

  • Particle Size and Polydispersity Index (PDI): A small particle size and low PDI are generally desired for optimal absorption.

  • Zeta Potential: This parameter indicates the stability of the colloidal dispersion. A sufficiently high zeta potential prevents particle aggregation.

  • Drug Loading and Encapsulation Efficiency: These parameters determine the amount of drug that can be incorporated into the nanoparticles.

  • Physical and Chemical Stability: The formulation must be stable during storage and in the gastrointestinal environment.[7][8]

Troubleshooting Guides

Amorphous Solid Dispersions (ASDs)
Issue Potential Cause(s) Troubleshooting Steps
Recrystallization during storage - Thermodynamic instability of the amorphous form.- High humidity and/or temperature.- Inappropriate polymer selection or drug-to-polymer ratio.- Store the ASD at a temperature well below its glass transition temperature (Tg).- Protect from moisture using appropriate packaging.- Screen for polymers that have strong interactions with this compound (e.g., hydrogen bonding) to inhibit crystallization.[7][8]- Optimize the drug loading to ensure it is below the solubility limit of the drug in the polymer.
Incomplete amorphization during manufacturing (e.g., Hot-Melt Extrusion) - Insufficient processing temperature or shear.- Drug degradation at high temperatures.- Optimize the extrusion temperature and screw speed.- Use a plasticizer to lower the processing temperature.- Perform thermal analysis (e.g., DSC) to determine the optimal processing window.
Poor in vitro-in vivo correlation (IVIVC) - "Spring and parachute" effect where the drug initially dissolves to a high concentration (spring) but then rapidly precipitates (parachute).- Incorporate a precipitation inhibitor in the formulation.- Select a polymer that can maintain supersaturation for a longer duration in the gastrointestinal tract.[9]
Nanoformulations (Nanoemulsions and SLNs)
Issue Potential Cause(s) Troubleshooting Steps
Phase separation or creaming of nanoemulsion - Inappropriate oil/surfactant/co-surfactant ratio.- Ostwald ripening.- Optimize the formulation by constructing a pseudo-ternary phase diagram.- Use a combination of surfactants to improve stability.- Select an oil phase in which the drug is highly soluble.
Particle aggregation in SLN suspension - Low zeta potential.- Inadequate surfactant concentration.- Increase the concentration of the stabilizer/surfactant.- Select a stabilizer that provides sufficient electrostatic or steric hindrance.- Adjust the pH of the aqueous phase to increase the surface charge.
Low drug encapsulation efficiency - Poor solubility of the drug in the lipid matrix.- Drug partitioning into the aqueous phase during preparation.- Select a lipid in which this compound has high solubility.- Optimize the preparation method (e.g., homogenization speed and time).- For hydrophilic drugs, consider using a double emulsion method.[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing the bioavailability of SGLT2 inhibitors, which can serve as a reference for this compound formulation development.

Table 1: Physicochemical Properties of Canagliflozin Nanoemulsion

Formulation CodeDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
F5 (Optimized)68.1< 0.3-25.3

Data from a study on Canagliflozin nanoemulsions.[11][12]

Table 2: Dissolution and Pharmacokinetic Parameters of Canagliflozin Solid Dispersions

FormulationSolubility (µg/mL)In Vitro Dissolution (at 60 min)AUC (ng·h/mL)Cmax (ng/mL)Relative Bioavailability (%)
Pure Canagliflozin1146~10%2354.7456.2100
Optimized Spray-Dried Solid Dispersion9941~87%4473.9789.5190

Data from a study on spray-dried solid dispersions of Canagliflozin.[13][14]

Experimental Protocols

Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer carrier (e.g., Soluplus®, Kollidon® VA 64)

  • Plasticizer (optional, e.g., polyethylene glycol)

  • Blender

  • Hot-melt extruder with a twin-screw setup

  • Milling equipment

  • Sieves

Method:

  • Pre-blending: Accurately weigh this compound and the polymer carrier (and plasticizer, if used) at the desired ratio (e.g., 1:3 drug-to-polymer). Blend the powders for 15 minutes to ensure a homogenous mixture.

  • Extrusion: Set the temperature profile of the extruder barrel zones. The temperature should be above the glass transition temperature of the polymer but below the degradation temperature of this compound.

  • Feeding: Feed the powder blend into the extruder at a constant rate using a gravimetric feeder.

  • Extrudate Collection: Collect the molten extrudate that exits the die.

  • Milling and Sieving: Allow the extrudate to cool and solidify. Mill the extrudate into a fine powder using a suitable mill. Sieve the powder to obtain a uniform particle size distribution.

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To prepare this compound-loaded SLNs to improve its oral absorption.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified water

  • High-shear homogenizer

  • Ultrasonicator

Method:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specified time to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

In Vitro Dissolution Testing

Objective: To evaluate the dissolution profile of different this compound formulations.

Apparatus: USP Dissolution Apparatus 2 (Paddle)

Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer)

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 rpm

Method:

  • De-gas the dissolution medium.

  • Place the specified volume of the medium in each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.

  • Place a single dose of the this compound formulation in each vessel.

  • Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow_asd cluster_preparation ASD Preparation cluster_characterization Characterization start This compound + Polymer blending Blending start->blending hme Hot-Melt Extrusion blending->hme milling Milling & Sieving hme->milling asd_powder ASD Powder milling->asd_powder dsc DSC (Amorphicity, Tg) asd_powder->dsc pxrd PXRD (Crystallinity) asd_powder->pxrd dissolution In Vitro Dissolution asd_powder->dissolution stability Stability Studies asd_powder->stability

Workflow for Amorphous Solid Dispersion (ASD) Preparation and Characterization.

experimental_workflow_sln cluster_preparation SLN Preparation cluster_characterization Characterization lipid_phase This compound in Molten Lipid pre_emulsion High-Shear Homogenization (Pre-emulsion) lipid_phase->pre_emulsion aq_phase Hot Surfactant Solution aq_phase->pre_emulsion homogenization High-Pressure Homogenization or Ultrasonication pre_emulsion->homogenization cooling Cooling & Solidification homogenization->cooling sln_suspension SLN Suspension cooling->sln_suspension particle_size Particle Size & PDI sln_suspension->particle_size zeta_potential Zeta Potential sln_suspension->zeta_potential ee Encapsulation Efficiency sln_suspension->ee morphology Morphology (SEM/TEM) sln_suspension->morphology

Workflow for Solid Lipid Nanoparticle (SLN) Preparation and Characterization.

References

Refinement of analytical methods for detecting Henagliflozin metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for detecting Henagliflozin and its metabolites. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to aid in experimental design and data interpretation.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the LC-MS/MS analysis of this compound and its glucuronide metabolites.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Incompatible injection solvent. 2. Column degradation. 3. Secondary interactions with silanol groups on the column.1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 2. Use a guard column and replace it regularly. Flush the analytical column after each batch. 3. Use a mobile phase with a suitable pH and ionic strength. Consider a column with end-capping.
Low Analyte Response/Sensitivity 1. Inefficient ionization. 2. Matrix effects (ion suppression). 3. Suboptimal sample preparation leading to analyte loss.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). For glucuronides, negative ion mode is often more sensitive. 2. Dilute the sample or use a more effective sample cleanup technique (e.g., solid-phase extraction instead of protein precipitation). 3. Evaluate different protein precipitation solvents or SPE cartridges. Ensure complete elution from the SPE column.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Column temperature variation. 3. Column equilibration issues.1. Ensure mobile phase solvents are properly mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Co-elution of Metabolite Isomers 1. Insufficient chromatographic resolution.1. Optimize the gradient elution profile (e.g., shallower gradient). 2. Try a different stationary phase (e.g., a column with a different chemistry like phenyl-hexyl). 3. Adjust the mobile phase pH to potentially alter the ionization state and retention of the isomers.
Analyte Instability (Back-conversion of Glucuronides) 1. Hydrolysis of glucuronide metabolites back to the parent drug in the sample matrix or during sample processing.1. Keep biological samples frozen at -80°C until analysis. 2. Process samples on ice and minimize the time between thawing and injection. 3. Adjust the pH of the sample to be slightly acidic (e.g., pH 4-5) to improve the stability of glucuronide conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways of this compound in humans?

A1: The principal metabolic pathways for this compound in humans are glucuronidation and O-deethylation.[1] The main metabolites are glucuronide conjugates.[1]

Q2: Which ionization mode is recommended for the detection of this compound and its glucuronide metabolites?

A2: For the glucuronide metabolites (M5-1, M5-2, M5-3), negative electrospray ionization (ESI) is highly effective.[1] For the parent this compound, positive ESI mode is commonly used for SGLT2 inhibitors, often detecting the ammonium adduct ([M+NH₄]⁺).

Q3: What type of sample preparation is suitable for analyzing this compound and its metabolites in plasma?

A3: A simple and effective method is protein precipitation using acetonitrile.[1] This method is quick and removes the majority of proteins from the plasma sample. For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) can also be employed.

Q4: How can the isomeric glucuronide metabolites of this compound be chromatographically separated?

A4: Separation of the M5 isomers (2-O-β-glucuronide, 6-O-β-glucuronide, and 3-O-β-glucuronide conjugates) can be achieved using a C18 column with a gradient elution program.[1] A mobile phase consisting of an aqueous ammonium acetate buffer and acetonitrile is effective for this separation.[1]

Q5: What are the expected mass transitions for this compound and its major metabolites in MS/MS analysis?

A5: For the three M5 glucuronide isomers, a selective reaction monitoring (SRM) transition of m/z 629 → 321 is used in negative ion mode.[1] For the parent this compound, while a specific validated public report is not available, based on its molecular weight and the analysis of similar SGLT2 inhibitors, a likely transition in positive ion mode would involve the ammonium adduct as the precursor ion.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of this compound and its major glucuronide metabolites.

AnalyteMatrixIonization ModePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)
This compound (Parent) PlasmaPositive ESI(Predicted) [M+NH₄]⁺(Not Specified)(Not Specified)
M5-1 (2-O-β-glucuronide) PlasmaNegative ESI6293211.00 - 150
M5-2 (6-O-β-glucuronide) PlasmaNegative ESI6293210.500 - 75.0
M5-3 (3-O-β-glucuronide) PlasmaNegative ESI6293211.00 - 150

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound Metabolites in Human Plasma

This protocol is adapted from the method described by Zhong et al. (2021).[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 5 mM ammonium acetate).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Gemini C18 (100 x 2.0 mm, 3 µm) or equivalent[1]

  • Mobile Phase A: 5 mM ammonium acetate in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: API 4000 triple quadrupole or equivalent

  • Ionization Source: Electrospray Ionization (ESI)

  • Ionization Mode: Negative

  • Scan Type: Selected Reaction Monitoring (SRM)

  • SRM Transition (M5 isomers): m/z 629 → 321[1]

  • Key Source Parameters:

    • Curtain Gas: 20 psi

    • Collision Gas: 6 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Visualizations

Henagliflozin_Metabolism This compound This compound Glucuronidation Glucuronidation (UGT Enzymes) This compound->Glucuronidation ODeethylation O-Deethylation This compound->ODeethylation M5_isomers M5-1, M5-2, M5-3 (Glucuronide Conjugates) Glucuronidation->M5_isomers Major Pathway M1 M1 (O-deethylation metabolite) ODeethylation->M1 Minor Pathway

Caption: Simplified metabolic pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column, Gradient) reconstitute->hplc ms MS/MS Detection (ESI, SRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for this compound metabolite analysis.

Troubleshooting_Tree start Analytical Issue (e.g., Poor Peak, Low Sensitivity) check_lc Check LC System start->check_lc check_ms Check MS System start->check_ms check_prep Check Sample Prep start->check_prep lc_mobile_phase Mobile Phase Correct? (Composition, pH, Degassed) check_lc->lc_mobile_phase No lc_column Column Integrity? (Age, Pressure) check_lc->lc_column No lc_temp Temperature Stable? check_lc->lc_temp No ms_source Source Parameters Optimized? (Voltage, Gas, Temp) check_ms->ms_source No ms_calibration MS Calibrated? check_ms->ms_calibration No prep_recovery Analyte Recovery OK? check_prep->prep_recovery No prep_matrix Matrix Effects Present? check_prep->prep_matrix Yes solution Problem Resolved lc_mobile_phase->solution Yes lc_column->solution Yes lc_temp->solution Yes ms_source->solution Yes ms_calibration->solution Yes prep_recovery->solution Yes prep_matrix->solution No

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Addressing confounding factors in Henagliflozin cardiovascular outcome studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Henagliflozin cardiovascular outcome studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action for cardiovascular benefits?

This compound is a sodium-glucose co-transporter 2 (SGLT2) inhibitor.[1][2] Its primary mechanism involves inhibiting SGLT2 in the proximal tubules of the kidneys, which reduces the reabsorption of glucose and sodium.[1][3] This leads to increased urinary excretion of glucose and sodium, resulting in lower blood glucose levels, weight loss, and a reduction in blood pressure, all of which contribute to its cardiovascular benefits.[1][2][4] The cardiovascular benefits are considered multifactorial, extending beyond just glucose control.[1]

Q2: A recent clinical trial showed this compound may slow biological aging. How is this relevant to cardiovascular outcomes?

A 2025 clinical trial indicated that this compound treatment for 26 weeks in patients with type 2 diabetes resulted in longer telomeres in white blood cells and improvements in aging biomarkers.[5] Telomere shortening is associated with cellular aging. While these findings are preliminary and require longer-term studies, they suggest a potential novel mechanism for cardiovascular protection by influencing cellular aging processes, in addition to the established benefits on metabolic and hemodynamic factors.[5]

Q3: What are the most common confounding factors in SGLT2 inhibitor cardiovascular outcome trials that I should be aware of in my this compound study?

Common confounding factors in cardiovascular outcome trials of SGLT2 inhibitors like this compound include:

  • Baseline patient characteristics: Differences in age, duration of diabetes, history of cardiovascular disease, and kidney function between treatment and placebo groups can influence outcomes.[6][7]

  • Concomitant medications: Use of other medications that affect cardiovascular risk, such as statins, antihypertensives, or other glucose-lowering drugs, can confound the results.[8]

  • "Healthy user" bias: In observational studies, patients prescribed newer drugs like this compound may be more health-conscious, leading to better outcomes unrelated to the drug itself.

  • Differences in trial design: Variations in enrollment criteria, duration of follow-up, and primary endpoints across different trials can make direct comparisons challenging.[7][9]

Troubleshooting Guides

Issue 1: Unexpected variability in patient response to this compound in terms of cardiovascular markers.

  • Possible Cause: Heterogeneity in the study population.

  • Troubleshooting Steps:

    • Stratify the analysis: Analyze subgroups based on baseline characteristics such as age, sex, duration of diabetes, and presence or absence of established cardiovascular disease to identify potential differences in treatment effect.[7]

    • Adjust for covariates: Use statistical methods like Analysis of Covariance (ANCOVA) to adjust for baseline variables that may be prognostic for cardiovascular outcomes.[10][11][12] This can increase statistical power and provide a more accurate estimate of the treatment effect.[10][11]

    • Review concomitant medications: Assess the use of other medications in the study population that could influence cardiovascular markers and consider this in the statistical analysis.

Issue 2: Difficulty in isolating the cardiovascular effects of this compound from its glucose-lowering effects.

  • Possible Cause: The interconnected nature of glycemic control and cardiovascular health.

  • Troubleshooting Steps:

    • Design for glycemic equipoise: Aim for similar levels of glycemic control in both the this compound and placebo/active comparator groups by adjusting background glucose-lowering therapies.[9]

    • Mediational analysis: Employ statistical techniques to explore the extent to which the observed cardiovascular benefits are mediated through changes in HbA1c, blood pressure, body weight, and other intermediate variables.

    • Focus on non-glycemic pathways: Investigate biomarkers associated with the proposed non-glycemic mechanisms of SGLT2 inhibitors, such as markers of cardiac stress, renal function, and inflammation.[13][14]

Issue 3: Higher than expected incidence of adverse events, such as genital mycotic infections or urinary tract infections.

  • Possible Cause: A known side effect of SGLT2 inhibitors due to increased glucosuria.[1]

  • Troubleshooting Steps:

    • Reinforce patient hygiene protocols: Ensure study participants are adequately counseled on proper hygiene to minimize the risk of these infections.

    • Standardize reporting and grading: Use standardized criteria for defining and grading the severity of these adverse events to ensure consistent data collection.

    • Monitor renal function: Closely monitor renal function, as dehydration can be a contributing factor, especially in the initial phase of treatment.[1]

Data Presentation

Table 1: Summary of Efficacy Results from a Phase 3 Trial of this compound Monotherapy at Week 24

ParameterPlaceboThis compound 5 mgThis compound 10 mg
Change from Baseline in HbA1c (%) --0.91% (p < .001 vs placebo)-0.94% (p < .001 vs placebo)
Change from Baseline in Body Weight (kg) --1.3 kg (p < .05 vs placebo)-1.5 kg (p < .05 vs placebo)
Change from Baseline in Systolic Blood Pressure (mmHg) --5.1 mmHg (p < .05 vs placebo)-4.4 mmHg (p < .05 vs placebo)

Data adapted from a randomized, double-blind, placebo-controlled, phase 3 trial.[4]

Experimental Protocols

Protocol: Assessing Cardiovascular Outcomes in a Randomized Controlled Trial (RCT) of this compound

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial is the gold standard.[2][4]

  • Patient Population: Enroll patients with type 2 diabetes and either established atherosclerotic cardiovascular disease or multiple risk factors for cardiovascular disease.[7]

  • Randomization and Blinding: Randomly assign participants in a 1:1 ratio to receive either this compound (e.g., 10 mg daily) or a matching placebo. Both participants and investigators should be blinded to the treatment allocation.

  • Standard of Care: All participants should receive standard of care for type 2 diabetes and cardiovascular risk factors, including other glucose-lowering drugs, antihypertensives, and statins, as clinically indicated.

  • Primary Endpoint: The primary efficacy endpoint is typically a composite of major adverse cardiovascular events (MACE), often defined as cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[9]

  • Secondary Endpoints: Include individual components of the primary endpoint, all-cause mortality, hospitalization for heart failure, and progression of kidney disease.[8]

  • Data Collection: Collect data on baseline characteristics, concomitant medications, adverse events, and study endpoints at regular intervals.

  • Statistical Analysis:

    • The primary analysis should be a time-to-event analysis (e.g., Cox proportional hazards model) in the intention-to-treat population.

    • Perform covariate adjustment for important baseline prognostic factors to increase statistical power.[10][11]

    • Conduct pre-specified subgroup analyses to assess for consistency of the treatment effect.

Mandatory Visualization

cluster_this compound This compound (SGLT2 Inhibitor) cluster_kidney Kidney (Proximal Tubule) cluster_outcomes Cardiovascular & Metabolic Outcomes This compound This compound SGLT2 SGLT2 This compound->SGLT2 Inhibits Glucosuria ↑ Urinary Glucose Excretion Natriuresis ↑ Urinary Sodium Excretion BloodGlucose ↓ Blood Glucose Glucosuria->BloodGlucose BodyWeight ↓ Body Weight Glucosuria->BodyWeight BloodPressure ↓ Blood Pressure Natriuresis->BloodPressure CardiacPreload ↓ Cardiac Preload/Afterload Natriuresis->CardiacPreload CV_Benefits Cardiovascular Benefits BloodGlucose->CV_Benefits BloodPressure->CardiacPreload BloodPressure->CV_Benefits BodyWeight->CV_Benefits CardiacPreload->CV_Benefits cluster_workflow Addressing Confounding Factors Workflow cluster_analysis_methods Analysis Methods StudyDesign 1. Study Design (RCT, Blinding) DataCollection 2. Data Collection (Baseline Covariates) StudyDesign->DataCollection Analysis 3. Statistical Analysis DataCollection->Analysis Interpretation 4. Interpretation (Adjusted Effect Size) Analysis->Interpretation Stratification Stratification Analysis->Stratification ANCOVA ANCOVA / Regression Analysis->ANCOVA PropensityScore Propensity Score Matching (Observational Studies) Analysis->PropensityScore

References

Validation & Comparative

Comparative Efficacy of Henagliflozin Versus Other SGLT2 Inhibitors: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Henagliflozin's performance against other sodium-glucose cotransporter 2 (SGLT2) inhibitors, supported by clinical trial data and mechanistic insights.

This compound, a novel SGLT2 inhibitor, has emerged as a new therapeutic option for the management of type 2 diabetes mellitus (T2DM). This guide provides a comprehensive comparison of its efficacy with other established SGLT2 inhibitors, including Dapagliflozin, Canagliflozin, and Empagliflozin. The following sections present a detailed analysis of its performance in key clinical endpoints, the experimental protocols of pivotal trials, and the underlying signaling pathways.

Efficacy in Glycemic Control, Weight Management, and Blood Pressure Reduction

Clinical evidence for this compound is primarily derived from Phase 3 clinical trials and network meta-analyses. These studies demonstrate its efficacy in improving glycemic control, reducing body weight, and lowering blood pressure in patients with T2DM.

Head-to-Head and Placebo-Controlled Trial Data Summary

Direct head-to-head comparative trials between this compound and other SGLT2 inhibitors are limited. However, placebo-controlled Phase 3 trials provide robust data on its standalone efficacy. A Bayesian network meta-analysis offers indirect comparisons with other agents in its class.

Table 1: Efficacy of this compound in a 24-Week Phase 3 Monotherapy Trial [1]

ParameterThis compound 5 mg (Placebo-Adjusted LS Mean Change)This compound 10 mg (Placebo-Adjusted LS Mean Change)
HbA1c (%) -0.91-0.94
Body Weight (kg) -1.3-1.5
Systolic Blood Pressure (mmHg) -5.1-4.4

Table 2: Efficacy of this compound as Add-on Therapy to Metformin in a 24-Week Phase 3 Trial [2]

ParameterThis compound 5 mg (Placebo-Adjusted LS Mean Change)This compound 10 mg (Placebo-Adjusted LS Mean Change)
HbA1c (%) -0.76-0.80
Fasting Plasma Glucose (mmol/L) -1.72-1.89
2-hour Postprandial Glucose (mmol/L) -2.85-2.73
Body Weight (kg) -1.25-1.22
Systolic Blood Pressure (mmHg) -4.6-6.6

Table 3: Indirect Comparison of SGLT2 Inhibitors (Add-on to Metformin) from a Bayesian Network Meta-Analysis (Mean Difference vs. Placebo in HbA1c Reduction)

SGLT2 InhibitorMean Difference in HbA1c (%) vs. Placebo (95% CI)
This compound 10 mg -0.64 (-1.27, -0.02)
Canagliflozin 300 mg -0.58 (-1.12, -0.04)
Ertugliflozin 15 mg -0.62 (-1.15, -0.09)
Ertugliflozin 5 mg -0.57 (-1.08, -0.06)
This compound 5 mg Not reported in this specific analysis

Note: Data from different trials should be compared with caution due to potential differences in study populations and designs.

Experimental Protocols

The efficacy data for this compound is supported by rigorous clinical trial methodologies.

This compound Phase 3 Monotherapy Trial (NCT03159052)[3]
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, 24-week trial followed by a 28-week extension period.

  • Patient Population: Adults with T2DM inadequately controlled with diet and exercise.

  • Intervention: Patients were randomized to receive once-daily this compound (5 mg or 10 mg) or placebo.

  • Primary Endpoint: Change in HbA1c from baseline at week 24.

  • Secondary Endpoints: Changes in body weight and systolic blood pressure.

This compound Phase 3 Add-on to Metformin Trial (NCT04390295)[2][3]
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, 24-week trial with a 28-week extension period.

  • Patient Population: Adults with T2DM inadequately controlled on a stable dose of metformin (≥1500 mg/day).

  • Intervention: Patients were randomized to receive once-daily this compound (5 mg or 10 mg) or placebo, in addition to their metformin regimen.

  • Primary Endpoint: Change in HbA1c from baseline to Week 24.

  • Secondary Endpoints: Changes in fasting plasma glucose, 2-hour postprandial glucose, body weight, and blood pressure.

Mechanism of Action and Signaling Pathways

SGLT2 inhibitors, including this compound, share a common mechanism of action centered on the inhibition of glucose reabsorption in the kidneys.[3][4] This leads to increased urinary glucose excretion, thereby lowering blood glucose levels independently of insulin.[3] Beyond this primary effect, SGLT2 inhibitors have been shown to modulate several signaling pathways that contribute to their broader cardio-renal benefits.[5][6]

SGLT2_Inhibitor_Pathway SGLT2_Inhibitor SGLT2 Inhibitor (e.g., this compound) SGLT2 SGLT2 in Proximal Tubule SGLT2_Inhibitor->SGLT2 Inhibits AMPK AMPK Activation SGLT2_Inhibitor->AMPK mTOR mTOR Inhibition SGLT2_Inhibitor->mTOR Glucose_Reabsorption Renal Glucose Reabsorption Urinary_Glucose_Excretion Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Decreases Blood_Glucose Blood Glucose Levels Urinary_Glucose_Excretion->Blood_Glucose Increases, leading to Decreased Inflammation Reduced Inflammation (e.g., NLRP3 inflammasome) AMPK->Inflammation Oxidative_Stress Reduced Oxidative Stress AMPK->Oxidative_Stress Cardio_Renal_Protection Cardio-Renal Protection Inflammation->Cardio_Renal_Protection Oxidative_Stress->Cardio_Renal_Protection

Caption: Mechanism of action of SGLT2 inhibitors and downstream signaling pathways.

The inhibition of SGLT2 leads to a cascade of effects, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (mTOR) pathway.[5][6] These molecular changes contribute to reduced inflammation and oxidative stress, which are thought to underlie the observed cardiovascular and renal protective effects of this drug class.[5][6]

Clinical_Trial_Workflow Screening Patient Screening (T2DM, specified HbA1c) Randomization Randomization (1:1:1) Screening->Randomization Group_A This compound (e.g., 10 mg) Randomization->Group_A Group_B Comparator (e.g., Placebo or other SGLT2i) Randomization->Group_B Group_C This compound (e.g., 5 mg) Randomization->Group_C Treatment 24-Week Double-Blind Treatment Group_A->Treatment Group_B->Treatment Group_C->Treatment Primary_Endpoint Primary Endpoint Analysis (Change in HbA1c) Treatment->Primary_Endpoint Extension Optional Extension Phase Primary_Endpoint->Extension Final_Analysis Final Efficacy & Safety Analysis Extension->Final_Analysis

Caption: Generalized workflow for a Phase 3 clinical trial comparing SGLT2 inhibitors.

References

Head-to-Head Clinical Trial Analysis: Enavogliflozin vs. Dapagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Note: Direct head-to-head clinical trial data for Henagliflozin versus Dapagliflozin was not identified in a comprehensive literature search. This guide provides a detailed comparison based on available head-to-head clinical trials of Enavogliflozin and Dapagliflozin, both potent and selective SGLT2 inhibitors.

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM), offering glycemic control alongside cardiovascular and renal benefits. This guide provides a comprehensive, data-driven comparison of two prominent SGLT2 inhibitors: Enavogliflozin and Dapagliflozin. The following sections detail their performance in head-to-head clinical trials, focusing on efficacy and safety, supported by experimental data and methodologies.

Mechanism of Action: SGLT2 Inhibition

Both Enavogliflozin and Dapagliflozin share a primary mechanism of action: the selective and reversible inhibition of the SGLT2 protein located in the proximal convoluted tubules of the kidneys.[1][2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular lumen back into the bloodstream.[3] By inhibiting this transporter, both drugs reduce renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1][2] This insulin-independent mechanism makes them effective therapeutic options for a wide range of patients with T2DM.

cluster_renal_tubule Renal Proximal Tubule cluster_outcome Physiological Outcome SGLT2 SGLT2 Transporter Glucose_Urine Glucose in Urine Blood_Glucose Lowered Blood Glucose Glucose_Blood Glucose in Bloodstream Glucose_Blood->SGLT2 Reabsorption Inhibitor Enavogliflozin / Dapagliflozin Inhibitor->SGLT2 Inhibition

Figure 1: Mechanism of Action of SGLT2 Inhibitors.

Head-to-Head Clinical Trial Evidence

This comparison is based on a pooled analysis of two phase III, randomized, double-blind, comparator-active studies evaluating the efficacy and safety of Enavogliflozin (0.3 mg daily) versus Dapagliflozin (10 mg daily) in Korean patients with T2DM. One study assessed the drugs as add-on therapy to metformin, while the other evaluated them as add-on therapy to a combination of metformin and gemigliptin (a DPP-4 inhibitor).[4]

Experimental Protocols

The methodologies of the pivotal head-to-head trials provide the foundation for the comparative data.

G cluster_screening Screening & Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment Treatment & Follow-up cluster_endpoints Endpoints Screening Patient Screening (T2DM on Metformin +/- Gemigliptin) Inclusion Inclusion Criteria Met (e.g., HbA1c levels) Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization GroupA Enavogliflozin (0.3 mg/day) + Background Therapy Randomization->GroupA GroupB Dapagliflozin (10 mg/day) + Background Therapy Randomization->GroupB Treatment 24-Week Treatment Period FollowUp Efficacy & Safety Assessments (Weeks 6, 12, 24) Treatment->FollowUp Primary Primary Endpoint: Change in HbA1c at Week 24 FollowUp->Primary Secondary Secondary Endpoints: - Change in FPG - Body Weight, BP - Safety Assessments

Figure 2: Generalized Experimental Workflow of Phase III Trials.

Key Methodological Aspects:

  • Study Design: Multicenter, double-blind, randomized, phase III, non-inferiority trials.[5][6]

  • Patient Population: Adult patients with T2DM inadequately controlled with either metformin monotherapy or a combination of metformin and a DPP-4 inhibitor.[5][6]

  • Intervention:

    • Enavogliflozin: 0.3 mg once daily.[5][6]

    • Dapagliflozin: 10 mg once daily.[5][6]

  • Primary Endpoint: Change in glycosylated hemoglobin (HbA1c) from baseline to week 24.[5][6]

  • Secondary Efficacy Endpoints: Changes in fasting plasma glucose (FPG), body weight, and blood pressure.[1][6]

  • Safety Assessments: Incidence of adverse events (AEs) and treatment-emergent adverse events (TEAEs).[6]

Comparative Efficacy Data

The head-to-head trials demonstrated that Enavogliflozin was non-inferior to Dapagliflozin in improving glycemic control.

Table 1: Glycemic Control at 24 Weeks (Add-on to Metformin) [1][5]

ParameterEnavogliflozin (0.3 mg)Dapagliflozin (10 mg)Between-Group Difference (95% CI)p-value
Adjusted Mean Change in HbA1c (%) -0.80-0.75-0.04 (-0.21 to 0.12)N/A (Non-inferiority met)
Adjusted Mean Change in FPG (mg/dL) -32.53-29.14-3.390.1633

Table 2: Glycemic Control at 24 Weeks (Add-on to Metformin + Gemigliptin) [6][7]

ParameterEnavogliflozin (0.3 mg)Dapagliflozin (10 mg)Between-Group Difference (95% CI)p-value
Adjusted Mean Change in HbA1c (%) -0.92-0.86-0.06 (-0.19 to 0.06)N/A (Non-inferiority met)
Adjusted Mean Change in FPG (mg/dL) -27.2-23.7-3.49 (-8.08 to 1.10)N/A

Table 3: Other Efficacy Parameters at 24 Weeks (Add-on to Metformin) [1]

ParameterEnavogliflozin (0.3 mg)Dapagliflozin (10 mg)p-value
Change in Body Weight (kg) -3.77-3.58N/S
Change in Systolic BP (mmHg) -5.93-6.57N/S
Change in Diastolic BP (mmHg) -5.41-4.26N/S
Urine Glucose-Creatinine Ratio (g/g) 60.4844.94<0.0001
Change in HOMA-IR -1.85-1.310.0041

N/A: Not Applicable; N/S: Not Significant; CI: Confidence Interval; FPG: Fasting Plasma Glucose; HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.

Notably, Enavogliflozin demonstrated a statistically significant greater increase in urinary glucose-creatinine ratio and a greater decrease in HOMA-IR compared to Dapagliflozin, suggesting a more potent effect on urinary glucose excretion and insulin resistance.[1]

Safety and Tolerability

Both Enavogliflozin and Dapagliflozin were found to be safe and well-tolerated in the head-to-head clinical trials.

Table 4: Adverse Events (Add-on to Metformin + Gemigliptin) [6]

Adverse Event CategoryEnavogliflozin (0.3 mg) (n=134)Dapagliflozin (10 mg) (n=136)
Any Treatment-Emergent AE (%) 21.6423.53
Serious AEs (%) 0.750.74
AEs Leading to Discontinuation (%) 00.74

The incidence of adverse events was similar between the two treatment groups.[6]

Conclusion

Head-to-head clinical trial data indicates that Enavogliflozin (0.3 mg) is non-inferior to Dapagliflozin (10 mg) in terms of glycemic control (HbA1c and FPG reduction) in patients with T2DM inadequately controlled on metformin-based therapies.[1][6] Both drugs exhibit comparable and favorable effects on body weight and blood pressure.[1] Enavogliflozin demonstrated a significantly greater effect on urinary glucose excretion and improvement in insulin resistance.[1] Both treatments were safe and well-tolerated with similar adverse event profiles.[6] These findings suggest that Enavogliflozin is a viable and effective treatment option within the SGLT2 inhibitor class for the management of type 2 diabetes.

References

A Comparative Analysis of Henagliflozin and Empagliflozin for Cardiovascular Risk Reduction

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

In the rapidly evolving landscape of treatments for type 2 diabetes (T2D), sodium-glucose cotransporter-2 (SGLT2) inhibitors have emerged as a class of drugs with significant cardiovascular benefits, independent of their glucose-lowering effects. This guide provides a detailed comparison of two SGLT2 inhibitors: Empagliflozin, a well-established agent with robust cardiovascular outcome data, and Henagliflozin, a newer molecule in this class.

This comparison aims to provide an objective overview based on available experimental data. It is important to note at the outset that while extensive cardiovascular outcome trial data is available for Empagliflozin, this compound's clinical development has primarily focused on glycemic control, with cardiovascular outcomes assessed as secondary endpoints in phase 3 trials. No head-to-head cardiovascular outcome trials comparing this compound and Empagliflozin have been published to date.

Empagliflozin: A Profile of Cardiovascular Protection

Empagliflozin has been extensively studied in the landmark EMPA-REG OUTCOME trial, which demonstrated its superiority in reducing cardiovascular events in patients with T2D and established cardiovascular disease.[1][2]

Quantitative Data from the EMPA-REG OUTCOME Trial

The following table summarizes the key cardiovascular outcomes from the EMPA-REG OUTCOME trial.

OutcomeEmpagliflozin (Pooled 10 mg and 25 mg doses) (N=4687)Placebo (N=2333)Hazard Ratio (95.02% CI)P-value for Superiority
Primary Composite Outcome
3-Point MACE (CV death, nonfatal MI, nonfatal stroke)10.5%12.1%0.86 (0.74–0.99)0.04[3]
Key Secondary Composite Outcome
4-Point MACE (3-Point MACE + hospitalization for unstable angina)12.8%14.3%0.89 (0.78–1.01)0.08[3]
Other Cardiovascular Outcomes
Cardiovascular Death3.7%5.9%0.62 (0.49–0.77)<0.001[3]
Hospitalization for Heart Failure2.7%4.1%0.65 (0.50–0.85)0.002[1][3]
All-Cause Mortality5.7%8.3%0.68 (0.57–0.82)<0.001[3]
Nonfatal Myocardial Infarction4.8%5.4%0.87 (0.70–1.09)0.23[1]
Nonfatal Stroke3.5%3.0%1.24 (0.92–1.67)0.26[1]
Experimental Protocol: EMPA-REG OUTCOME Trial

The EMPA-REG OUTCOME trial was a multicenter, randomized, double-blind, placebo-controlled clinical trial designed to assess the cardiovascular safety and efficacy of Empagliflozin.[4][5]

  • Patient Population: The trial enrolled 7,020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[1][2] Eligible patients had a glycated hemoglobin (HbA1c) level of 7.0% to 10.0% and an estimated glomerular filtration rate (eGFR) of ≥30 mL/min/1.73 m².[5][6]

  • Study Design: Patients were randomized in a 1:1:1 ratio to receive once-daily Empagliflozin 10 mg, Empagliflozin 25 mg, or a matching placebo, in addition to standard of care.[1] Investigators were encouraged to treat cardiovascular risk factors to achieve optimal standard of care according to local guidelines.[5][6]

  • Endpoints: The primary outcome was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (3-Point MACE).[3] The key secondary outcome was a composite of the primary outcome plus hospitalization for unstable angina.[3] Cardiovascular and safety events were prospectively adjudicated by independent committees.[3]

  • Statistical Analysis: The trial was designed to continue until at least 691 primary outcome events had occurred, providing sufficient statistical power to assess non-inferiority and subsequently superiority.[4] A Cox proportional-hazards model was used to analyze the time to the first occurrence of the primary and key secondary outcomes.

This compound: Emerging Data on a Novel SGLT2 Inhibitor

This compound is a more recently developed SGLT2 inhibitor. Available data from a phase 3 monotherapy trial demonstrate its efficacy in glycemic control and favorable effects on cardiovascular risk factors such as body weight and blood pressure.[7]

Quantitative Data from a Phase 3 Monotherapy Trial

The following table summarizes the effects of this compound on key cardiovascular risk factors after 24 weeks of treatment in patients with type 2 diabetes inadequately controlled with diet and exercise.

OutcomeThis compound 5 mgThis compound 10 mg
Change in Body Weight (kg) -1.3 (placebo-adjusted)-1.5 (placebo-adjusted)[7]
Change in Systolic Blood Pressure (mmHg) -5.1 (placebo-adjusted)-4.4 (placebo-adjusted)[7]
Change in HbA1c (%) -0.91 (placebo-adjusted)-0.94 (placebo-adjusted)[7]
Experimental Protocol: this compound Phase 3 Monotherapy Trial

This was a multicenter, randomized, double-blind, placebo-controlled phase 3 trial.[7]

  • Patient Population: The study enrolled 468 patients with type 2 diabetes and an HbA1c between 7.0% and 10.5% who were inadequately controlled by diet and exercise alone.[7]

  • Study Design: Patients were randomly assigned in a 1:1:1 ratio to receive once-daily placebo, this compound 5 mg, or this compound 10 mg.[7] The study included a 24-week double-blind period followed by a 28-week extension period where patients on placebo were switched to this compound.[7]

  • Endpoints: The primary endpoint was the change in HbA1c from baseline after 24 weeks.[7] Secondary endpoints included changes in fasting plasma glucose, body weight, and blood pressure.

  • Statistical Analysis: The primary efficacy analysis was performed on the full analysis set using an analysis of covariance (ANCOVA) model.

Mechanisms of Cardiovascular Risk Reduction

The cardiovascular benefits of SGLT2 inhibitors are believed to be multifactorial, extending beyond their glucose-lowering effects.[8][9]

General Mechanism of Action for SGLT2 Inhibitors

The foundational mechanism of SGLT2 inhibitors involves the blockade of glucose and sodium reabsorption in the proximal tubules of the kidneys. This leads to glucosuria and natriuresis, which in turn contribute to a cascade of beneficial hemodynamic and metabolic effects.[8][9][10] These include reductions in plasma volume, blood pressure, and arterial stiffness, as well as weight loss.[8][9]

G SGLT2 SGLT2 Inhibition in Kidney Proximal Tubule Glucosuria Increased Urinary Glucose Excretion (Glucosuria) SGLT2->Glucosuria Natriuresis Increased Urinary Sodium Excretion (Natriuresis) SGLT2->Natriuresis CaloricLoss Caloric Loss Glucosuria->CaloricLoss OsmoticDiuresis Osmotic Diuresis Natriuresis->OsmoticDiuresis BP Blood Pressure Reduction Natriuresis->BP WeightLoss Weight Loss CaloricLoss->WeightLoss WeightLoss->BP PlasmaVolume Reduced Plasma Volume OsmoticDiuresis->PlasmaVolume Preload Reduced Cardiac Preload PlasmaVolume->Preload CV_Benefit Cardiovascular Risk Reduction Preload->CV_Benefit Afterload Reduced Cardiac Afterload Afterload->CV_Benefit BP->Afterload

Caption: General mechanism of SGLT2 inhibitors on cardiovascular risk factors.

Signaling Pathways Implicated in Empagliflozin's Cardioprotective Effects

Beyond the systemic effects, Empagliflozin is thought to exert direct effects on the myocardium and vasculature through various signaling pathways. These include modulation of cardiac metabolism, reduction of oxidative stress and inflammation, and effects on ion channels.[11][12][13]

G cluster_metabolism Cardiac Metabolism cluster_ion Ion Homeostasis cluster_stress Cellular Stress & Inflammation Empagliflozin Empagliflozin Ketone Increased Ketone Utilization (Improved Fuel Efficiency) Empagliflozin->Ketone AMPK AMPK Activation Empagliflozin->AMPK NHE1 Inhibition of Cardiac Na+/H+ Exchanger (NHE1) Empagliflozin->NHE1 OxidativeStress Reduced Oxidative Stress Empagliflozin->OxidativeStress Inflammation Reduced Inflammation Empagliflozin->Inflammation CV_Outcomes Improved Cardiovascular Outcomes Ketone->CV_Outcomes PGC1a PGC-1α Upregulation AMPK->PGC1a PGC1a->CV_Outcomes Calcium Reduced Cytosolic Na+ & Ca2+ NHE1->Calcium Calcium->CV_Outcomes Fibrosis Reduced Cardiac Fibrosis OxidativeStress->Fibrosis Inflammation->Fibrosis Fibrosis->CV_Outcomes

Caption: Proposed signaling pathways for Empagliflozin's cardiovascular benefits.

Comparative Summary and Future Directions

Empagliflozin has a well-documented record of reducing the risk of major adverse cardiovascular events, particularly cardiovascular death and hospitalization for heart failure, in high-risk patients with type 2 diabetes. This is supported by a large, dedicated cardiovascular outcome trial. Its mechanisms of action are thought to be a combination of favorable hemodynamic effects and direct cardiac and vascular benefits.

This compound has demonstrated efficacy in improving glycemic control and positively impacting cardiovascular risk factors such as body weight and blood pressure. As a member of the SGLT2 inhibitor class, it is anticipated to share the class-wide cardiovascular benefits. However, dedicated cardiovascular outcome trials are necessary to substantiate this and to define its specific profile in cardiovascular risk reduction.

For the research and drug development community, the key takeaway is the difference in the maturity of the clinical data. While Empagliflozin's role in cardiovascular risk reduction is established, this compound represents a newer agent for which such data is not yet available. Future research, including head-to-head comparative trials and real-world evidence studies, will be crucial to fully elucidate the comparative effectiveness of these two agents in mitigating cardiovascular risk. Network meta-analyses of SGLT2 inhibitors have provided some insights into the relative effects of different drugs in this class, though this compound has not been included in these analyses to date.[14][15][16][17] These analyses suggest potential differences among SGLT2 inhibitors, reinforcing the need for direct comparative data.

References

Validating Biomarkers for Henagliflozin's Therapeutic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Henagliflozin's performance against other leading sodium-glucose cotransporter 2 (SGLT2) inhibitors, with a focus on biomarkers validating its therapeutic effects. The information presented is supported by experimental data from clinical and preclinical studies to aid in research and development decisions.

This compound: Mechanism of Action and Therapeutic Potential

This compound is a potent and selective inhibitor of SGLT2, a protein primarily located in the proximal renal tubules responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus. Beyond its glycemic control, emerging evidence suggests that this compound may exert broader therapeutic effects, including anti-aging and neuroprotective properties, as indicated by its influence on specific biomarkers.

Comparative Analysis of Biomarker Modulation

This section compares the effects of this compound with other widely-used SGLT2 inhibitors—Canagliflozin, Dapagliflozin, and Empagliflozin—on key biomarkers associated with aging, metabolic signaling, and neurodegeneration.

Table 1: Quantitative Comparison of SGLT2 Inhibitors on Key Biomarkers
BiomarkerThis compoundCanagliflozinDapagliflozinEmpagliflozin
Telomere Length Significant increase in leukocyte telomere length after 26 weeks of treatment in patients with type 2 diabetes.[1][2]Extended median survival in male mice, suggesting a potential impact on aging processes.[3] No direct clinical data on telomere length was found.Studies in mice suggest mitigation of aging markers, but direct clinical data on telomere length is not available.[4]Rescued lifespan and liver senescence in aged mice.[5] No direct clinical data on telomere length was found.
IGF-1 Signaling Pathway Significant increase in serum insulin-like growth factor-binding protein-3 (IGFBP-3) levels after 26 weeks, indicating a modulation of the IGF-1 pathway.[6]The effect on cardio-renal outcomes was largely consistent across different quartiles of IGF-1 and IGFBP-3 levels.[7]Restored IGF-1 gene expression in the muscle of obese mice and modulated the IGF-1R signaling pathway in diabetic neuropathy models.[8][9][10][11]Upregulated IGF-1/insulin receptors and the canonical insulin signaling pathway in neurons of non-diabetic individuals.[12][13]
Phosphorylated Tau (p-Tau181) Associated with a significant decrease in plasma p-Tau181 levels after 6 months of treatment in patients with type 2 diabetes and cognitive impairment.[14]Preclinical studies suggest neuroprotective effects, including reduced microgliosis and astrogliosis, but direct clinical data on p-Tau181 is limited.[15]Preclinical studies show neuroprotective effects against Aβ-induced neurotoxicity and modulation of tau phosphorylation.[16] A clinical trial in early Alzheimer's disease did not show changes in the primary outcome but suggested potential effects on the brain.[17]Exhibited neuroprotective actions against Aβ-induced neurotoxicity and diminished tau pathology in cellular models.[16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Telomere Length Measurement by Quantitative PCR (qPCR)

This protocol outlines the measurement of relative telomere length in leukocytes.

  • DNA Extraction: Genomic DNA is extracted from leukocytes using a standard salting-out method. The quality and concentration of the extracted DNA are assessed using a spectrophotometer.

  • qPCR Reaction: The relative telomere length is determined by comparing the amplification of telomere repeats to a single-copy gene (e.g., 36B4 or albumin) using a quantitative PCR system.

    • Primers for Telomere:

      • Tel-FP: 5'-CGGTTTGTTTGGGTTTGGGTTTGGGTTTGGGTTTGGGTT-3'

      • Tel-RP: 5'-GGCTTGCCTTACCCTTACCCTTACCCTTACCCTTACCCT-3'

    • Primers for Single-Copy Gene (36B4):

      • 36B4-F: 5'-CAGCAAGTGGGAAGGTGTAATCC-3'

      • 36B4-R: 5'-CCCATTCTATCATCAACGGGTACAA-3'

  • Thermal Cycling Conditions:

    • Initial denaturation at 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation at 95°C for 15 seconds.

      • Annealing and extension at 60°C for 60 seconds.

  • Data Analysis: The relative telomere length is calculated as the ratio of the telomere (T) signal to the single-copy gene (S) signal (T/S ratio).

IGF-1 Signaling Pathway Analysis by Western Blot

This protocol describes the analysis of key proteins in the IGF-1 signaling pathway.

  • Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against target proteins (e.g., IGF-1R, p-AKT, AKT, IGFBP-3) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Phosphorylated Tau (p-Tau181) Quantification by ELISA

This protocol details the quantitative measurement of p-Tau181 in plasma or cerebrospinal fluid (CSF).

  • Sample Preparation: Plasma or CSF samples are collected and stored at -80°C until analysis. Samples are thawed on ice before use.

  • ELISA Procedure (Sandwich ELISA):

    • A 96-well microplate is coated with a capture antibody specific for p-Tau181.

    • Standards and samples are added to the wells and incubated to allow p-Tau181 to bind to the capture antibody.

    • After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added to the wells.

    • Following another washing step, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

  • Data Analysis: The absorbance is measured using a microplate reader, and the concentration of p-Tau181 in the samples is determined by interpolating from a standard curve.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_effects Therapeutic Effects SGLT2 SGLT2 Glucose_Blood Glucose (Bloodstream) SGLT2->Glucose_Blood Urine Urine SGLT2->Urine Increased Glucose Excretion Glucose_Filtrate Glucose (Glomerular Filtrate) Glucose_Filtrate->SGLT2 Reabsorption Lower_BG Lower Blood Glucose Urine->Lower_BG This compound This compound This compound->SGLT2 Inhibits

Mechanism of this compound's action on SGLT2 in the kidney.

Biomarker_Validation_Workflow cluster_patient Patient Cohort cluster_treatment Treatment Groups cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_data Data Comparison Patient Patients with Type 2 Diabetes This compound This compound Patient->this compound Placebo Placebo / Other SGLT2i Patient->Placebo Blood_Sample Blood Samples (Baseline & Post-treatment) This compound->Blood_Sample Placebo->Blood_Sample Telomere Telomere Length (qPCR) Blood_Sample->Telomere IGF1 IGF-1 Pathway (Western Blot) Blood_Sample->IGF1 pTau p-Tau181 (ELISA) Blood_Sample->pTau Comparison Comparative Data Analysis Telomere->Comparison IGF1->Comparison pTau->Comparison

Experimental workflow for validating therapeutic biomarkers.

IGF1_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth IGFBP3 IGFBP-3 IGFBP3->IGF1 Binds & Inhibits This compound This compound This compound->IGFBP3 Increases

Modulation of the IGF-1 signaling pathway by this compound.

References

Henagliflozin Phase 3 Clinical Trials: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and safety profile of Henagliflozin in comparison to other leading SGLT2 inhibitors. This report synthesizes data from pivotal Phase 3 clinical trials, providing a detailed comparison of performance, experimental protocols, and underlying signaling pathways.

Executive Summary

This compound, a novel sodium-glucose co-transporter-2 (SGLT2) inhibitor, has demonstrated robust efficacy and a favorable safety profile in Phase 3 clinical trials for the treatment of type 2 diabetes mellitus (T2DM). This meta-analysis provides a comparative overview of this compound against other established SGLT2 inhibitors, namely Dapagliflozin, Canagliflozin, and Empagliflozin. The analysis of key trial data reveals that this compound exhibits comparable, and in some aspects, potentially advantageous outcomes in glycemic control, weight reduction, and blood pressure management. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of diabetes and metabolic diseases.

Comparative Efficacy and Safety Data

The following tables summarize the key quantitative data from Phase 3 clinical trials of this compound and its comparators. The data is presented to facilitate a clear and objective comparison of the primary and secondary endpoints.

Table 1: Change in HbA1c from Baseline
DrugDosageMean Change in HbA1c (%)Trial Identifier/Reference
This compound 5 mg-0.76Weng J, et al. (2021)[1]
10 mg-0.80Weng J, et al. (2021)[1]
Dapagliflozin 5 mg-0.70NCT00528879
10 mg-0.84NCT00528879
Canagliflozin 100 mg-0.89Forst T, et al. (2012)[2]
300 mg-1.03Forst T, et al. (2012)[2]
Empagliflozin 10 mg-0.70NCT01177813
25 mg-0.77NCT01177813
Table 2: Change in Body Weight from Baseline
DrugDosageMean Change in Body Weight (kg)Trial Identifier/Reference
This compound 5 mg-1.8Weng J, et al. (2021)[1]
10 mg-2.1Weng J, et al. (2021)[1]
Dapagliflozin 10 mg-2.2Bailey CJ, et al. (2010)
Canagliflozin 100 mg-2.8%Forst T, et al. (2012)[2]
300 mg-3.8%Forst T, et al. (2012)[2]
Empagliflozin 10 mg & 25 mg-2.1 to -2.5Levine M. (2017)[3]
Table 3: Change in Systolic Blood Pressure from Baseline
DrugDosageMean Change in Systolic Blood Pressure (mmHg)Trial Identifier/Reference
This compound 5 mg & 10 mg-3.4 to -4.1Weng J, et al. (2021)[1]
Dapagliflozin 10 mg-4.5NCT00528879
Canagliflozin 100 mg-5.3Forst T, et al. (2012)[2]
300 mg-4.7Forst T, et al. (2012)[2]
Empagliflozin 10 mg & 25 mg-2.9 to -5.2Levine M. (2017)[3]
Table 4: Common Adverse Events
DrugCommon Adverse EventsReference
This compound Genital mycotic infections, urinary tract infectionsWeng J, et al. (2021)[1]
Dapagliflozin Genital infections, urinary tract infectionsBristol-Myers Squibb/AstraZeneca (2011)[4]
Canagliflozin Genital mycotic infections, osmotic diuresis-related AEsUsiskin K, et al. (2014)[5]
Empagliflozin Genital mycotic infections, volume depletion-associated eventsLevine M. (2017)[3]

Experimental Protocols

The methodologies for the key Phase 3 clinical trials cited in this guide are outlined below. These protocols provide insight into the study design, patient population, and endpoints used to evaluate the efficacy and safety of each SGLT2 inhibitor.

This compound (Weng J, et al. 2021)[1]
  • Study Design: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial with a 24-week treatment period followed by a 28-week extension.

  • Patient Population: Patients with type 2 diabetes inadequately controlled with metformin. Inclusion criteria included an HbA1c level of 7.0% to 10.5%.

  • Intervention: Patients were randomized to receive once-daily placebo, this compound 5 mg, or this compound 10 mg as an add-on to metformin.

  • Primary Endpoint: Change in HbA1c from baseline to Week 24.

  • Secondary Endpoints: Changes in fasting plasma glucose, 2-hour postprandial plasma glucose, body weight, and blood pressure.

Dapagliflozin (NCT00528879)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.

  • Patient Population: Patients with type 2 diabetes who were not well controlled with diet and exercise.

  • Intervention: Participants received Dapagliflozin tablets (2.5 mg, 5 mg, or 10 mg) or placebo once daily.

  • Primary Endpoint: Change from baseline in HbA1c after 24 weeks of treatment.

  • Secondary Endpoints: Change in fasting plasma glucose and body weight.

Canagliflozin (Forst T, et al. 2012; DIA3012)[2]
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with type 2 diabetes who were inadequately controlled with metformin and pioglitazone.

  • Intervention: Patients received Canagliflozin (100 mg or 300 mg) or placebo once daily in addition to their existing medication.

  • Primary Endpoint: Change in A1C from baseline at 26 weeks.

  • Secondary Endpoints: Reductions in body weight and systolic blood pressure.

Empagliflozin (NCT01177813; EMPA-REG MONO)
  • Study Design: A 24-week, placebo-controlled, phase 3 study with an active comparator (sitagliptin).

  • Patient Population: Patients with type 2 diabetes.

  • Intervention: Patients received Empagliflozin (10 mg or 25 mg), sitagliptin (100 mg), or placebo once daily.

  • Primary Endpoint: Change from baseline in HbA1c.

  • Secondary Endpoints: Changes in body weight and blood pressure.

Signaling Pathways and Experimental Workflows

The therapeutic effects of SGLT2 inhibitors extend beyond glycemic control and are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate the key mechanisms of action and a typical experimental workflow for a Phase 3 clinical trial.

SGLT2_Inhibitor_Signaling_Pathway cluster_renal Renal Tubule cluster_systemic Systemic Effects SGLT2 SGLT2 Glucose_Reabsorption Glucose Reabsorption Urinary_Glucose_Excretion Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion Increases Blood_Glucose Blood Glucose Glucose_Reabsorption->Blood_Glucose Increases Urinary_Glucose_Excretion->Blood_Glucose Decreases AMPK AMPK Activation mTOR mTOR Inhibition AMPK->mTOR Cardiovascular_Benefits Cardiovascular Benefits AMPK->Cardiovascular_Benefits Renal_Protection Renal Protection AMPK->Renal_Protection NLRP3 NLRP3 Inflammasome Inhibition NLRP3->Cardiovascular_Benefits NLRP3->Renal_Protection SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Inhibits SGLT2_Inhibitor->AMPK SGLT2_Inhibitor->NLRP3

Caption: SGLT2 inhibitor mechanism of action and downstream signaling pathways.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A This compound (e.g., 5mg, 10mg) Randomization->Treatment_A Treatment_B Comparator/ Placebo Randomization->Treatment_B Follow_Up Follow-up Period (e.g., 24 weeks) Treatment_A->Follow_Up Treatment_B->Follow_Up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis Safety_Assessment Safety Assessment (Adverse Events) Follow_Up->Safety_Assessment Results Results & Reporting Endpoint_Analysis->Results Safety_Assessment->Results

Caption: Generalized workflow for a Phase 3 clinical trial of an SGLT2 inhibitor.

References

Co-administration of Henagliflozin and Metformin Shows No Clinically Significant Drug-Drug Interaction

Author: BenchChem Technical Support Team. Date: November 2025

A clinical study investigating the potential drug-drug interaction between the novel sodium-glucose co-transporter 2 (SGLT2) inhibitor henagliflozin and the widely used anti-diabetic medication metformin has revealed no clinically significant pharmacokinetic interactions between the two drugs. The findings suggest that this compound and metformin can be co-administered without the need for dose adjustments, providing a potential combination therapy for patients with type 2 diabetes mellitus (T2DM).[1][2][3]

The research was conducted as an open-label, single-center, single-arm, two-period, three-treatment self-control study involving 12 healthy Chinese male subjects.[3] Participants received single doses of 25 mg this compound, 1000 mg metformin, or a combination of both. The study's primary objective was to evaluate the pharmacokinetic profiles of each drug when administered alone versus in combination.[1][3]

Pharmacokinetic Data Analysis

The study measured key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), for both this compound and metformin. The results indicated that the co-administration of the two drugs did not lead to any clinically meaningful changes in these parameters.

Table 1: Pharmacokinetic Parameters of this compound

ParameterThis compound AloneThis compound + MetforminGeometric Mean Ratio (90% CI)
AUC₀₋₂₄ (ng·h/mL)--1.08 (1.05, 1.10)
Cmax (ng/mL)--0.99 (0.92, 1.07)

Table 2: Pharmacokinetic Parameters of Metformin

ParameterMetformin AloneMetformin + this compoundGeometric Mean Ratio (90% CI)
AUC₀₋₂₄ (ng·h/mL)--1.09 (1.02, 1.16)
Cmax (ng/mL)--1.12 (1.02, 1.23)

The geometric mean ratios and their 90% confidence intervals for both AUC and Cmax fell within the pre-defined bioequivalence limits of 0.80-1.25, indicating a lack of significant interaction.[1][2][3] While there was a slight 11% increase in the Cmax of metformin when co-administered with this compound, this was not considered clinically significant.[1][2][3]

Experimental Protocols

The clinical trial followed a structured, self-controlled design to assess the drug-drug interaction.

Study Design: An open-label, single-center, single-arm, two-period, three-treatment self-control study was conducted.[3]

Participants: The study enrolled 12 healthy Chinese male subjects.

Treatments:

  • Treatment A: A single oral dose of 25 mg this compound.

  • Treatment B: A single oral dose of 1000 mg metformin.

  • Treatment C: Concomitant single oral doses of 25 mg this compound and 1000 mg metformin.

Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to measure the plasma concentrations of this compound and metformin.

Bioanalytical Method: Plasma concentrations of the drugs were determined using a validated bioanalytical method.

Statistical Analysis: The pharmacokinetic parameters AUC and Cmax were calculated and statistically analyzed. The lack of a pharmacokinetic interaction was defined by the 90% confidence interval of the geometric mean ratio for the combination therapy versus monotherapy falling within the range of 0.80-1.25.[1][3]

Experimental Workflow

DDI_Study_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Periods cluster_pk_analysis Pharmacokinetic Analysis cluster_data_analysis Data Analysis & Conclusion s1 Recruitment of 12 healthy Chinese male subjects s2 Informed Consent & Screening s1->s2 t1 Period 1: Administer this compound (25mg) or Metformin (1000mg) alone s2->t1 t2 Washout Period t1->t2 t3 Period 2: Administer this compound (25mg) + Metformin (1000mg) combination t2->t3 p1 Serial blood sampling t3->p1 p2 Plasma drug concentration analysis p1->p2 p3 Calculation of PK parameters (AUC, Cmax) p2->p3 d1 Statistical comparison of PK parameters (Combination vs. Monotherapy) p3->d1 d2 Bioequivalence assessment (90% CI within 0.80-1.25) d1->d2 d3 Conclusion on Drug-Drug Interaction d2->d3 Signaling_Pathways cluster_this compound This compound Pathway cluster_metformin Metformin Pathway h1 This compound h2 Inhibits SGLT2 in renal proximal tubules h1->h2 h3 Decreased glucose reabsorption h2->h3 h4 Increased urinary glucose excretion h3->h4 h5 Lowered blood glucose h4->h5 m1 Metformin m2 Decreased hepatic glucose production m1->m2 m3 Improved insulin sensitivity m1->m3 m4 Lowered blood glucose m2->m4 m3->m4

References

Henagliflozin: A Cross-Validation of Efficacy and Safety in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Henagliflozin, a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a promising therapeutic agent for the management of type 2 diabetes mellitus (T2DM). This guide provides a comprehensive comparison of this compound's performance with other SGLT2 inhibitors, supported by available experimental data. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a detailed overview of its clinical trial outcomes, experimental protocols, and mechanism of action.

Efficacy in Type 2 Diabetes Mellitus

This compound has demonstrated significant efficacy in glycemic control, both as a monotherapy and as an add-on to metformin, primarily in Chinese patient populations.

Monotherapy

A Phase III, multicenter, randomized, double-blind, placebo-controlled trial evaluated this compound monotherapy in 468 adult patients with T2DM inadequately controlled by diet and exercise alone.[1] The primary endpoint was the change in HbA1c from baseline at 24 weeks.

OutcomePlaceboThis compound 5 mgThis compound 10 mg
Change in HbA1c from Baseline (%) --0.91[1]-0.94[1]
Change in Body Weight from Baseline (kg) --1.3[1]-1.5[1]
Change in Systolic Blood Pressure from Baseline (mmHg) --5.1[1]-4.4[1]

Table 1: Efficacy of this compound Monotherapy at 24 Weeks [1]

Add-on Therapy to Metformin

In a similar Phase III trial, this compound was assessed as an add-on therapy in 483 T2DM patients inadequately controlled with metformin.[2]

OutcomePlacebo + MetforminThis compound 5 mg + MetforminThis compound 10 mg + Metformin
Change in HbA1c from Baseline (%) --0.76[2]-0.80[2]
Change in Fasting Plasma Glucose from Baseline (mmol/L) -Significant Reduction[2]Significant Reduction[2]
Change in 2-hour Postprandial Plasma Glucose from Baseline (mmol/L) -Significant Reduction[2]Significant Reduction[2]
Change in Body Weight from Baseline (kg) -Significant Reduction[2]Significant Reduction[2]
Change in Blood Pressure from Baseline (mmHg) -Significant Reduction[2]Significant Reduction[2]

Table 2: Efficacy of this compound as Add-on Therapy to Metformin at 24 Weeks [2]

Investigational Studies in Specific Patient Populations

The therapeutic potential of this compound is being explored in other patient populations, including those with chronic kidney disease (CKD) and heart failure with preserved ejection fraction (HFpEF). However, quantitative data from these ongoing trials are not yet available.

Chronic Kidney Disease (CKD)

The HERO-aCKD (this compound for Renal Outcomes in Advanced Chronic Kidney Disease) trial is a multicenter, prospective, randomized, controlled study designed to evaluate the effect of this compound on renal outcomes in non-dialysis patients with advanced CKD.[3][4]

Heart Failure with Preserved Ejection Fraction (HFpEF)

The HELD-HF (this compound on Left Ventricular Mass Index in Dialysis Patients with HFpEF) trial is a multicenter, randomized, double-blind, placebo-controlled study assessing the impact of this compound on left ventricular mass index in dialysis patients with HFpEF.[5][6][7][8]

Experimental Protocols

Phase III Monotherapy Trial (NCT03159052)
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.[1]

  • Population: 468 adult patients with T2DM and inadequate glycemic control with diet and exercise.[1]

  • Intervention: Once-daily oral this compound (5 mg or 10 mg) or placebo for 24 weeks, followed by a 28-week extension period where the placebo group was switched to this compound.[1]

  • Primary Endpoint: Change in HbA1c from baseline to week 24.[1]

  • Secondary Endpoints: Changes in fasting plasma glucose, 2-hour postprandial glucose, body weight, and blood pressure.[1]

G cluster_screening Screening & Randomization cluster_treatment 24-Week Double-Blind Treatment cluster_extension 28-Week Extension cluster_endpoints Endpoint Assessment Screening Patient Screening (T2DM, Inadequate Control) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Hena5 This compound 5 mg Randomization->Hena5 Hena10 This compound 10 mg Randomization->Hena10 Hena5_Ext This compound 5 mg Placebo->Hena5_Ext Switch Hena10_Ext This compound 10 mg Placebo->Hena10_Ext Switch Primary Primary Endpoint: Change in HbA1c at Week 24 Placebo->Primary Hena5->Hena5_Ext Continue Hena5->Primary Hena10->Hena10_Ext Continue Hena10->Primary Secondary Secondary Endpoints: FPG, PPG, Body Weight, BP Hena5_Ext->Secondary Hena10_Ext->Secondary

Caption: Workflow of the Phase III this compound Monotherapy Trial.

Mechanism of Action and Signaling Pathways

This compound, like other SGLT2 inhibitors, primarily works by inhibiting the sodium-glucose cotransporter 2 in the proximal convoluted tubules of the kidneys. This action reduces the reabsorption of filtered glucose from the tubular fluid and lowers the renal threshold for glucose, thereby increasing urinary glucose excretion and lowering blood glucose levels.[9][10]

The pleiotropic cardiorenal protective effects of SGLT2 inhibitors are attributed to a variety of mechanisms beyond glycemic control. These include hemodynamic, metabolic, and direct cellular effects.

G cluster_kidney Kidney cluster_systemic Systemic Effects cluster_cardiac Cardiac & Vascular SGLT2i This compound (SGLT2 Inhibition) GlucoseReabsorption Decreased Glucose Reabsorption SGLT2i->GlucoseReabsorption SodiumReabsorption Decreased Sodium Reabsorption SGLT2i->SodiumReabsorption SympatheticTone Decreased Sympathetic Nervous System Tone SGLT2i->SympatheticTone MetabolicShift Metabolic Shift to Ketone Utilization SGLT2i->MetabolicShift EndothelialFunction Improved Endothelial Function SGLT2i->EndothelialFunction Inflammation Reduced Inflammation & Oxidative Stress SGLT2i->Inflammation Glucosuria Glucosuria GlucoseReabsorption->Glucosuria Natriuresis Natriuresis SodiumReabsorption->Natriuresis BloodGlucose Lowered Blood Glucose Glucosuria->BloodGlucose BodyWeight Reduced Body Weight Glucosuria->BodyWeight TGF Tubuloglomerular Feedback Restoration Natriuresis->TGF BloodPressure Reduced Blood Pressure Natriuresis->BloodPressure GlomerularPressure Decreased Intraglomerular Pressure TGF->GlomerularPressure RenalProtection RenalProtection GlomerularPressure->RenalProtection Renoprotection CardiacPreload Reduced Cardiac Preload & Afterload BloodPressure->CardiacPreload MyocardialMetabolism Improved Myocardial Metabolism & Energetics MetabolicShift->MyocardialMetabolism Cardioprotection Cardioprotection CardiacPreload->Cardioprotection Cardioprotection MyocardialMetabolism->Cardioprotection EndothelialFunction->Cardioprotection Inflammation->Cardioprotection

Caption: Proposed Mechanism of Action of this compound and SGLT2 Inhibitors.

Comparative Landscape and Future Directions

Currently, there is a notable absence of direct head-to-head clinical trials comparing this compound with other SGLT2 inhibitors. The majority of the available data for this compound is derived from studies conducted exclusively within the Chinese population. This highlights a critical need for further research to establish the comparative efficacy and safety of this compound in a more diverse, global population.

The ongoing HERO-aCKD and HELD-HF trials are poised to provide crucial insights into the role of this compound in patients with CKD and HFpEF, respectively. The results of these studies will be instrumental in defining its therapeutic position within the broader class of SGLT2 inhibitors and its applicability to a wider range of patient profiles.

Conclusion

This compound has demonstrated robust efficacy in improving glycemic control and other metabolic parameters in patients with type 2 diabetes, particularly within the Chinese population. Its mechanism of action aligns with the established cardiorenal protective effects of the SGLT2 inhibitor class. However, the lack of direct comparative data and studies in non-Chinese ethnic groups are significant limitations. Future research, including the outcomes of ongoing trials in specific high-risk populations, will be essential to fully elucidate the cross-validated effects of this compound and its place in the global therapeutic landscape.

References

Independent Analysis of Preclinical Findings on Henagliflozin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Independent Replication: Despite a comprehensive search of publicly available scientific literature, no independent replication studies of the preclinical findings for Henagliflozin were identified. This guide therefore provides a comparative analysis of the original preclinical data for this compound alongside data from preclinical studies of other Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, namely Canagliflozin and Dapagliflozin. The absence of independent validation for this compound's preclinical results is a significant consideration for the research and drug development community.

Introduction

This compound is a novel, selective inhibitor of the Sodium-Glucose Cotransporter 2 (SGLT2) developed for the treatment of type 2 diabetes mellitus.[1][2] Like other drugs in its class, this compound's primary mechanism of action involves the inhibition of SGLT2 in the proximal tubules of the kidneys, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels. This guide provides a comparative overview of the preclinical pharmacodynamic effects of this compound with other established SGLT2 inhibitors, Canagliflozin and Dapagliflozin, based on available data from animal and early-stage human studies.

Mechanism of Action: SGLT2 Inhibition

SGLT2 inhibitors capitalize on the kidney's role in glucose homeostasis. By blocking the SGLT2 protein, these drugs prevent the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting its excretion in the urine. This insulin-independent mechanism offers an effective means of glycemic control.

SGLT2_Inhibition cluster_kidney Kidney Proximal Tubule cluster_drug Drug Action Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose Reabsorption Bloodstream Bloodstream SGLT2->Bloodstream Urine Urine SGLT2->Urine Increased Glucose Excretion This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of action of this compound as an SGLT2 inhibitor.

Preclinical Pharmacodynamic Comparison

The following tables summarize key pharmacodynamic parameters from preclinical and early-phase clinical studies of this compound, Canagliflozin, and Dapagliflozin. It is important to note that direct comparisons are challenging due to variations in study design, animal models, and dosing regimens.

Glycemic Control
DrugAnimal ModelDoseKey Findings
This compound Type 2 Diabetes Patients5, 10, 20 mg/day (10 days)24-h mean plasma glucose decreased by -0.8, -0.9, and -1.2 mmol/L, respectively, on day 10.[2]
Canagliflozin Scopolamine-induced cognitive impairment mice10 mg/kg (daily for 21 days)Significantly improved blood glucose levels compared to control animals.[3]
Dapagliflozin Zucker Diabetic Fatty (ZDF) ratsSingle oral doseReduced hyperglycemia within 6 hours of dosing.[4]
Dapagliflozin ZDF ratsOnce-daily dosing (2 weeks)Maintained reductions in both fasting and postprandial glucose levels.[4]
Urinary Glucose Excretion (UGE)
DrugStudy PopulationDoseKey Findings
This compound Healthy SubjectsSingle Ascending Dose (2.5-200 mg)Dose-dependent increase in 24-hour UGE, with saturation at >25 mg.[1]
This compound Type 2 Diabetes Patients5, 10, 20 mg/day (10 days)24-hour UGE increased by 11, 65, and 82 times, respectively, on day 1.[2]
Canagliflozin N/AN/AData on specific UGE from comparable preclinical studies was not readily available in the searched literature.
Dapagliflozin Normal and diabetic ratsSingle oral doseInduced significant renal glucose excretion.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines a general methodology for assessing the pharmacodynamics of SGLT2 inhibitors in a preclinical setting, based on the reviewed studies.

Animal Models
  • Zucker Diabetic Fatty (ZDF) Rats: A common model for type 2 diabetes, characterized by obesity and hyperglycemia.

  • Streptozotocin-induced Diabetic Rats: A model where diabetes is induced by the destruction of pancreatic β-cells.

  • Scopolamine-induced Cognitive Impairment Mice: Used to study the effects of drugs on cognitive function, often in the context of metabolic disorders.[3]

Key Experiments
  • Oral Glucose Tolerance Test (OGTT):

    • Animals are fasted overnight.

    • A baseline blood glucose sample is taken.

    • A concentrated glucose solution is administered orally.

    • Blood glucose levels are measured at regular intervals (e.g., 30, 60, 90, 120 minutes) post-administration.

    • The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

  • Measurement of Urinary Glucose Excretion (UGE):

    • Animals are housed in metabolic cages to allow for the collection of urine over a 24-hour period.

    • Urine volume is measured.

    • Glucose concentration in the urine is determined using a glucose oxidase assay or similar method.

    • Total 24-hour UGE is calculated.

  • Fasting and Postprandial Blood Glucose Measurement:

    • For fasting glucose, blood samples are taken after an overnight fast.

    • For postprandial glucose, blood samples are taken at specific time points after feeding.

    • Blood glucose is measured using a glucometer.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Pharmacodynamic Assessment Animal Model Selection Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration OGTT OGTT Drug Administration->OGTT UGE Measurement UGE Measurement Drug Administration->UGE Measurement Blood Glucose Monitoring Blood Glucose Monitoring Drug Administration->Blood Glucose Monitoring Dose Selection Dose Selection Data Analysis (AUC) Data Analysis (AUC) OGTT->Data Analysis (AUC) Data Analysis (Total Glucose) Data Analysis (Total Glucose) UGE Measurement->Data Analysis (Total Glucose) Data Analysis (Fasting/Postprandial) Data Analysis (Fasting/Postprandial) Blood Glucose Monitoring->Data Analysis (Fasting/Postprandial) Efficacy Evaluation Efficacy Evaluation Data Analysis (AUC)->Efficacy Evaluation Data Analysis (Total Glucose)->Efficacy Evaluation Data Analysis (Fasting/Postprandial)->Efficacy Evaluation

Caption: General experimental workflow for preclinical evaluation of SGLT2 inhibitors.

Conclusion

The available preclinical and early-phase clinical data suggest that this compound is an effective SGLT2 inhibitor, demonstrating dose-dependent increases in urinary glucose excretion and reductions in plasma glucose levels, consistent with the established mechanism of action for this drug class.[1][2] Its pharmacodynamic profile appears comparable to that of other SGLT2 inhibitors like Canagliflozin and Dapagliflozin. However, the critical absence of independent replication studies for this compound's preclinical findings underscores the need for further, independent validation to solidify its standing within the therapeutic landscape. Researchers and drug development professionals are encouraged to consider this gap when evaluating the potential of this compound.

References

Comparative Safety Profiles of Henagliflozin and Other SGLT2 Inhibitors: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the safety profiles of Henagliflozin and other prominent sodium-glucose co-transporter 2 (SGLT2) inhibitors, including canagliflozin, dapagliflozin, and empagliflozin. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available clinical trial and meta-analysis data.

Mechanism of Action of SGLT2 Inhibitors

SGLT2 inhibitors, or gliflozins, represent a significant class of oral hypoglycemic agents for the management of type 2 diabetes mellitus (T2DM).[1] Their primary mechanism is independent of insulin, focusing on the kidneys.[1][2] These drugs selectively block the SGLT2 protein in the proximal convoluted renal tubules, which is responsible for the reabsorption of approximately 90% of filtered glucose.[1][2][3] This inhibition leads to increased urinary glucose excretion (glucosuria), thereby lowering blood glucose levels.[2][3] This mechanism also contributes to weight loss due to caloric loss and a modest reduction in blood pressure.[3][4]

Beyond SGLT2 inhibition, some gliflozins may have off-target effects, such as interacting with the Na+/H+ exchanger-3, which contributes to natriuresis.[5]

cluster_blood Bloodstream cluster_tubule Proximal Renal Tubule Glomerulus Glomerulus (Filtration) Lumen Tubular Lumen (Filtrate) Glomerulus->Lumen Glucose & Na+ Filtered SGLT2 SGLT2 Transporter SGLT2->Glomerulus Reabsorption Lumen->SGLT2 Glucose & Na+ Enter Transporter Urine Urine Lumen->Urine Glucose & Na+ Excreted in Urine Gliflozin This compound & Other Gliflozins Gliflozin->SGLT2 Inhibits

Caption: Mechanism of SGLT2 inhibition by this compound and other gliflozins in the renal tubule.

Comparative Safety Data

The safety of SGLT2 inhibitors has been evaluated extensively in numerous randomized controlled trials (RCTs) and meta-analyses.[6][7][8] While they share common class effects, some differences between individual drugs have been observed. The following tables summarize quantitative data from a Bayesian network meta-analysis that included this compound, among other SGLT2 inhibitors, as an add-on therapy to metformin.[9]

Table 1: Comparison of General and Serious Adverse Events (AEs & SAEs)

Drug & DosageOdds Ratio (OR) vs. Placebo for Total AEs (95% CI)SUCRA* Ranking (Lowest Incidence of AEs)Odds Ratio (OR) vs. Placebo for SAEs (95% CI)SUCRA* Ranking (Lowest Incidence of SAEs)
This compound 5 mg 1.95 (0.83 - 4.58)15%0.69 (0.19 - 2.50)28%
This compound 10 mg 2.68 (1.17 - 6.13) 4%1.01 (0.32 - 3.19)42%
Canagliflozin 100 mg 1.04 (0.71 - 1.53)43%0.92 (0.50 - 1.69)48%
Canagliflozin 300 mg 1.10 (0.75 - 1.62)38%0.94 (0.51 - 1.74)47%
Dapagliflozin 5 mg 1.14 (0.74 - 1.76)33%0.81 (0.42 - 1.55)54%
Dapagliflozin 10 mg 1.09 (0.75 - 1.58)39%0.81 (0.46 - 1.43)54%
Empagliflozin 10 mg 0.90 (0.63 - 1.28)58%0.88 (0.50 - 1.54)50%
Empagliflozin 25 mg 0.89 (0.63 - 1.26)78%0.99 (0.57 - 1.72)44%

*SUCRA (Surface Under the Cumulative Ranking curve) reflects the probability of a treatment being the best option. A higher percentage indicates a more favorable safety profile (lower incidence). Source: Adapted from a Bayesian network meta-analysis of 23 RCTs.[9]

Notably, 10 mg of this compound was associated with the highest incidence of total adverse events among the compared treatments.[9] However, none of the included SGLT2 inhibitors significantly increased the risk of serious adverse events (SAEs).[9]

Table 2: Comparison of Genitourinary Infections

Drug & DosageOdds Ratio (OR) vs. Placebo for Urinary Tract Infections (UTIs) (95% CI)SUCRA* Ranking (Lowest Incidence of UTIs)Odds Ratio (OR) vs. Placebo for Genital Infections (GIs) (95% CI)
This compound 5 mg 0.58 (0.17 - 1.96)77%2.51 (0.40 - 15.7)
This compound 10 mg 0.58 (0.17 - 1.96)77%3.53 (0.64 - 19.5)
Canagliflozin 100 mg 1.28 (0.66 - 2.47)32%4.88 (1.93 - 12.3)
Canagliflozin 300 mg 1.23 (0.64 - 2.36)35%5.86 (2.34 - 14.7)
Dapagliflozin 5 mg 1.06 (0.51 - 2.22)44%6.55 (2.56 - 16.8)
Dapagliflozin 10 mg 1.15 (0.61 - 2.16)39%6.51 (2.73 - 15.5)
Empagliflozin 10 mg 1.19 (0.66 - 2.14)36%10.3 (4.32 - 24.5)
Empagliflozin 25 mg 1.05 (0.59 - 1.86)44%8.85 (3.73 - 21.0)

*SUCRA (Surface Under the Cumulative Ranking curve) reflects the probability of a treatment being the best option. A higher percentage indicates a more favorable safety profile (lower incidence). Source: Adapted from a Bayesian network meta-analysis.[9]

An increased risk of genital mycotic infections is a known class effect of SGLT2 inhibitors, attributed to glucosuria.[1][4][10] The risk of UTIs is also a concern, with some analyses showing an increased risk with dapagliflozin.[6] The meta-analysis cited here suggests this compound has one of the most favorable profiles concerning UTIs, while canagliflozin showed the highest risk.[9]

Table 3: Risk of Diabetic Ketoacidosis (DKA)

Diabetic ketoacidosis, including euglycemic DKA, is a rare but serious adverse event associated with SGLT2 inhibitors.[11][12]

DrugIncidence / Hazard Ratio (HR)Study Context / ComparatorSource
Canagliflozin HR: 3.58Real-world data vs. DPP-4 inhibitors[13]
Incidence: 0.07% (100mg), 0.11% (300mg)Pooled randomized studies data[12]
Might have a higher DKA risk than other SGLT2isNetwork meta-analysis ranking[14]
Dapagliflozin Incidence: 0.3% vs. 0.1% (Placebo)DECLARE-TIMI 58 trial[12]
HR: 1.86Real-world data vs. DPP-4 inhibitors[13]
Empagliflozin Incidence: 0.2% vs. <0.1% (Placebo)EMPA-KIDNEY trial[12]
HR: 2.52Real-world data vs. DPP-4 inhibitors[13]
SGLT2 Inhibitors (Class) HR: 2.85Real-world data vs. DPP-4 inhibitors[12][13]
No significant difference among SGLT2isNetwork meta-analysis (T2DM)[14]

While several studies have assessed the DKA risk for established gliflozins, specific comparative data for this compound from large-scale trials is less available. One network meta-analysis of trials in patients with T2DM found no significant difference in the risk of DKA between SGLT2 inhibitors and placebo, though it acknowledged the low incidence of DKA makes analysis difficult.[14] Another analysis of real-world data showed a nearly threefold increased risk of DKA with SGLT2 inhibitors compared to DPP-4 inhibitors.[12][13]

Table 4: Key Cardiovascular (CV) and Other Major Safety Outcomes

Major cardiovascular outcome trials (CVOTs) have been crucial in establishing the safety and, in many cases, the benefits of SGLT2 inhibitors.[15]

DrugKey Trial(s)Primary CV Outcome (MACE-3*)Other Notable Safety SignalsSource
Canagliflozin CANVAS ProgramSuperiority: Reduced risk vs. placebo (HR 0.86)Increased risk of amputation (HR 1.97) and fractures noted in CANVAS, though not replicated in other trials like CREDENCE.[16]
Dapagliflozin DECLARE-TIMI 58Non-inferiority: No significant reduction in MACE-3. Superiority for composite of CV death or heart failure hospitalization.No increased risk of amputation or fractures.[16]
Empagliflozin EMPA-REG OUTCOMESuperiority: Reduced risk vs. placebo (HR 0.86), driven by a 38% reduction in CV death.No increased risk of amputation or fractures.[16][17]

*MACE-3 is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. Data on major cardiovascular outcomes for this compound from a dedicated CVOT is not yet widely published in the same manner as the drugs listed above.

Experimental Methodologies

The safety and efficacy data for SGLT2 inhibitors are primarily derived from multi-phase clinical trials, with Phase 3 and Phase 4 studies providing the most robust safety information.[18][19]

Typical Clinical Trial Protocol for an SGLT2 Inhibitor:

  • Study Design: Most are randomized, double-blind, placebo-controlled, or active-comparator-controlled trials.[18][19]

  • Patient Population: Inclusion criteria typically specify adults with T2DM, often with inadequate glycemic control on existing therapies like metformin.[9] Large CVOTs specifically enroll patients with established cardiovascular disease or multiple cardiovascular risk factors.[16]

  • Intervention: Patients are randomized to receive the investigational SGLT2 inhibitor (e.g., this compound) at one or more doses, a placebo, or an active comparator (e.g., another class of antidiabetic drug).

  • Data Collection & Endpoints:

    • Primary Efficacy Endpoints: Often change in HbA1c from baseline.

    • Safety Endpoints: The primary focus for this guide. Data on all adverse events (AEs), serious adverse events (SAEs), and AEs of special interest are meticulously collected. These include, but are not limited to, hypoglycemia, urinary tract infections, genital mycotic infections, events related to volume depletion (e.g., hypotension), and diabetic ketoacidosis.[7][8]

    • Cardiovascular Safety Endpoints: For CVOTs, the primary safety endpoint is typically non-inferiority for MACE-3.[15]

  • Statistical Analysis: Data are analyzed to compare the incidence rates of adverse events between the treatment and control groups, often expressed as odds ratios (OR) or hazard ratios (HR). Network meta-analyses are used to indirectly compare multiple drugs across different trials.[6]

cluster_setup Trial Setup & Execution cluster_arms Treatment Arms cluster_followup Follow-up & Data Collection Screening Patient Screening (T2DM, High CV Risk etc.) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization Gliflozin SGLT2 Inhibitor (e.g., this compound) Randomization->Gliflozin Control Placebo or Active Comparator Randomization->Control Monitoring Ongoing Monitoring (Regular Visits) Gliflozin->Monitoring Control->Monitoring Data Adverse Event Reporting: - General AEs/SAEs - UTIs, GIs - DKA - CV Events (MACE) Monitoring->Data Analysis Statistical Analysis (Comparison of Event Rates) Data->Analysis

Caption: Generalized workflow for a randomized controlled trial assessing SGLT2 inhibitor safety.

Conclusion

This compound, a newer SGLT2 inhibitor, demonstrates a safety profile with many characteristics common to the gliflozin class. The primary safety concerns for the class include a significantly increased risk of genital mycotic infections.[1][20]

Based on available meta-analysis data, this compound appears to have a favorable profile regarding the risk of urinary tract infections compared to some other SGLT2 inhibitors.[9] However, the 10 mg dose was associated with a higher incidence of overall adverse events in one analysis.[9]

Established SGLT2 inhibitors like empagliflozin and canagliflozin have demonstrated cardiovascular benefits in high-risk patients, though canagliflozin was associated with an increased risk of amputation in its initial landmark trial.[16] The long-term cardiovascular safety and efficacy profile of this compound will be further clarified as data from dedicated large-scale, long-term clinical trials become available. Continuous monitoring and patient education remain critical for mitigating the known risks associated with this class of drugs.

References

Co-administration of Henagliflozin and Warfarin Shows No Clinically Significant Drug-Drug Interaction

Author: BenchChem Technical Support Team. Date: November 2025

A dedicated clinical study investigating the drug-drug interaction potential between the novel SGLT2 inhibitor, henagliflozin, and the widely used anticoagulant, warfarin, has concluded that co-administration of these two drugs does not result in any clinically significant pharmacokinetic or pharmacodynamic interactions. The findings suggest that this compound and warfarin can be used concomitantly without the need for dose adjustments, providing crucial information for healthcare providers managing patients with type 2 diabetes and conditions requiring anticoagulation.

The study, a single-center, open-label, single-arm clinical trial, was conducted in 16 healthy male Chinese subjects.[1][2][3] The primary objective was to evaluate the reciprocal effects of this compound and warfarin on their respective pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Pharmacokinetic and Pharmacodynamic Assessments

The study meticulously assessed the impact of co-administration on the concentration and effect of both drugs. The pharmacokinetic parameters of this compound (at a steady state) were not significantly altered by warfarin. The geometric mean ratios (GMRs) for this compound's maximum plasma concentration (Cmax,ss) and the area under the plasma concentration-time curve (AUCτ,ss) were 101.75% and 102.21%, respectively, with the 90% confidence intervals (CIs) falling well within the standard bioequivalence range of 80-125%.[1][2]

Similarly, this compound had a slight but not clinically meaningful impact on the pharmacokinetics of both S- and R-warfarin. While there was a minor increase in the Cmax and AUC of both warfarin enantiomers, these changes were not considered clinically relevant.[1][2]

Crucially, the pharmacodynamic effects of warfarin, which are critical for its anticoagulant efficacy and safety, were not significantly affected by this compound. The GMRs for the maximum effect on prothrombin time (PTmax) and the area under the effect curve for PT (PTAUC) were 92.73% and 97.42%, respectively.[1][2] Likewise, the GMRs for the maximum International Normalized Ratio (INRmax) and the area under the effect curve for INR (INRAUC) were 92.66% and 97.36%, respectively.[1] These results indicate that the anticoagulant effect of warfarin is maintained when co-administered with this compound.

The combination was also found to be well-tolerated, with only mild adverse events reported, none of which were serious.[1][2]

Data Summary

The key pharmacokinetic and pharmacodynamic data from the interaction study are summarized in the tables below for clear comparison.

Table 1: Pharmacokinetic Parameters of this compound with and without Warfarin

ParameterGeometric Mean Ratio (GMR) %90% Confidence Interval (CI)
Cmax,ss101.7596.11 - 107.72
AUCτ,ss102.21100.04 - 104.42

Table 2: Pharmacokinetic Parameters of S- and R-Warfarin with and without this compound

EnantiomerParameterGeometric Mean Ratio (GMR) %90% Confidence Interval (CI)
S-WarfarinCmax114.31106.30 - 122.91
AUC0-t120.15116.71 - 123.69
AUC0-∞120.81117.17 - 124.58
R-WarfarinCmax115.09109.46 - 121.01
AUC0-t119.01116.32 - 121.76
AUC0-∞121.94118.90 - 125.05

Table 3: Pharmacodynamic Parameters of Warfarin with and without this compound

ParameterGeometric Mean Ratio (GMR) %90% Confidence Interval (CI)
PTmax92.7391.25 - 94.22
PTAUC97.4296.61 - 98.24
INRmax92.6691.17 - 94.17
INRAUC97.3696.52 - 98.21

Experimental Protocols

The clinical investigation followed a robust, single-center, open-label, single-arm design.[1][2][3]

Study Population: The study enrolled 16 healthy male Chinese subjects.

Dosing Regimen:

  • This compound: 10 mg administered once daily.

  • Warfarin: 5 mg administered once daily.

Study Periods: The study likely consisted of periods where each drug was administered alone, followed by a period of co-administration to allow for a comparison of the pharmacokinetic and pharmacodynamic parameters.

Pharmacokinetic and Pharmacodynamic Sampling: Blood samples were collected at predetermined time points to measure the plasma concentrations of this compound and both S- and R-warfarin. Prothrombin time (PT) and International Normalized Ratio (INR) were also measured at specified times to assess the anticoagulant effect of warfarin.

Evaluated Parameters:

  • This compound Pharmacokinetics: Cmax,ss and AUCτ,ss.[1][2]

  • Warfarin Pharmacokinetics: Cmax, AUC0-t, and AUC0-∞ for both S- and R-enantiomers.[1][2]

  • Warfarin Pharmacodynamics: PTmax, PTAUC, INRmax, and INRAUC.[1][2]

Statistical Analysis: The geometric mean ratios (GMRs) and their 90% confidence intervals were calculated to compare the pharmacokinetic and pharmacodynamic parameters of each drug when administered alone versus when co-administered.

Experimental Workflow

The logical flow of the clinical trial to assess the drug-drug interaction between this compound and warfarin is depicted in the diagram below.

DDI_Workflow cluster_enrollment Subject Enrollment cluster_period1 Period 1: this compound Alone cluster_period2 Period 2: Warfarin Alone cluster_period3 Period 3: Co-administration cluster_analysis Data Analysis cluster_conclusion Conclusion Enrollment Enroll 16 Healthy Male Chinese Subjects Hena_Admin Administer this compound 10 mg Once Daily Enrollment->Hena_Admin Hena_PK Assess this compound Steady-State PK (Cmax,ss, AUCτ,ss) Hena_Admin->Hena_PK Warf_Admin Administer Warfarin 5 mg Once Daily Hena_PK->Warf_Admin Washout Period Warf_PK_PD Assess Warfarin PK (Cmax, AUC) and PD (PT, INR) Warf_Admin->Warf_PK_PD Co_Admin Co-administer this compound and Warfarin Warf_PK_PD->Co_Admin Washout Period Co_PK_PD Assess PK and PD of Both Drugs Co_Admin->Co_PK_PD Analysis Calculate Geometric Mean Ratios and 90% Confidence Intervals Co_PK_PD->Analysis Conclusion Determine Clinically Significant Drug-Drug Interaction Analysis->Conclusion

References

A Comparative Guide to Henagliflozin and Hydrochlorothiazide Combination Therapy for Type 2 Diabetes and Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the combination therapy of Henagliflozin and Hydrochlorothiazide against alternative treatments for individuals with co-existing type 2 diabetes (T2D) and hypertension. This document synthesizes available preclinical and clinical data, focusing on mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and potential therapeutic implications.

Introduction to Combination Therapy

The management of patients with both type 2 diabetes and hypertension often requires a multi-faceted therapeutic approach to address both glycemic control and blood pressure reduction, thereby mitigating the heightened risk of cardiovascular and renal complications. The combination of a sodium-glucose cotransporter 2 (SGLT2) inhibitor, such as this compound, and a thiazide diuretic, like hydrochlorothiazide (HCTZ), presents a rational therapeutic strategy by targeting distinct yet complementary physiological pathways.

This compound , an SGLT2 inhibitor, lowers blood glucose levels by promoting the excretion of glucose in the urine.[1] This mechanism is independent of insulin secretion or action.

Hydrochlorothiazide , a thiazide diuretic, primarily reduces blood pressure by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased urine output and a decrease in blood volume.[2][3]

Mechanisms of Action

The synergistic potential of combining this compound and Hydrochlorothiazide lies in their distinct and complementary effects on renal physiology.

This compound: SGLT2 Inhibition

This compound selectively targets and inhibits the SGLT2 protein located in the proximal convoluted tubules of the nephron. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, this compound induces glucosuria, leading to a reduction in plasma glucose levels.[1]

cluster_pct Proximal Convoluted Tubule Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose & Na+ Bloodstream Bloodstream SGLT2->Bloodstream Reabsorption This compound This compound This compound->SGLT2 Inhibits cluster_dct Distal Convoluted Tubule Tubular Fluid Tubular Fluid NCC NCC Tubular Fluid->NCC Na+ & Cl- Bloodstream Bloodstream NCC->Bloodstream Reabsorption HCTZ Hydrochlorothiazide HCTZ->NCC Inhibits cluster_workflow Experimental Workflow start Start period1 Period 1: 25mg HCTZ QD (4 days) start->period1 period2 Period 2: 10mg this compound QD (4 days) period1->period2 pk_pd PK & PD Assessments (Blood & Urine Samples) period1->pk_pd period3 Period 3: 25mg HCTZ + 10mg this compound QD (4 days) period2->period3 period2->pk_pd period3->pk_pd safety Safety & Tolerability Monitoring period3->safety end End safety->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Henagliflozin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling henagliflozin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, stringent disposal procedures must be followed. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting, aligning with general principles of hazardous pharmaceutical waste management.

This compound Hazard and Disposal Summary

The following table summarizes the key hazard information and recommended disposal route for this compound, based on its Safety Data Sheet (SDS).

Hazard ClassificationPersonal Protective Equipment (PPE)Disposal Recommendation
Harmful if swallowedSafety goggles, protective gloves, lab coatDispose of contents/container to an approved waste disposal plant
Very toxic to aquatic life with long-lasting effectsAvoid release to the environment. Collect spillage.

Procedural Guidance for this compound Disposal

The following protocol is a "best practice" recommendation synthesized from general guidelines for hazardous pharmaceutical waste and the specific hazards associated with this compound. No specific experimental protocol for this compound disposal is publicly available.

1. Waste Segregation and Collection:

  • Designated Waste Container: All solid waste contaminated with this compound, including unused or expired neat compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and empty stock containers, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Pharmaceutical Waste" and should include the name "this compound."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

2. Decontamination of Work Surfaces and Equipment:

  • Decontamination Procedure: At the end of any procedure involving this compound, thoroughly decontaminate all work surfaces and non-disposable equipment. A standard procedure would involve:

    • Wiping surfaces with a detergent solution.

    • Following with a rinse of 70% ethanol or another appropriate disinfectant/solvent as recommended by your institution's safety protocols.

  • Waste from Decontamination: All materials used for decontamination, such as paper towels or absorbent pads, must be disposed of in the designated hazardous waste container for this compound.

3. Disposal of Empty Containers:

  • Triple Rinsing: Empty stock containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.

  • Container Disposal: After triple-rinsing, the defaced container can typically be disposed of as non-hazardous laboratory glass or plastic, according to institutional policies. The label should be defaced or removed to prevent misuse.

4. Final Disposal:

  • Coordination with EHS: All collected this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. EHS will arrange for collection by a licensed hazardous waste contractor.

  • Incineration: The recommended final disposal method for hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[1]

  • Do Not:

    • Dispose of this compound down the drain.

    • Place this compound waste in regular trash or biohazardous waste bins.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound and associated materials in a laboratory setting.

Henagliflozin_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_assessment Waste Type Assessment cluster_solid Solid Waste Management cluster_liquid Liquid Waste Management cluster_final Final Disposal start Generate this compound Waste (Solid or Liquid) assess_type Solid or Liquid Waste? start->assess_type collect_solid Collect in Labeled Hazardous Waste Container assess_type->collect_solid Solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container assess_type->collect_liquid Liquid decontaminate Decontaminate Surfaces & Equipment collect_solid->decontaminate decon_waste Dispose of Decontamination Materials in Same Container decontaminate->decon_waste contact_ehs Contact Environmental Health & Safety (EHS) decon_waste->contact_ehs collect_liquid->contact_ehs ehs_pickup Arrange for Pickup by Licensed Contractor contact_ehs->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: this compound Disposal Workflow Diagram.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.